Ribose-5-phosphate
Description
D-Ribose-5-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Ribose-5-phosphate is a natural product found in Drosophila melanogaster and Saccharomyces cerevisiae with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4+,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQRONHOSHZGFQ-LMVFSUKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897600 | |
| Record name | Ribose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4300-28-1, 3615-55-2, 4151-19-3 | |
| Record name | Ribose 5-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4300-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribose 5-(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribose-5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ribose-5-phosphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004300281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribose-5-phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02053 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ribose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-ribose 5-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBOSE 5-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B2428FLTO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ribose-5-Phosphate Biosynthesis Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Ribose-5-Phosphate (B1218738) (R5P) biosynthesis pathway, a critical metabolic route for cellular proliferation, redox homeostasis, and nucleotide synthesis. This document delves into the core pathways, presents quantitative data, details experimental methodologies, and provides visualizations of the key signaling and metabolic networks.
Core Concepts: The Pentose (B10789219) Phosphate (B84403) Pathway
This compound is primarily synthesized through the Pentose Phosphate Pathway (PPP), a metabolic pathway that runs parallel to glycolysis.[1][2] The PPP is unique in that its main purpose is not ATP production, but rather the generation of NADPH and the synthesis of pentose sugars.[1] The pathway is divided into two distinct phases: the oxidative and non-oxidative branches.
The Oxidative Branch: NADPH Production
The oxidative phase of the PPP is an irreversible pathway that converts glucose-6-phosphate (G6P) into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of G6P that enters the pathway. This phase is crucial for maintaining a reduced intracellular environment and providing the reducing power for biosynthetic reactions, such as fatty acid synthesis.
The key enzymatic steps in the oxidative branch are:
-
Glucose-6-phosphate dehydrogenase (G6PDH): This is the rate-limiting enzyme of the PPP and catalyzes the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.
-
6-Phosphogluconolactonase: This enzyme hydrolyzes 6-phosphoglucono-δ-lactone to 6-phosphogluconate.
-
6-Phosphogluconate dehydrogenase (6PGDH): This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield ribulose-5-phosphate, CO2, and a second molecule of NADPH.[3]
The Non-Oxidative Branch: Sugar Interconversions and R5P Synthesis
The non-oxidative phase of the PPP consists of a series of reversible sugar-phosphate interconversions. Its primary functions are to convert ribulose-5-phosphate into this compound (the precursor for nucleotide synthesis) and to regenerate glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) from excess pentose phosphates. This flexibility allows the cell to adapt to varying metabolic demands for NADPH and R5P.
The key enzymes of the non-oxidative branch include:
-
This compound isomerase: Converts ribulose-5-phosphate to this compound.[4]
-
Ribulose-5-phosphate 3-epimerase: Converts ribulose-5-phosphate to xylulose-5-phosphate.[5]
-
Transketolase: This enzyme, which requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor, transfers a two-carbon unit from a ketose to an aldose. It catalyzes two key reactions in the pathway.[6][7]
-
Transaldolase: This enzyme transfers a three-carbon unit from a ketose to an aldose.[8][9]
Quantitative Data on the this compound Biosynthesis Pathway
Quantitative analysis of the PPP is essential for understanding its contribution to cellular metabolism under various physiological and pathological conditions. This section summarizes key quantitative data related to enzyme kinetics, metabolite concentrations, and metabolic flux.
Enzyme Kinetic Parameters
The following table presents a summary of Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for key enzymes of the pentose phosphate pathway. These values can vary depending on the organism, tissue, and experimental conditions.
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (U/mg protein) | Reference(s) |
| 6-Phosphogluconate Dehydrogenase (6PGDH) | Candida utilis | 6-Phosphogluconate | - | - | [10] |
| Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 | [11][12] | |
| Rat Small Intestine | NADP+ | 53.03 ± 1.99 | 8.91 ± 1.92 | [11][12] | |
| Transketolase | E. coli | Thiamine Pyrophosphate (TPP) | 8 - 29 | - | [13] |
| Human | - | - | - | [6] | |
| Rat Liver | Ribose 5-phosphate | 300 | - | [14] | |
| Rat Liver | Xylulose 5-phosphate | 500 | - | [14] | |
| Transaldolase | Methanocaldococcus jannaschii | Fructose 6-phosphate | 650 ± 90 | 12.0 ± 0.5 (at 50°C) | [15] |
| Methanocaldococcus jannaschii | Erythrose 4-phosphate | 27.8 ± 4.3 | 12.0 ± 0.5 (at 50°C) | [15] | |
| Rat Liver | Erythrose 4-phosphate | 130 | - | [14] | |
| Rat Liver | Fructose 6-phosphate | 300 - 350 | - | [14] |
Note: "-" indicates that the value was not specified in the cited source. U = µmol/min.
Intracellular Metabolite Concentrations
The concentrations of PPP intermediates can provide insights into the metabolic state of the cell. The following table provides examples of intracellular concentrations of key metabolites.
| Metabolite | Organism/Cell Type | Condition | Concentration (µM or nmol/mg protein) | Reference(s) |
| 6-Phosphogluconate | Cancer Cell Lines | Basal | Varies significantly | [16] |
| This compound | E. coli | Exponential Growth | ~150-200 | [17] |
| Sedoheptulose-7-Phosphate | S. meliloti | Growth on glucose | ~0.5-1 nmol/mg | [18] |
| E. coli | Wild Type | ~100 | [19] | |
| Erythrose-4-Phosphate | E. coli | Exponential Growth | ~5-10 | [17] |
Metabolic Flux Analysis
Metabolic flux analysis using isotopic tracers provides a dynamic view of the carbon flow through metabolic pathways. The flux through the oxidative PPP is often expressed as a percentage of the total glucose uptake.
| Organism/Cell Type | Condition | Oxidative PPP Flux (% of Glucose Uptake) | Reference(s) |
| E. coli | - | 20% | [20] |
| Human Fibroblasts | Unstressed | ~20% | [21] |
| Human Fibroblasts | Oxidative Stress (500µM H₂O₂) | ~95% | [21] |
| Human Brain Tumors (GBM) | in vivo | Similar to surrounding brain tissue | [22] |
| Low-grade Gliomas | TERT expressing | Elevated | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to analyze the this compound biosynthesis pathway.
Spectrophotometric Assay for Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity
This assay measures the activity of G6PDH by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂
-
Substrate solution: 10 mM Glucose-6-Phosphate (G6P)
-
Cofactor solution: 2 mM NADP+
-
Enzyme extract (cell or tissue lysate)
Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate the temperature to 37°C.
-
In a cuvette, prepare a reaction mixture containing:
-
800 µL Assay Buffer
-
100 µL NADP+ solution
-
50 µL Enzyme extract
-
-
Mix gently and incubate for 2-3 minutes to allow for the reduction of any endogenous substrates.
-
Initiate the reaction by adding 50 µL of the G6P solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (Extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Metabolic Flux Analysis of the Pentose Phosphate Pathway using Isotopic Tracers and Mass Spectrometry
This protocol outlines the general workflow for performing metabolic flux analysis (MFA) of the PPP using ¹³C-labeled glucose and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Cell Culture and Isotopic Labeling:
-
Culture cells of interest in a defined medium.
-
Replace the medium with one containing a ¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).
-
Incubate the cells for a sufficient duration to achieve isotopic and metabolic steady-state. This time will vary depending on the cell type and should be determined empirically.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
3. Sample Preparation for Mass Spectrometry:
-
For GC-MS: Derivatize the dried metabolites to increase their volatility. A common method is methoximation followed by silylation.
-
For LC-MS: Reconstitute the dried metabolites in a suitable solvent for LC analysis.
4. Mass Spectrometry Analysis:
-
Inject the prepared sample into the GC-MS or LC-MS system.
-
Separate the metabolites using an appropriate chromatographic method.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distribution (MID) for key PPP intermediates.
5. Data Analysis and Flux Calculation:
-
Identify and quantify the peak areas for each mass isotopomer of the metabolites of interest.
-
Correct for the natural abundance of ¹³C.
-
Use the MIDs in conjunction with a stoichiometric model of cellular metabolism to calculate the metabolic fluxes through the PPP.
Visualization of Key Pathways and Regulatory Networks
The following diagrams, generated using the DOT language for Graphviz, illustrate the core R5P biosynthesis pathway and its regulation.
The Pentose Phosphate Pathway
Caption: The Oxidative and Non-Oxidative Branches of the Pentose Phosphate Pathway.
Regulation of the Pentose Phosphate Pathway by p53 and ATM Signaling
Caption: Regulation of PPP by p53 and ATM signaling pathways.
Interconnection of the Pentose Phosphate Pathway with Glycolysis and Gluconeogenesis
Caption: Interplay between Glycolysis, Gluconeogenesis, and the Pentose Phosphate Pathway.
References
- 1. The Pentose Phosphate Pathway as a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease - medtigo Journal [journal.medtigo.com]
- 5. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Transaldolase - Wikipedia [en.wikipedia.org]
- 9. Transaldolase: from biochemistry to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overall kinetic mechanism of 6-phosphogluconate dehydrogenase from Candida utilis. | Semantic Scholar [semanticscholar.org]
- 11. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 6-Phosphogluconate Dehydrogenase Links Cytosolic Carbohydrate Metabolism to Protein Secretion via Modulation of Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
The Central Role of Ribose-5-Phosphate in De Novo Nucleotide Synthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of Ribose-5-Phosphate (B1218738) (R5P) in the de novo synthesis of nucleotides. As the foundational sugar scaffold for purines and pyrimidines, the metabolic pathways governing R5P synthesis and its subsequent activation are of paramount importance in cellular proliferation, homeostasis, and disease. This document details the core biochemical pathways, regulatory networks, quantitative parameters, and key experimental methodologies relevant to the study of this vital metabolic nexus.
Introduction: R5P as the Cornerstone of Nucleotide Biosynthesis
Nucleotides are the fundamental building blocks of DNA and RNA, and they play essential roles in cellular energy transfer, signaling, and as components of coenzymes. The de novo synthesis pathways allow cells to build these complex molecules from simple precursors. Central to this process is the five-carbon sugar phosphate (B84403), this compound (R5P). The availability of R5P is a critical determinant for the overall rate of nucleotide production, particularly in rapidly dividing cells such as cancer cells, where the demand for nucleic acid synthesis is significantly elevated.[1][2][3]
R5P is primarily generated through the Pentose (B10789219) Phosphate Pathway (PPP), a metabolic route that runs parallel to glycolysis.[4][5] This guide will elucidate the journey of R5P from its synthesis via the PPP to its activation into 5-phosphoribosyl-1-pyrophosphate (PRPP), the universal donor of the ribose moiety for all de novo and salvage nucleotide synthesis pathways.[2][6][7] We will also explore the intricate regulatory mechanisms, including oncogenic signaling pathways, that control R5P and PRPP production, and provide detailed protocols for key experimental analyses.
The Biochemical Pathway: From Glucose to Activated Ribose
The synthesis of nucleotides is fundamentally dependent on a regulated supply of PRPP, which is derived directly from R5P.
Generation of this compound via the Pentose Phosphate Pathway (PPP)
The PPP is the principal metabolic route for R5P generation.[1] It consists of two distinct phases:
-
The Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate. In the process, it generates two molecules of NADPH for each molecule of glucose-6-phosphate oxidized.[4][5] NADPH is a critical reducing agent for biosynthetic reactions and antioxidant defense.[8]
-
The Non-Oxidative Phase: In this reversible phase, ribulose-5-phosphate is isomerized to this compound by the enzyme this compound isomerase.[1][2] The enzymes transketolase and transaldolase further interconvert five-carbon sugars with intermediates of glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate), allowing cellular needs for R5P and NADPH to be balanced.[4][6]
Activation of R5P to Phosphoribosyl Pyrophosphate (PRPP)
R5P itself is not the direct precursor for nucleotide synthesis. It must first be activated to 5-phosphoribosyl-1-pyrophosphate (PRPP).[6][9]
-
Reaction: Ribose 5-phosphate + ATP → PRPP + AMP
-
Enzyme: This reaction is catalyzed by PRPP Synthetase (also known as ribose-phosphate diphosphokinase).[10][11]
-
Significance: PRPP is the "active" form of ribose that provides both the sugar and the phosphate group for the growing nucleotide.[6][9] The reaction is rendered irreversible by the subsequent hydrolysis of pyrophosphate. The availability of PRPP is a rate-limiting step for both purine (B94841) and pyrimidine (B1678525) synthesis.[3][12]
Utilization of PRPP in Purine and Pyrimidine Synthesis
The two classes of nitrogenous bases are synthesized via distinct pathways that converge at the utilization of PRPP.
-
De Novo Purine Synthesis: The purine ring is assembled stepwise directly upon the ribose moiety of PRPP.[13][14] The committed step is the conversion of PRPP and glutamine to 5-phosphoribosylamine, catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (GPAT).[6][13] A subsequent series of nine reactions culminates in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor to AMP and GMP.[7][15]
-
De Novo Pyrimidine Synthesis: In contrast, the pyrimidine ring (as orotate) is synthesized first as an independent molecule.[6] It is then covalently linked to PRPP in a reaction catalyzed by orotate (B1227488) phosphoribosyltransferase to form orotidine-5'-monophosphate (OMP).[16][17] OMP is subsequently decarboxylated to yield uridine (B1682114) monophosphate (UMP), the progenitor of all other pyrimidine nucleotides (CTP, UTP, and TTP).[18]
Quantitative Data: Enzyme Kinetics and Metabolite Concentrations
The efficiency and regulation of nucleotide synthesis are governed by the kinetic properties of its enzymes and the intracellular concentrations of its key metabolites.
| Parameter | Enzyme | Organism/Cell Type | Value | Reference(s) |
| Km for this compound | PRPP Synthetase | Human Erythrocytes | 33 µM | [19] |
| PRPP Synthetase (Isozyme 4) | Spinach | 48 µM | [20] | |
| Km for ATP | PRPP Synthetase | Human Erythrocytes | 14 µM | [19] |
| PRPP Synthetase (Isozyme 4) | Spinach | 77 µM | [20] |
Table 1: Michaelis-Menten Constants (Km) for PRPP Synthetase.
| Metabolite | Cell Type | Condition | Concentration / Availability | Reference(s) |
| This compound (R5P) | HepG2 (Human Hepatoma) | 0 mM Glucose | 107 ± 31 nmol/g protein | [3] |
| HepG2 (Human Hepatoma) | 10 mM Glucose | 311 ± 57 nmol/g protein | [3] | |
| PRPP Availability | HepG2 (Human Hepatoma) | 0 mM Glucose | 4.76 ± 3.4 pmol/mg protein/min | [3] |
| HepG2 (Human Hepatoma) | 10 mM Glucose | 34 ± 8.4 pmol/mg protein/min | [3] | |
| Rate of De Novo Purine Synthesis | HepG2 (Human Hepatoma) | 0 mM Glucose | 55 dpm/mg protein/h | [3] |
| HepG2 (Human Hepatoma) | 10 mM Glucose | 8,204 dpm/mg protein/h | [3] |
Table 2: Intracellular Concentrations and Synthesis Rates in Response to Glucose Availability.
Regulation of R5P and PRPP Synthesis
The production of R5P and its conversion to PRPP are tightly regulated by both metabolic feedback and complex signaling networks, ensuring that nucleotide synthesis is coordinated with the cell's proliferative and metabolic state.
Allosteric Regulation
-
PRPP Synthetase: This key enzyme is subject to allosteric regulation. It is activated by inorganic phosphate (Pi) and inhibited by purine ribonucleotides, particularly ADP and GDP.[12] This feedback inhibition ensures that PRPP is not overproduced when purine levels are sufficient.
Regulation by Upstream Signaling Pathways
In the context of cancer and cellular proliferation, oncogenic signaling pathways reprogram cellular metabolism to enhance nucleotide production.
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway, often triggered by growth factors, promotes glucose uptake and glycolysis.[7][21] This increases the availability of the PPP substrate, glucose-6-phosphate. Akt signaling can also specifically promote the expression of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative PPP, thereby increasing flux towards R5P production.[7]
-
MYC Oncogene: The transcription factor MYC is a master regulator of cell growth and proliferation. MYC directly binds to the promoters of and upregulates the expression of numerous genes involved in both purine and pyrimidine de novo synthesis, as well as genes within the PPP.[4][8][13] This coordinated regulation ensures that all necessary components for nucleotide synthesis are available to support rapid cell division.[22]
Experimental Protocols
Analyzing the flux and regulation of R5P-dependent nucleotide synthesis requires specialized techniques. Below are detailed methodologies for key experiments.
Enzymatic Assay for PRPP Synthetase Activity
This protocol measures the activity of PRPP Synthetase in cell lysates via a coupled-enzyme, continuous spectrophotometric assay.[10][23][24]
A. Principle The production of AMP in the PRPP Synthetase reaction is coupled to the oxidation of NADH through the sequential action of Myokinase (MK), Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH). The rate of decrease in absorbance at 340 nm is directly proportional to the PRPP Synthetase activity.
B. Reagents and Materials
-
Assay Buffer: 125 mM Sodium Phosphate, 7 mM MgCl₂, pH 7.6
-
Substrate 1: 60 mM this compound in Assay Buffer
-
Substrate 2: 120 mM ATP in 1.19 M Sodium Bicarbonate
-
Coupling Reagents:
-
70 mM Phospho(enol)pyruvate (PEP)
-
β-NADH (10 mg vial)
-
PK/LDH enzyme suspension
-
Myokinase (MK) enzyme suspension
-
-
Cell Lysate (prepared in cold Assay Buffer)
-
Spectrophotometer capable of reading at 340 nm
C. Step-by-Step Procedure
-
Prepare a reaction cocktail containing Assay Buffer, PEP solution, NADH, PK/LDH, and MK.
-
Pipette the reaction cocktail into cuvettes.
-
Add the this compound solution.
-
Add the cell lysate to the cuvette to initiate background reactions. Mix and incubate at 37°C for 5 minutes.
-
Initiate the primary reaction by adding the ATP solution.
-
Immediately mix by inversion and place the cuvette in the spectrophotometer.
-
Record the decrease in absorbance at 340 nm for approximately 5-10 minutes.
-
Perform a blank reaction without the cell lysate to determine the rate of non-enzymatic NADH oxidation.
D. Data Analysis
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the rate of the test sample.
-
Use the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the enzyme activity, typically expressed in µmol/min/mg of protein.
LC-MS Based Quantification of Intracellular R5P and PRPP
This protocol outlines the steps for quantifying the absolute levels of R5P and other sugar phosphates in cultured cells using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][25][26]
A. Principle Cellular metabolism is rapidly quenched to prevent metabolite degradation. Polar metabolites, including sugar phosphates, are extracted and then separated by liquid chromatography before being detected and quantified by a mass spectrometer.
B. Reagents and Materials
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Quenching/Extraction Solvent: 80% Methanol (B129727), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C operation
-
LC-MS system (e.g., HPLC coupled to a Q-TOF or Triple Quadrupole MS)
-
Stable isotope-labeled internal standards for R5P (if available)
C. Step-by-Step Procedure
-
Metabolism Quenching: Rapidly aspirate the culture medium. Wash the cells once with ice-cold PBS. Immediately add the pre-chilled 80% methanol to the culture dish.
-
Metabolite Extraction: Place the dish on ice. Use a cell scraper to detach the cells in the cold methanol. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Sample Clarification: Vortex the tube briefly. Centrifuge at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
Extract Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Inject the sample onto the LC-MS system. Use an appropriate chromatography method (e.g., HILIC or ion-pairing chromatography) to separate the sugar phosphates. Detect the metabolites using the mass spectrometer in negative ion mode.
D. Data Analysis
-
Identify R5P and PRPP based on their accurate mass and retention time compared to authentic standards.
-
Quantify the peak area for each metabolite.
-
Normalize the peak area to the internal standard (if used) and the initial cell number or protein content to determine the intracellular concentration.
13C-Metabolic Flux Analysis (MFA) of the PPP and Nucleotide Synthesis
This protocol describes a workflow for tracing the flow of carbon from glucose into R5P and nucleotides using stable isotope tracers.[6][22][27][28]
A. Principle Cells are cultured in a medium where a standard nutrient (e.g., glucose) is replaced with its heavy isotope-labeled counterpart (e.g., [U-13C6]-glucose). As cells metabolize the labeled substrate, the 13C atoms are incorporated into downstream metabolites. The pattern and extent of this labeling (the mass isotopologue distribution) are measured by mass spectrometry and used to calculate the relative flux through different metabolic pathways.
B. Reagents and Materials
-
Cultured cells
-
Isotope-free base medium (e.g., glucose-free DMEM)
-
Labeled tracer: e.g., [U-13C6]-glucose
-
Dialyzed fetal bovine serum (to minimize unlabeled glucose)
-
Metabolite quenching and extraction reagents (as in Protocol 5.2)
-
GC-MS or LC-MS system
C. Step-by-Step Procedure
-
Cell Seeding: Plate cells to reach a desired confluency (e.g., 70-80%) at the time of the experiment.
-
Labeling: Aspirate the standard medium, wash cells with isotope-free medium, and then switch to the pre-warmed labeling medium containing the 13C-tracer.
-
Incubation: Incubate the cells for a duration sufficient to approach isotopic steady state. This can range from several hours to over 24 hours depending on the cell type and pathways of interest.[28]
-
Metabolite Extraction: At the end of the incubation, perform rapid quenching and metabolite extraction as described in Protocol 5.2.
-
Sample Derivatization (for GC-MS): If using GC-MS, the dried extracts must be derivatized to make the polar metabolites volatile.
-
MS Analysis: Analyze the samples by LC-MS (for PRPP, nucleotides) or GC-MS (for derivatized sugar phosphates and amino acids).
D. Data Analysis
-
Determine the mass isotopologue distribution (MID) for key metabolites (e.g., R5P in RNA, glycine, aspartate, and the ribose moiety of nucleotides).
-
Correct the raw data for the natural abundance of 13C.
-
Use computational software (e.g., INCA, Metran) to fit the MIDs to a metabolic network model, which calculates the relative fluxes through the PPP, glycolysis, and nucleotide synthesis pathways.
Conclusion and Future Directions
This compound stands at the crossroads of central carbon metabolism and the biosynthesis of genetic material. Its production via the Pentose Phosphate Pathway and subsequent activation to PRPP are fundamental, rate-limiting steps for de novo nucleotide synthesis. As detailed in this guide, these pathways are under exquisite control by both allosteric feedback and major oncogenic signaling networks, highlighting their importance in supporting cellular proliferation. The strong dependence of cancer cells on these pathways makes the enzymes involved, such as PRPP Synthetase and components of the PPP, attractive targets for therapeutic intervention. Continued research, aided by the powerful experimental techniques outlined herein, will further unravel the complexities of R5P metabolism and its role in disease, paving the way for novel strategies in drug development.
References
- 1. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. The influence of ribose 5-phosphate availability on purine synthesis of cultured human lymphoblasts and mitogen-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of cellular this compound content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MYC, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global Regulation of Nucleotide Biosynthetic Genes by c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PRPP-Synthetase Superactivity Assay Kit [novocib.com]
- 11. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 12. portlandpress.com [portlandpress.com]
- 13. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A simple and sensitive method for estimating the concentration and synthesis of 5-phosphoribosyl 1-pyrophosphate in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Implications of secondary structure prediction and amino acid sequence comparison of class I and class II phosphoribosyl diphosphate synthases on catalysis, regulation, and quaternary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cusabio.com [cusabio.com]
- 22. Antagonistic effects of MYC and hypoxia in channeling glucose and glutamine into de novo nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. PRPP-S Assay Kit [novocib.com]
- 25. researchgate.net [researchgate.net]
- 26. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 28. benchchem.com [benchchem.com]
The Dual Role of Ribose-5-Phosphate in Pentose Phosphate Pathway Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a cornerstone of cellular metabolism, pivotal for producing NADPH and the precursors for nucleotide biosynthesis. While the regulatory role of NADPH in the oxidative branch is well-established, the influence of Ribose-5-Phosphate (B1218738) (R5P), a key product of the non-oxidative branch, is more nuanced and multifactorial. This technical guide provides an in-depth exploration of the mechanisms by which R5P governs the flux and direction of the PPP. It consolidates current understanding of R5P's role as a critical metabolic intermediate that links glycolysis and nucleotide synthesis, and as a signaling molecule. This document details experimental protocols for key enzyme assays and presents quantitative data to support the described regulatory frameworks.
Introduction: Beyond a Simple Product - R5P as a Regulatory Hub
The Pentose Phosphate Pathway (PPP) diverges from glycolysis at glucose-6-phosphate to fulfill two primary cellular needs: the generation of reducing power in the form of NADPH and the synthesis of pentose sugars for nucleotide and nucleic acid production.[1][2][3] The pathway is bifurcated into an oxidative and a non-oxidative branch. The oxidative phase is an irreversible process that produces NADPH and converts glucose-6-phosphate into ribulose-5-phosphate.[2] The non-oxidative phase consists of a series of reversible reactions that interconvert pentose phosphates and connect the PPP back to glycolysis.[4][5]
The regulation of the PPP is critical for maintaining cellular homeostasis and responding to metabolic demands. The primary and most well-documented regulatory control point is the allosteric inhibition of the first and rate-limiting enzyme of the oxidative branch, Glucose-6-Phosphate Dehydrogenase (G6PD), by its product, NADPH.[1][6] High levels of NADPH signal a state of reductive repletion, thus slowing down the oxidative PPP to divert glucose-6-phosphate towards glycolysis. Conversely, high demand for NADPH, for instance, during oxidative stress or reductive biosynthesis, leads to an increased NADP+/NADPH ratio, which activates G6PD.[3]
While the role of NADPH is clear, the regulatory influence of this compound (R5P), the central product of the non-oxidative branch, is more subtle and indirect. R5P is not known to be a major allosteric regulator of the key PPP enzymes in the same manner as NADPH. Instead, its regulatory function is exerted through several interconnected mechanisms:
-
Substrate Availability: The concentration of R5P and other pentose phosphates directly influences the rate and direction of the reversible reactions in the non-oxidative branch, which are catalyzed by transketolase and transaldolase.
-
Metabolic Sink: The consumption of R5P in biosynthetic pathways, primarily nucleotide synthesis, creates a metabolic "pull" that can draw intermediates from glycolysis into the non-oxidative PPP, even when the oxidative branch is inhibited.
-
Signaling Molecule: Recent evidence suggests that R5P can act as a metabolic checkpoint, influencing major signaling pathways that impact cell survival and proliferation.
This guide will delve into these regulatory aspects, providing a comprehensive overview for researchers in metabolic regulation and drug discovery.
The Non-Oxidative Branch: A Reversible Bridge Governed by Substrate Levels
The non-oxidative branch of the PPP is a nexus of sugar-phosphate interconversions, allowing the cell to adapt to varying metabolic needs. The key enzymes in this branch are this compound Isomerase, Ribulose-5-Phosphate 3-Epimerase, Transketolase, and Transaldolase. The direction of flux through this branch is largely determined by the relative concentrations of its substrates and products.
When the demand for R5P for nucleotide synthesis is high, ribulose-5-phosphate produced by the oxidative branch is isomerized to R5P. If the demand for R5P exceeds the output of the oxidative branch, intermediates from glycolysis, namely fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, can be converted into R5P through the reversible reactions of the non-oxidative branch.[1]
Kinetic Properties of Key Non-Oxidative Branch Enzymes
The kinetic parameters of transketolase and transaldolase are crucial for understanding the flow of metabolites. The Michaelis-Menten constants (Km) for the substrates of these enzymes indicate the concentrations at which the enzymes operate at half of their maximal velocity.
| Enzyme | Substrate | Apparent Km (mM) | Organism/Tissue |
| Transketolase | This compound | 0.3 | Rat Liver |
| Xylulose-5-Phosphate | 0.5 | Rat Liver | |
| Transaldolase | Erythrose-4-Phosphate | 0.13 - 0.17 | Rat Liver / Hepatoma |
| Fructose-6-Phosphate | 0.30 - 0.35 | Rat Liver / Hepatoma |
Table 1: Apparent Michaelis-Menten constants (Km) for substrates of transketolase and transaldolase. Data extracted from studies on rat liver and hepatoma.[7]
The relatively low Km values suggest that these enzymes can operate efficiently at physiological substrate concentrations. The directionality of these reversible reactions is therefore highly sensitive to fluctuations in the intracellular concentrations of R5P, its isomers, and glycolytic intermediates.
This compound as a Signaling Molecule
Emerging research has unveiled a role for R5P beyond its function as a biosynthetic precursor. It can act as a metabolic sensor that influences cellular signaling pathways.
A notable example is the regulation of the YAP (Yes-associated protein) signaling pathway. Under conditions of glucose limitation, intracellular levels of D-Ribose-5-phosphate (D5P) decrease. This decrease facilitates the interaction between MYH9 and LATS1, leading to the degradation of LATS1 and subsequent activation of YAP.[8] Activated YAP can then promote cell survival. This finding identifies D5P as a metabolic checkpoint that links glucose availability to a key signaling pathway controlling cell fate.[8]
R5P and the Stringent Response in Bacteria
In bacteria such as E. coli, R5P is a key metabolite that bridges nucleotide and amino acid metabolism during the stringent response, a global reprogramming of cellular metabolism in response to nutrient starvation.[9][10] During this response, the alarmone (p)ppGpp coordinates the downregulation of nucleotide synthesis and the upregulation of amino acid biosynthesis.[10] Degradation of nucleotides leads to an increase in R5P, which can then be channeled into the synthesis of amino acids and other essential metabolites to promote survival.[10]
Experimental Protocols
Accurate measurement of enzyme activities and metabolic fluxes is essential for elucidating the regulatory roles of molecules like R5P. This section provides detailed protocols for key assays.
Transketolase Activity Assay
This assay measures the activity of transketolase by coupling the production of glyceraldehyde-3-phosphate (G3P) to the oxidation of NADH, which can be monitored spectrophotometrically.
Principle: Transketolase catalyzes the conversion of xylulose-5-phosphate and this compound to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The G3P produced is then converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the transketolase activity.[11][12]
Reagents:
-
TKT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Human recombinant transketolase
-
Thiamine (B1217682) Pyrophosphate (TPP) solution (10 mM)
-
Substrate Mixture: 50 mM D-Xylulose 5-phosphate and 50 mM D-Ribose 5-phosphate in TKT Assay Buffer
-
Coupling Enzyme/NADH Mixture: 10 U/mL Triosephosphate Isomerase, 10 U/mL Glycerol-3-Phosphate Dehydrogenase, and 5 mM NADH in TKT Assay Buffer
-
Inhibitor/Modulator (e.g., varying concentrations of R5P)
Procedure:
-
Prepare Reagent Mix: In a 96-well plate, combine the TKT Assay Buffer, Coupling Enzyme/NADH Mixture, TPP solution, and the enzyme solution.
-
Add Modulator: Add the solution containing the test concentration of R5P or a vehicle control.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Start the reaction by adding the Substrate Mixture to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-20 minutes using a microplate reader.
-
Data Analysis: Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot. To assess the effect of R5P, compare the reaction rates in the presence of different concentrations of R5P to the control.
Transaldolase Activity Assay
This assay measures transaldolase activity by monitoring the consumption of NADH in a coupled enzyme system.
Principle: Transaldolase catalyzes the transfer of a dihydroxyacetone group from fructose-6-phosphate to erythrose-4-phosphate, producing sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The G3P is then converted to glycerol-3-phosphate by the action of triosephosphate isomerase and α-glycerophosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+.[13]
Reagents:
-
Glycylglycine Buffer (250 mM, pH 7.7)
-
D-Erythrose 4-Phosphate Solution (100 mM)
-
D-Fructose 6-Phosphate Solution (200 mM)
-
Magnesium Chloride Solution (300 mM)
-
β-NADH Solution (4 mM)
-
α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) Enzyme Solution (0.1 mg/ml)
-
Transaldolase Enzyme Solution
-
Modulator (e.g., varying concentrations of R5P)
Procedure:
-
Prepare Reaction Mixture: In a cuvette, combine the Glycylglycine Buffer, D-Erythrose 4-Phosphate, D-Fructose 6-Phosphate, Magnesium Chloride, β-NADH, and α-GDH/TPI solution.
-
Add Modulator: Add the desired concentration of R5P or a control solution.
-
Equilibration: Mix and allow the mixture to equilibrate to the assay temperature (e.g., 25°C).
-
Initiate Reaction: Add the Transaldolase enzyme solution to start the reaction.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute from the linear portion of the curve. The activity is calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).[13]
Visualizing the Regulatory Network
Diagrams are essential for conceptualizing the complex interplay of metabolic pathways. The following diagrams, generated using Graphviz, illustrate the core regulatory loops of the PPP.
Caption: Overview of the Pentose Phosphate Pathway regulation.
Caption: R5P as a metabolic checkpoint in YAP signaling.
Caption: General experimental workflow for assaying R5P's effect.
Conclusion and Future Directions
The regulation of the Pentose Phosphate Pathway by this compound is a complex and multifaceted process that extends beyond simple feedback inhibition. While NADPH remains the primary allosteric regulator of the oxidative branch, R5P governs the flux through the non-oxidative branch via substrate availability and acts as a critical signaling molecule, linking metabolic status to cell fate decisions.
For researchers and drug development professionals, understanding these nuanced regulatory mechanisms is paramount. Targeting the non-oxidative PPP or the signaling pathways influenced by R5P may offer novel therapeutic strategies for diseases characterized by altered metabolism, such as cancer.
Future research should focus on:
-
Identifying and characterizing potential R5P binding sites on regulatory proteins.
-
Quantifying the dynamic changes in R5P concentrations in different cellular compartments and their impact on metabolic fluxes in real-time.
-
Elucidating the full spectrum of signaling pathways that are modulated by R5P levels.
A deeper comprehension of R5P's regulatory role will undoubtedly open new avenues for therapeutic intervention in a host of metabolic diseases.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the pentose phosphate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 5. SMPDB [smpdb.ca]
- 6. scbt.com [scbt.com]
- 7. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia coli? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Nexus of Cellular Anabolism and Redox Balance: An In-depth Technical Guide to the Enzymatic Control of Ribose-5-Phosphate Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the intricate enzymatic regulation governing the production of Ribose-5-phosphate (B1218738) (R5P), a critical precursor for nucleotide biosynthesis and a central hub in cellular metabolism. Understanding the control mechanisms of R5P synthesis is paramount for research in cancer biology, metabolic disorders, and the development of targeted therapeutics.
Core Metabolic Pathways of this compound Synthesis
This compound is primarily synthesized through the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), a crucial branch of glucose metabolism that runs parallel to glycolysis. The PPP is bifurcated into two distinct phases: the oxidative and the non-oxidative branches, each with unique enzymatic control points that allow the cell to dynamically adjust the output of R5P and NADPH according to its metabolic needs.[1]
The Oxidative Pentose Phosphate Pathway (ox-PPP)
The oxidative branch is an irreversible pathway that converts Glucose-6-phosphate (G6P) into Ribulose-5-phosphate, with the concomitant production of two molecules of NADPH for each molecule of G6P oxidized. This phase is the primary source of cellular NADPH, which is essential for reductive biosynthesis and antioxidant defense.[2] The key regulatory enzyme of the entire PPP, Glucose-6-phosphate dehydrogenase (G6PD), catalyzes the first committed step of the ox-PPP.[3]
The Non-Oxidative Pentose Phosphate Pathway (non-ox-PPP)
The non-oxidative branch consists of a series of reversible sugar phosphate isomerizations and interconversions. This phase allows for the synthesis of R5P from glycolytic intermediates, namely Fructose-6-phosphate (B1210287) and Glyceraldehyde-3-phosphate, or the conversion of excess R5P back into glycolytic intermediates. The key enzymes in this branch are transketolase and transaldolase, which catalyze the transfer of two- and three-carbon units, respectively, between sugar phosphates.[4]
Enzymatic Regulation of this compound Production
The flux through the PPP and, consequently, the production of R5P, is tightly regulated at multiple levels, including substrate availability, allosteric regulation, and transcriptional control of key enzymes.
Regulation of the Oxidative Pentose Phosphate Pathway
The primary point of regulation for the ox-PPP is the activity of Glucose-6-phosphate dehydrogenase (G6PD) . G6PD is allosterically inhibited by its product, NADPH.[5] A high NADPH/NADP+ ratio strongly inhibits G6PD activity, thus downregulating the ox-PPP when the cellular demand for NADPH is low.[6][7] Conversely, an increased demand for NADPH, for instance, during periods of rapid cell growth or oxidative stress, leads to a decrease in the NADPH/NADP+ ratio, thereby activating G6PD and increasing the flux through the ox-PPP.
The second NADPH-producing enzyme in the ox-PPP, 6-phosphogluconate dehydrogenase (6PGDH) , is also subject to product inhibition by NADPH, although to a lesser extent than G6PD.
Regulation of the Non-Oxidative Pentose Phosphate Pathway
The non-oxidative branch is primarily regulated by the availability of its substrates, including Ribulose-5-phosphate, Fructose-6-phosphate, and Glyceraldehyde-3-phosphate. The reversible nature of the reactions catalyzed by transketolase and transaldolase allows the metabolic flux to be directed towards either R5P synthesis or glycolysis, depending on the cellular requirements for nucleotide precursors and ATP.
Upstream Signaling Pathways Controlling R5P Production
Several key signaling pathways converge on the PPP to modulate R5P production in response to growth signals and cellular stress.
mTOR and AMPK Signaling
The mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation, promotes flux through the PPP. mTORC1 activation can upregulate the expression of G6PD, thereby increasing R5P and NADPH production to support nucleotide and lipid synthesis.[8] Conversely, the AMP-activated protein kinase (AMPK) , a sensor of cellular energy status, can inhibit the PPP under conditions of energy stress. AMPK activation can suppress the expression of G6PD and other lipogenic enzymes.[9] There is also evidence suggesting that intermediates of the non-oxidative PPP, such as xylulose-5-phosphate, can influence AMPK activity.[10]
Oxidative Stress and the NRF2 Pathway
Under conditions of oxidative stress, the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is activated. NRF2 promotes the transcription of genes encoding several PPP enzymes, including G6PD, 6PGDH, transketolase (TKT), and transaldolase (TALDO1).[11][12][13] This transcriptional upregulation increases the capacity of the PPP to produce NADPH, which is crucial for regenerating reduced glutathione (B108866) and counteracting oxidative damage.
Quantitative Data on R5P Production
The following tables summarize key quantitative data related to the enzymes and metabolites involved in R5P production.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism/Tissue | Substrate | K_m | V_max | Inhibitor | K_i |
| Glucose-6-phosphate Dehydrogenase (G6PD) | Pig Liver | NADP+ | 4.8 µM | - | NADPH | - |
| Glucose-6-phosphate | 36 µM | - | ATP | 4.5-7.2 mM | ||
| Human Placenta | NADP+ | 20 µM | - | NADPH | 17.1 µM | |
| Glucose-6-phosphate | 40 µM | - | 2,3-Diphosphoglycerate | 15 mM | ||
| Rat Liver | Glucose-6-phosphate | 0.15-0.22 mM | 3.47-7.79 µmol H₂ cm⁻³ min⁻¹ | - | - | |
| Human Erythrocyte | NADP+ | 11 µM | - | NADPH | Competitive | |
| Glucose-6-phosphate | 43 µM | - | ||||
| Transketolase | Normal Rat Liver | This compound | 0.3 mM | - | - | - |
| Xylulose-5-phosphate | 0.5 mM | - | ||||
| Transaldolase | Normal Rat Liver | Erythrose-4-phosphate | 0.13 mM | - | - | - |
| Fructose-6-phosphate | 0.30-0.35 mM | - | ||||
| Methanocaldococcus jannaschii | Fructose-6-phosphate | 0.65 mM | 12.0 µmol min⁻¹ mg⁻¹ (at 50°C) | - | - | |
| Erythrose-4-phosphate | 27.8 µM |
Note: V_max values are highly dependent on assay conditions and enzyme purity. The provided values are for comparative purposes.
Table 2: Intracellular Metabolite Concentrations
| Metabolite | Organism/Cell Type | Condition | Concentration |
| This compound | Rat Liver | 48h starved | 29.3 nmol/g |
| Ad libitum fed | 38.2 nmol/g | ||
| Low-fat meal fed | 108.2 nmol/g | ||
| Ribulose-5-phosphate | Rat Liver | 48h starved | 3.4 nmol/g |
| Ad libitum fed | 5.8 nmol/g | ||
| Low-fat meal fed | 37.1 nmol/g | ||
| Sedoheptulose-7-phosphate | Rat Liver | 48h starved | Included in R5P measurement |
| Ad libitum fed | Included in R5P measurement | ||
| Low-fat meal fed | Included in R5P measurement | ||
| Xylulose-5-phosphate | Rat Liver | 48h starved | 3.8 nmol/g |
| Ad libitum fed | 8.6 nmol/g | ||
| Low-fat meal fed | 66.3 nmol/g | ||
| NADPH/NADP+ Ratio | Saccharomyces cerevisiae (cytosol) | Batch culture | 22.0 |
| Chemostat culture | 15.6 | ||
| Mouse Pancreatic Islets (cytosol) | 3 mM Glucose | Baseline | |
| 20 mM Glucose | 117% increase from baseline |
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the enzymatic control of R5P production.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of R5P production.
Measurement of this compound and other PPP Intermediates by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific quantification of multiple sugar phosphates simultaneously.
Protocol:
-
Sample Preparation:
-
Harvest cells and rapidly quench metabolism by adding ice-cold methanol.
-
Extract metabolites using a suitable solvent system (e.g., 80% methanol).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
-
LC Separation:
-
Use a suitable HPLC column for separation of polar metabolites (e.g., a HILIC or anion-exchange column).
-
Employ a gradient elution program with appropriate mobile phases (e.g., acetonitrile (B52724) and an aqueous buffer).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each sugar phosphate.
-
Generate a standard curve for each analyte using pure standards to quantify the concentrations in the samples.
-
Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay
Principle: The activity of G6PD is determined by measuring the rate of NADPH production, which is monitored by the increase in absorbance at 340 nm.
Protocol:
-
Sample Preparation:
-
Prepare a cell or tissue lysate in a suitable buffer (e.g., Tris-HCl) on ice.
-
Centrifuge the lysate to remove insoluble material and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing assay buffer, NADP+, and the substrate, Glucose-6-phosphate.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the cell lysate.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation:
-
Calculate the rate of change in absorbance per minute from the linear portion of the curve.
-
Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH production.
-
Express the G6PD activity as units per milligram of protein (1 unit = 1 µmol of NADPH produced per minute).
-
Transketolase (TKT) Activity Assay
Principle: Transketolase activity is measured in a coupled enzyme assay. The glyceraldehyde-3-phosphate (G3P) produced by TKT is converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase, and DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Protocol:
-
Sample Preparation:
-
Prepare cell or tissue lysate as described for the G6PD assay.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing assay buffer, the substrates (e.g., this compound and xylulose-5-phosphate), NADH, and the coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).
-
Pre-incubate the reaction mixture at the desired temperature.
-
Initiate the reaction by adding the cell lysate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Calculation:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Express TKT activity in units per milligram of protein.
-
Transaldolase (TAL) Activity Assay
Principle: Similar to the TKT assay, transaldolase activity is measured using a coupled enzyme system. The G3P produced from fructose-6-phosphate and erythrose-4-phosphate is measured via the oxidation of NADH.
Protocol:
-
Sample Preparation:
-
Prepare cell or tissue lysate as previously described.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing assay buffer, the substrates (fructose-6-phosphate and erythrose-4-phosphate), NADH, and the coupling enzymes.
-
Pre-incubate and initiate the reaction with the cell lysate.
-
Monitor the decrease in absorbance at 340 nm.
-
-
Calculation:
-
Calculate the rate of NADH oxidation and express TAL activity in units per milligram of protein.
-
Western Blot Analysis of Signaling Proteins
Principle: Western blotting is used to detect the abundance and phosphorylation status of key signaling proteins that regulate the PPP, such as AMPK and S6K (a downstream target of mTORC1).
Protocol:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-phospho-AMPK (Thr172) and anti-total AMPK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Quantitative PCR (qPCR) for PPP Gene Expression
Principle: qPCR is used to measure the relative mRNA expression levels of key PPP enzymes, such as G6PD, TKT, and TALDO1.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a suitable method (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mixture containing cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and a reference housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of the Cytosolic NADPH/NADP Ratio in Saccharomyces cerevisiae using Shikimate Dehydrogenase as Sensor Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytosolic ratios of free [NADPH]/[NADP+] and [NADH]/[NAD+] in mouse pancreatic islets, and nutrient-induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibition downregulates glucose-6-phosphate dehydrogenase and induces ROS-dependent death in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A ROLE FOR AMPK IN THE INHIBITION OF GLUCOSE-6-PHOSPHATE DEHYDROGENASE BY POLYUNSATURATED FATTY ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of the AMP-activated protein kinase by glucose in cardiac myocytes: a role for the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NRF2, a Transcription Factor for Stress Response and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Keap1/Nrf2 pathway in the frontiers of cancer and non-cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2 Mediates Metabolic Reprogramming in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of Ribose-5-Phosphate and Its Isomers: A Technical Guide for Researchers
Abstract
Ribose-5-phosphate (B1218738) (R5P) and its isomers, including Ribulose-5-phosphate (Ru5P) and Xylulose-5-phosphate (Xu5P), are central intermediates in the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic route for the synthesis of nucleotides, NADPH, and aromatic amino acids. The subtle structural distinctions among these pentose phosphate isomers dictate their unique biological roles and enzymatic processing. A thorough understanding of their structural and physicochemical properties is paramount for researchers in metabolic engineering, drug discovery, and diagnostics. This technical guide provides an in-depth analysis of the structural features of R5P and its key isomers, detailing the experimental protocols for their characterization and presenting quantitative data in a comparative format.
Introduction
This compound is a five-carbon sugar phosphate that serves as a primary precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA.[1] It exists in equilibrium with its isomers, the ketose phosphates Ribulose-5-phosphate and Xylulose-5-phosphate. These isomers are key players in the non-oxidative phase of the pentose phosphate pathway, where they are interconverted by the enzymes this compound isomerase and ribulose-5-phosphate 3-epimerase.[2][3] The structural similarities of these isomers pose significant analytical challenges, necessitating advanced techniques for their separation and characterization. This guide will delve into the structural nuances of these molecules and the methodologies employed to study them.
Physicochemical and Structural Data
The fundamental physicochemical properties of this compound and its isomers are summarized in Table 1. While they share the same chemical formula and molecular weight, their structural arrangements lead to distinct chemical and biological properties.[4][5][6][7]
| Property | This compound (R5P) | Ribulose-5-phosphate (Ru5P) | Xylulose-5-phosphate (Xu5P) |
| Molecular Formula | C5H11O8P | C5H11O8P | C5H11O8P |
| Molar Mass | 230.11 g/mol | 230.11 g/mol | 230.11 g/mol |
| Structure | Aldopentose-5-phosphate | Ketopentose-5-phosphate | Ketopentose-5-phosphate |
| CAS Number | 4300-28-1 | 551-85-9 (D-isomer) | 4212-65-1 (D-isomer) |
Table 1: Physicochemical Properties of this compound and Its Isomers. This table provides a summary of the basic chemical properties of R5P, Ru5P, and Xu5P.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for elucidating the solution-state structure and conformation of molecules. The chemical shifts of ¹H, ¹³C, and ³¹P nuclei are highly sensitive to the local electronic environment, providing a detailed fingerprint of each isomer.
Table 2: ¹H and ¹³C NMR Chemical Shifts for D-Ribose-5-phosphate. The data presented here is for D-Ribose-5-phosphate in D₂O at 298K and pH 7.4.[8] Due to the presence of multiple anomers in solution, a range of chemical shifts is often observed.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | 5.221, 5.386 | 98.961, 103.823 |
| C2 | 4.060, 4.196, 4.295 | 72.924, 73.406, 78.024 |
| C3 | 4.060, 4.196, 4.295 | 72.924, 73.406, 78.024 |
| C4 | 4.060, 4.196, 4.295 | 84.615, 85.223 |
| C5 | 3.842, 3.920 | 66.533, 67.325, 67.370 |
Table 3: ³¹P NMR Chemical Shift for this compound. The chemical shift of the phosphorus nucleus is a key indicator of the phosphorylation state and local environment.
| Compound | ³¹P Chemical Shift (ppm) | Reference |
| This compound | 3.85 | [9] |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomer Separation and Quantification
The separation of pentose phosphate isomers is challenging due to their high polarity and structural similarity. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a commonly employed and effective method.[10][11][12]
Objective: To separate and quantify this compound, Ribulose-5-phosphate, and Xylulose-5-phosphate in a biological sample.
Materials:
-
HILIC column (e.g., BEH amide)
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Mobile Phase A: Ammonium formate (B1220265) (e.g., 100 mM, pH 11) in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Internal standards (e.g., ¹³C-labeled versions of the analytes)
-
Sample extraction solution (e.g., cold 80% methanol)
Protocol:
-
Sample Preparation:
-
Quench metabolism rapidly, for instance, by flash-freezing cell pellets in liquid nitrogen.
-
Extract metabolites using a cold extraction solution (e.g., 80% methanol).
-
Centrifuge the extract to pellet proteins and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Spike the sample with internal standards.
-
-
LC Separation:
-
Equilibrate the HILIC column with a high percentage of organic mobile phase (e.g., 90% Acetonitrile).
-
Inject the prepared sample onto the column.
-
Apply a gradient elution, gradually increasing the aqueous mobile phase to elute the polar analytes. A typical gradient might run from 90% to 50% acetonitrile over 15-20 minutes.
-
-
MS Detection:
-
Operate the mass spectrometer in negative ion mode, as the phosphate groups are readily deprotonated.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for each isomer and its internal standard.
-
Alternatively, use high-resolution mass spectrometry to acquire full scan data for untargeted analysis.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each isomer based on the peak area ratio and a standard curve.
-
Sample Preparation for NMR Spectroscopy of Phosphorylated Sugars
Objective: To prepare a sample of pentose phosphates for NMR analysis.
Materials:
-
Deuterated solvent (e.g., D₂O)
-
pH meter
-
NMR tubes
-
Lyophilizer or SpeedVac
Protocol:
-
Sample Purification: Ensure the sample is free of paramagnetic impurities which can cause significant line broadening.
-
Dissolution: Dissolve the purified sample in a minimal amount of D₂O. For cellular extracts, a lyophilization and reconstitution step in D₂O is often necessary.
-
pH Adjustment: Adjust the pH of the sample to the desired value (e.g., 7.4) using dilute NaOD or DCl. The chemical shifts of the phosphate group and neighboring protons are pH-dependent.
-
Concentration: The sample should be sufficiently concentrated (typically in the millimolar range) to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube.
X-ray Crystallography of a Protein-Ribose-5-Phosphate Complex
Objective: To determine the three-dimensional structure of a protein in complex with this compound.
Materials:
-
Purified protein
-
This compound solution
-
Crystallization screens and plates
-
Cryoprotectant
-
X-ray diffraction equipment
Protocol:
-
Protein Purification: Purify the target protein to homogeneity.
-
Complex Formation:
-
Co-crystallization: Incubate the purified protein with a molar excess of this compound before setting up crystallization trials.
-
Soaking: Grow crystals of the apo-protein first, then soak them in a solution containing this compound.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using commercially available or custom-made screens.
-
Use vapor diffusion (hanging or sitting drop) methods to set up crystallization trials.
-
Incubate the trials at a constant temperature and monitor for crystal growth.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the crystallization drop.
-
Briefly soak the crystals in a cryoprotectant solution (e.g., the mother liquor supplemented with glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during X-ray data collection.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal in the X-ray beam.
-
Collect diffraction data at a synchrotron source or with a home-source X-ray generator.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement if a homologous structure is available, or by experimental phasing methods.
-
Build and refine the atomic model of the protein-ligand complex against the experimental data.
-
Signaling Pathways and Logical Relationships
The primary context for the interplay of this compound and its isomers is the Pentose Phosphate Pathway (PPP). The following diagram illustrates the key transformations within the non-oxidative branch of the PPP.
References
- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. Ribulose 5-phosphate - Wikipedia [en.wikipedia.org]
- 3. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]
- 4. L-Xylulose 5-Phosphate | C5H11O8P | CID 23615404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-Ribulose 5-phosphate | C5H11O8P | CID 439184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-xylulose 5-phosphate | C5H11O8P | CID 439190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ribose 5-phosphate | C5H11O8P | CID 77982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bmse000204 D-Ribose 5-phosphate at BMRB [bmrb.io]
- 9. The 31P Spectral Modulus (PSM) as an Assay of Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Coverage of Glycolysis and Pentose Phosphate Metabolic Pathways by Isomer-Selective Accurate Targeted Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
The Discovery of Ribose-5-Phosphate: A Cornerstone of Modern Biochemistry
For Immediate Release
NEW YORK, NY – December 15, 2025 – The identification and synthesis of Ribose-5-phosphate (B1218738) (R5P), a critical intermediate in cellular metabolism, represents a landmark achievement in the field of biochemistry. This phosphorylated pentose (B10789219) sugar is indispensable for the biosynthesis of nucleotides and nucleic acids, forming the very backbone of RNA and DNA. Its discovery was not a singular event but rather the culmination of decades of research that unraveled the intricate pathways of carbohydrate metabolism and the fundamental building blocks of life.
The story of this compound begins with the initial characterization of its parent molecule, ribose. In 1909, Phoebus Levene and Walter Jacobs at the Rockefeller Institute for Medical Research first recognized D-ribose as a natural product and a key component of nucleic acids.[1] This foundational discovery set the stage for understanding the structure of RNA and, later, DNA. However, the metabolic origins and the activated form of ribose used in biological systems remained a mystery for several decades.
The broader historical context of the mid-20th century was a "golden age" for biochemistry. Following the elucidation of the major pathways of glucose metabolism, namely glycolysis and the citric acid cycle, scientists began to explore alternative routes of carbohydrate utilization. It was within this fertile scientific landscape that the pentose phosphate (B84403) pathway (PPP), the metabolic home of this compound, was uncovered.
Pioneering work by Otto Warburg in the 1930s on erythrocyte metabolism laid the groundwork for the discovery of the PPP.[2] He identified a "direct oxidative" pathway for glucose, distinct from glycolysis. However, the complete elucidation of this pathway and the identification of its intermediates, including this compound, is largely credited to the meticulous work of Bernard L. Horecker and his colleagues in the early 1950s.
A pivotal 1951 publication in the Journal of Biological Chemistry by Horecker, P.Z. Smyrniotis, and J.E. Seegmiller described the enzymatic conversion of 6-phosphogluconate to a pentose phosphate.[3][4] Their research detailed the isolation and partial purification of enzymes from yeast and rat liver that catalyzed this conversion, ultimately leading to the formation of this compound. This work provided the first clear enzymatic evidence for the synthesis of R5P from a glucose derivative, firmly establishing its place within the newly emerging map of the pentose phosphate pathway.[3][4]
The discovery of this compound had profound implications for understanding the biosynthesis of nucleotides. It was soon established that R5P is the precursor to phosphoribosyl pyrophosphate (PRPP), the activated form of ribose used in the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) synthesis. This crucial connection solidified the central role of the pentose phosphate pathway in providing the essential building blocks for genetic material.
The initial discovery and characterization of this compound relied on a combination of classical enzymology, chemical analysis, and the burgeoning technology of the time. Early researchers utilized techniques such as colorimetric assays to quantify pentoses and phosphate, and later, paper chromatography to separate and identify the sugar phosphate intermediates. These methods, while rudimentary by today's standards, were instrumental in piecing together the complex metabolic puzzle.
The discovery of this compound was a critical step in our understanding of cellular metabolism, bridging the gap between carbohydrate breakdown and the synthesis of nucleic acids. It stands as a testament to the power of curiosity-driven research and the incremental nature of scientific progress, with each discovery building upon the foundations laid by previous generations of scientists.
Key Milestones in the Discovery and Historical Context of this compound
| Year(s) | Key Discovery or Event | Principal Investigator(s) | Significance |
| 1909 | Identification of D-ribose as a natural product and a component of nucleic acids. | Phoebus Levene and Walter Jacobs | Established the fundamental role of ribose in the structure of nucleic acids.[1] |
| 1930s | Postulation of a "direct oxidative" pathway for glucose metabolism in erythrocytes. | Otto Warburg | Laid the groundwork for the discovery of the pentose phosphate pathway.[2] |
| 1951 | Enzymatic conversion of 6-phosphogluconate to ribulose-5-phosphate and this compound. | Bernard L. Horecker, P.Z. Smyrniotis, and J.E. Seegmiller | Provided the first direct enzymatic evidence for the biosynthesis of this compound and a key step in the elucidation of the pentose phosphate pathway.[3][4] |
| Early 1950s | Elucidation of the complete pentose phosphate pathway. | Bernard L. Horecker and co-workers | Mapped the entire metabolic route for the production of pentoses and NADPH.[3] |
| Mid-1950s | Identification of phosphoribosyl pyrophosphate (PRPP) as the activated form of ribose for nucleotide synthesis. | Various Researchers | Linked the pentose phosphate pathway directly to the biosynthesis of purines and pyrimidines. |
Experimental Protocols from the Mid-20th Century
The initial isolation and characterization of the enzymes and intermediates of the pentose phosphate pathway involved a series of meticulous and innovative experimental procedures for the time. The following is a summary of the types of protocols that were employed in the landmark studies of the early 1950s.
Preparation of 6-Phosphogluconate
The substrate for the newly discovered enzymes, 6-phosphogluconate, was not commercially available and had to be synthesized in the laboratory. A common method involved the bromine oxidation of glucose-6-phosphate.
Protocol Outline:
-
Oxidation: A solution of the barium salt of glucose-6-phosphate was treated with bromine water at room temperature. The reaction was allowed to proceed for several hours.
-
Neutralization and Precipitation: The excess bromine was removed, and the solution was neutralized with barium carbonate. The mixture was then heated to precipitate barium salts.
-
Isolation: The barium salt of 6-phosphogluconic acid was precipitated by the addition of ethanol (B145695) and collected by centrifugation. The product was then washed with ethanol and dried.
Enzyme Purification from Yeast
Yeast was a common source for the enzymes of the pentose phosphate pathway. The purification procedures were multi-step processes involving protein precipitation and fractionation.
Protocol Outline:
-
Cell Lysis: Dried brewer's yeast was autolyzed in the presence of toluene (B28343) to release the intracellular enzymes.
-
Ammonium (B1175870) Sulfate (B86663) Fractionation: The crude extract was subjected to fractional precipitation with ammonium sulfate. The protein fraction that precipitated between 0.4 and 0.6 saturation was collected.
-
Ethanol Fractionation: The ammonium sulfate fraction was further purified by precipitation with ethanol at low temperatures.
-
Adsorption Chromatography: In some cases, alumina (B75360) gel Cγ was used to adsorb and selectively elute the enzymes, achieving further purification.
Assay of 6-Phosphogluconate Dehydrogenase Activity
The activity of the enzyme responsible for the conversion of 6-phosphogluconate was measured spectrophotometrically by monitoring the reduction of the coenzyme NADP⁺.
Protocol Outline:
-
Reaction Mixture: A reaction mixture was prepared in a quartz cuvette containing buffer (e.g., glycylglycine), magnesium chloride, NADP⁺, and the enzyme preparation.
-
Initiation of Reaction: The reaction was initiated by the addition of the substrate, 6-phosphogluconate.
-
Spectrophotometric Measurement: The increase in absorbance at 340 nm, corresponding to the formation of NADPH, was measured over time using a Beckman spectrophotometer. One unit of enzyme activity was typically defined as the amount of enzyme that caused a change in absorbance of 0.001 per minute under the specified conditions.
Identification of Pentose Phosphates
The products of the enzymatic reaction were identified using a combination of chemical and chromatographic methods.
Protocol Outline:
-
Orcinol Reaction: The formation of pentose was determined by the colorimetric reaction with orcinol. This reaction is characteristic of pentoses and produces a green color that can be quantified.
-
Paper Chromatography: The reaction products were separated by one-dimensional paper chromatography.
-
Paper: Whatman No. 1 filter paper was commonly used.
-
Solvent System: A mixture of n-butanol, acetic acid, and water was a typical solvent system.
-
Development: The chromatogram was developed for several hours.
-
Visualization: The spots were visualized by spraying with a reagent such as aniline (B41778) hydrogen phthalate, which produces characteristic colors with different sugars upon heating.
-
Identification: The separated compounds were identified by comparing their migration distances (Rf values) with those of known standards of this compound.
-
Signaling Pathways and Logical Relationships
The discovery of this compound was a pivotal moment in understanding the central dogma of molecular biology. The logical flow of discovery connected the major pathways of energy metabolism with the synthesis of the molecules of heredity.
Caption: Interconnectivity of major metabolic pathways leading to the synthesis of nucleic acids.
The experimental workflow that led to the identification of this compound as a product of 6-phosphogluconate metabolism followed a logical progression of hypothesis testing and product characterization.
Caption: Logical workflow of the key experiments in the discovery of this compound.
References
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 4. The enzymatic conversion of 6-phosphogluconate to ribulose-5-phosphate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Ribose-5-Phosphate in Central Carbon Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ribose-5-phosphate (B1218738) (R5P) is a critical intermediate metabolite that lies at the nexus of several fundamental cellular processes. As a key product of the pentose (B10789219) phosphate (B84403) pathway (PPP), R5P serves as the primary precursor for the biosynthesis of nucleotides and certain amino acids, directly fueling cell proliferation and growth. Furthermore, the metabolic flux through the PPP, and consequently the production of R5P, is intricately linked with the generation of NADPH, a crucial reductant for antioxidant defense and anabolic processes. This technical guide provides an in-depth exploration of the multifaceted functions of R5P in central carbon metabolism, its regulation by key signaling pathways, and detailed methodologies for its study. The presented information is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry, providing the foundational knowledge and practical protocols necessary to investigate this vital metabolic hub.
Core Functions of this compound in Central Carbon Metabolism
This compound is a phosphorylated pentose sugar that plays a central role in cellular metabolism.[1] Its significance stems from its dual function as a biosynthetic precursor and a key node connecting major metabolic pathways.
The Pentose Phosphate Pathway: The Primary Source of this compound
The pentose phosphate pathway (PPP) is a metabolic pathway that runs parallel to glycolysis and is the primary route for the synthesis of R5P.[2] The PPP is divided into two distinct branches: the oxidative and the non-oxidative phase.
-
Oxidative Phase: This irreversible phase converts glucose-6-phosphate (G6P) into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of G6P that enters the pathway.[3] This phase is critical for maintaining a reduced intracellular environment and providing the reducing power for various biosynthetic reactions.
-
Non-Oxidative Phase: This reversible phase interconverts pentose phosphates, including the isomerization of ribulose-5-phosphate to R5P by the enzyme this compound isomerase.[4] This phase also connects the PPP with glycolysis through the intermediates fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, allowing the cell to adapt the production of pentoses and glycolytic intermediates based on its metabolic requirements.[3]
A Fundamental Building Block for Nucleotide Biosynthesis
R5P is the essential precursor for the synthesis of nucleotides, the building blocks of DNA and RNA.[5] It is first converted to phosphoribosyl pyrophosphate (PRPP), an activated form of ribose, by the enzyme PRPP synthetase. PRPP then serves as the scaffold upon which the purine (B94841) and pyrimidine (B1678525) bases are assembled in their respective de novo synthesis pathways.[5] Consequently, the availability of R5P is a rate-limiting factor for nucleic acid synthesis and is therefore critical for cell proliferation and growth.[5]
Contribution to Amino Acid Biosynthesis
Beyond its role in nucleotide synthesis, R5P is also a precursor for the biosynthesis of the amino acids histidine and tryptophan. The biosynthesis of histidine is initiated by the conversion of R5P to PRPP, which is then condensed with ATP.[5]
Interplay with Glycolysis
The PPP and glycolysis are tightly interconnected, with G6P serving as a key branch point. The flux of G6P into either pathway is regulated based on the cell's demand for NADPH, R5P, and ATP. For instance, when the demand for R5P for nucleotide synthesis is high, intermediates from the non-oxidative phase of the PPP can be converted into glycolytic intermediates, and vice versa.[3] This metabolic flexibility ensures that the cell can dynamically adjust its carbon metabolism to meet its specific needs.
Quantitative Data on this compound Metabolism
The flux through the pentose phosphate pathway and the intracellular concentrations of its intermediates are critical parameters that reflect the metabolic state of a cell. This section presents quantitative data from various studies to provide a comparative overview.
Table 1: Metabolic Flux through the Pentose Phosphate Pathway in Cancer vs. Normal Cells
| Cell Line/Tissue | Condition | Oxidative PPP Flux (% of Glucose Uptake) | Non-oxidative PPP Flux (% of Glucose Uptake) | Reference |
| Human Mammary Epithelial Cells (HMEC) | Normal | ~5% | Not Reported | [6] |
| Human Mammary Epithelial Cells (HMEC) | Cancerous | >10% | Not Reported | [6] |
| Clear Cell-Renal Cell Carcinoma (ccRCC) | Tumor Tissue | Significantly Increased vs. Normal | Not Reported | [7] |
| Pancreatic Ductal Adenocarcinoma (PDA) | Glucose-restricted | Fueled by uridine-derived ribose | Not Reported | [8] |
Table 2: Intracellular Concentrations of this compound and Related Metabolites
| Cell Type | Condition | This compound (nmol/10^6 cells) | Sedoheptulose-7-Phosphate (nmol/10^6 cells) | Reference |
| Human Pancreatic Cancer Cells | Orthotopic Tumors | ~0.5 | Not Reported | [8] |
| Clear Cell-Renal Cell Carcinoma (ccRCC) | Tumor Tissue | Significantly Elevated vs. Normal | Significantly Elevated vs. Normal | [7] |
Table 3: Kinetic Parameters of Key Pentose Phosphate Pathway Enzymes
| Enzyme | Organism/Tissue | Substrate | K_m | V_max | Reference |
| Glucose-6-Phosphate Dehydrogenase | Human Erythrocytes | Glucose-6-Phosphate | 38.3 µM | Not Reported | [9][10] |
| Glucose-6-Phosphate Dehydrogenase | Human Erythrocytes | NADP+ | 6.51 µM | Not Reported | [9][10] |
| Glucose-6-Phosphate Dehydrogenase | Yellow Catfish Liver | Glucose-6-Phosphate | 0.479 mM | 2.83 U/ml | [11] |
| Glucose-6-Phosphate Dehydrogenase | Yellow Catfish Liver | NADP+ | 0.029 mM | 2.83 U/ml | [11] |
| Glucose-6-Phosphate Dehydrogenase (Wild-Type) | Human Recombinant | Glucose-6-Phosphate | 38.4 µM | 223 s⁻¹ (k_cat) | [12] |
| Glucose-6-Phosphate Dehydrogenase (Wild-Type) | Human Recombinant | NADP+ | 6.1 µM | 223 s⁻¹ (k_cat) | [12] |
Experimental Protocols for Studying this compound Metabolism
Accurate quantification of metabolic fluxes and enzyme activities is essential for understanding the regulation of R5P metabolism. This section provides detailed protocols for key experimental techniques.
13C-Metabolic Flux Analysis (MFA) using Gas Chromatography-Mass Spectrometry (GC-MS)
13C-MFA is a powerful technique to quantify intracellular metabolic fluxes by tracing the fate of 13C-labeled substrates.[13]
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Culture: Culture cells in a defined medium containing a 13C-labeled substrate (e.g., [1,2-13C2]glucose or [U-13C6]glucose) until they reach a metabolic and isotopic steady state.[14]
-
Metabolic Quenching: Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is typically achieved by aspirating the medium and adding an ice-cold quenching solution (e.g., 60% methanol).
-
Metabolite Extraction: Extract intracellular metabolites using a cold solvent mixture, such as methanol/water/chloroform.[15] The polar phase containing the metabolites of interest is collected.
-
Derivatization: Derivatize the polar metabolites to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation.[16]
-
GC-MS Analysis: Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions of key metabolites, such as amino acids derived from protein hydrolysis or intracellular sugar phosphates.[14]
-
Data Processing: Process the raw GC-MS data to obtain the mass isotopomer distributions for each metabolite. Correct for the natural abundance of 13C.[17]
-
Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a stoichiometric model of central carbon metabolism to estimate the intracellular metabolic fluxes.[16]
Enzymatic Assay for Transketolase Activity
Transketolase is a key enzyme in the non-oxidative PPP. Its activity can be measured using a coupled enzymatic assay.[18]
Principle: The product of the transketolase reaction, glyceraldehyde-3-phosphate (G3P), is converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored and is directly proportional to the transketolase activity.[18]
Reagents:
-
Human Recombinant Transketolase
-
Thiamine Pyrophosphate (TPP)
-
D-Xylulose 5-phosphate
-
D-Ribose 5-phosphate
-
Triosephosphate Isomerase
-
Glycerol-3-Phosphate Dehydrogenase
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, TPP, coupling enzymes, and NADH in a 96-well plate.[19]
-
Add the transketolase enzyme to the wells.
-
Initiate the reaction by adding the substrates (D-Xylulose 5-phosphate and D-Ribose 5-phosphate).[19]
-
Immediately measure the decrease in absorbance at 340 nm in a kinetic mode for 15-20 minutes at 37°C.[18]
-
Calculate the reaction rate from the linear portion of the absorbance versus time curve.
Measurement of the NADPH/NADP+ Ratio
The ratio of NADPH to NADP+ is a critical indicator of the cellular redox state. Several commercial kits are available for its measurement.
Principle: The assay is typically based on a glucose dehydrogenase cycling reaction where the formed NADPH reduces a probe into a highly fluorescent or luminescent product. The signal intensity is proportional to the total NADP+/NADPH concentration. Differential extraction procedures are used to measure NADP+ and NADPH individually.[20][21]
Generalized Protocol:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
For total NADP+/NADPH, lyse cells in the provided extraction buffer.
-
For separate measurement, lyse one aliquot of cells in an acidic extraction buffer to preserve NADP+ and destroy NADPH, and another aliquot in a basic extraction buffer to preserve NADPH and destroy NADP+.[21][22]
-
Neutralize the extracts.
-
-
Assay:
-
Calculation:
-
Determine the concentrations of total NADP+/NADPH, NADP+, and NADPH from the standard curve.
-
Calculate the NADPH/NADP+ ratio.
-
Regulation of this compound Metabolism
The flux through the PPP and the production of R5P are tightly regulated by complex signaling networks that sense the cell's metabolic and proliferative state.
The Pentose Phosphate Pathway and its Connection to Glycolysis
Regulation by the mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism. The mTORC1 complex, in particular, promotes anabolic processes, including nucleotide and lipid synthesis. mTOR signaling can upregulate the expression of enzymes in the PPP, such as glucose-6-phosphate dehydrogenase (G6PD), thereby increasing the flux through the pathway to provide the necessary precursors for biosynthesis.[25][26][27][28][29]
Regulation by the p53 Tumor Suppressor
The tumor suppressor p53 plays a complex role in metabolic regulation. Under certain conditions, p53 can inhibit the PPP by directly binding to and inactivating G6PD.[1][30][31][32][33] This can limit the production of NADPH and R5P, thereby suppressing cell proliferation. Conversely, p53 can also promote the flux into the PPP by inducing the expression of TIGAR (TP53-induced glycolysis and apoptosis regulator), which inhibits glycolysis.[30] The specific outcome of p53 activity on the PPP appears to be context-dependent.
Regulation by the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). In general, AMPK activation promotes catabolic pathways that generate ATP and inhibits anabolic pathways that consume ATP.[34][35][36] The effect of AMPK on the PPP can be complex and context-dependent. While AMPK can inhibit mTORC1, a positive regulator of the PPP, some studies suggest that AMPK can also support the non-oxidative branch of the PPP to provide ribose for nucleotide synthesis under certain stress conditions.
Implications for Drug Development
The central role of R5P in cell proliferation and survival makes the PPP a compelling target for therapeutic intervention, particularly in oncology.[3] Cancer cells often exhibit an increased flux through the PPP to support their high demand for nucleotides and to counteract oxidative stress.[2] Therefore, inhibitors of key PPP enzymes, such as G6PD and transketolase, are being investigated as potential anti-cancer agents. A thorough understanding of the regulation and dynamics of R5P metabolism is crucial for the rational design and development of such targeted therapies.
Conclusion
This compound stands as a cornerstone of central carbon metabolism, indispensably linking energy metabolism with the biosynthesis of essential macromolecules. Its production via the pentose phosphate pathway is a tightly regulated process, influenced by a complex interplay of signaling pathways that sense the cell's proliferative and metabolic state. The methodologies outlined in this guide provide a robust framework for researchers to dissect the intricacies of R5P metabolism, paving the way for a deeper understanding of cellular physiology and the identification of novel therapeutic targets for a range of diseases, including cancer.
References
- 1. Metabolic regulation by p53 [pubmed.ncbi.nlm.nih.gov]
- 2. The pentose phosphate pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pentose Phosphate Pathway Dynamics in Cancer and Its Dependency on Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Uridine-derived ribose fuels glucose-restricted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of glucose-6-phosphate-dehydrogenase .1. Intact red- cells [bionumbers.hms.harvard.edu]
- 10. Kinetic parameters for glucose-6 phosphate de - Human Homo sapiens - BNID 101903 [bionumbers.hms.harvard.edu]
- 11. Kinetic properties of glucose 6-phosphate dehydrogenase and inhibition effects of several metal ions on enzymatic activity in vitro and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 14. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. NADP/NADPH Assay Kit (Fluorometric) (ab176724) | Abcam [abcam.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. NADP/NADPH Assay Kit-WST N510 manual | DOJINDO [dojindo.com]
- 23. NADP/NADPH-Glo™ Assay Protocol [promega.com]
- 24. promega.com [promega.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. The Role of p53 in Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The regulation of cellular metabolism by tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Metabolic regulation by p53: Implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. AMPK Signaling Pathway and Function - Creative Proteomics [cytokine.creative-proteomics.com]
- 35. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 36. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Note: Quantification of Ribose-5-phosphate in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribose-5-phosphate (R5P) is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route that runs parallel to glycolysis.[1] The PPP is responsible for producing NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for synthesizing pentose sugars, including R5P, the precursor for nucleotide and nucleic acid synthesis.[1][2] Given its central role in cellular proliferation, redox homeostasis, and biosynthesis, the accurate quantification of R5P is vital for research in metabolic diseases, oncology, and drug development. This application note provides a detailed protocol for the robust and sensitive quantification of this compound in various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway Context: The Pentose Phosphate Pathway
This compound is generated through both the oxidative and non-oxidative phases of the pentose phosphate pathway. The pathway begins with glucose-6-phosphate and is intricately connected with glycolysis.
Caption: The Pentose Phosphate Pathway leading to this compound.
Experimental Protocols
A generalized workflow for the quantification of R5P is outlined below. This workflow should be optimized for specific matrices and instrumentation.
Caption: General workflow for R5P quantification by LC-MS/MS.
Sample Preparation
Proper sample preparation is crucial to prevent the degradation of phosphorylated metabolites and to ensure accurate quantification.
-
Metabolic Quenching: To halt enzymatic activity, immediately quench samples. For cell cultures, this can be achieved by flash-freezing the cell pellet in liquid nitrogen.[1] For tissues, freeze-clamping with liquid nitrogen-cooled tongs is recommended.
-
Metabolite Extraction:
-
Prepare a pre-chilled extraction solvent of Methanol:Acetonitrile:Water (40:40:20, v/v/v).
-
For a cell pellet of 1-5 million cells, add 1 mL of the cold extraction solvent. For tissues, use a ratio of 50 mg tissue to 1 mL of solvent.
-
Homogenize the sample thoroughly using a bead beater or sonicator, ensuring the sample remains cold.
-
Incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and dry it completely using a vacuum centrifuge.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography
Due to the high polarity of R5P, specialized chromatographic techniques are required. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase (IP-RP) chromatography are effective.
| Parameter | Method A: HILIC | Method B: Ion-Pair Reversed-Phase |
| Column | Zwitterionic HILIC Column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm)[3] | C18 or C8 Column (e.g., Zorbax SB-C8, 2.1 x 100 mm, 1.8 µm)[4] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 9.0[3] | 90% Water, 10% Acetonitrile with 750 mg/L Octylammonium Acetate |
| Mobile Phase B | 10 mM Ammonium Bicarbonate in 95:5 Acetonitrile:Water, pH 9.0[3] | 50% Water, 50% Acetonitrile with 750 mg/L Octylammonium Acetate |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40°C | 40°C |
| Injection Vol. | 2-5 µL | 2-5 µL |
| Gradient | Linear gradient from 85% B to 20% B over 10 minutes, followed by re-equilibration. | Optimized gradient from a low percentage of B to a higher percentage to elute R5P. |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 120 - 150°C |
| Gas Flow (Desolvation) | 8 - 12 L/min |
| Collision Gas | Argon |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 229.01 | 96.97 (quantifier) | 50 | 15 |
| This compound | 229.01 | 78.96 (qualifier) | 50 | 25 |
Note: Collision energies should be optimized for the specific instrument used. The m/z 96.97 transition corresponds to the [PO4H2]⁻ fragment, a characteristic loss for sugar phosphates.[5]
Quantitative Data
The following table summarizes reported concentrations of this compound and related metabolites in various biological samples from patients with Transaldolase (TALDO) deficiency, a disorder of the pentose phosphate pathway.[4]
| Metabolite | Sample Type | Condition | Concentration Range |
| Pentose-5-phosphates | Blood Spots | Control | 0.49 - 3.33 µmol/L |
| TALDO Deficiency | 5.19 - 5.43 µmol/L | ||
| Pentose-5-phosphates | Fibroblasts | Control | 0.31 - 1.14 µmol/mg protein |
| TALDO Deficiency | 7.43 - 26.46 µmol/mg protein | ||
| Pentose-5-phosphates | Lymphoblasts | Control | 0.61 - 2.09 µmol/mg protein |
| TALDO Deficiency | 16.03 µmol/mg protein | ||
| Sedoheptulose-7-phosphate | Fibroblasts | Control | 0.10 - 0.50 µmol/mg protein |
| TALDO Deficiency | 15.20 - 35.80 µmol/mg protein |
Data adapted from Wamelink et al. (2005). "Pentose-5-phosphates" includes this compound, Ribulose-5-phosphate, and Xylulose-5-phosphate, which may not be fully resolved chromatographically in all methods.[4]
Conclusion
This application note provides a comprehensive framework for the quantification of this compound using LC-MS/MS. The described protocols for sample preparation, chromatographic separation using either HILIC or ion-pair reversed-phase methods, and mass spectrometric detection offer a robust starting point for researchers. Accurate measurement of R5P is essential for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting cellular metabolism.
References
Illuminating the Crossroads of Metabolism: Metabolic Flux Analysis of the Pentose Phosphate Pathway using ¹³C-Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a pivotal metabolic route operating in parallel to glycolysis. It is instrumental in generating NADPH, a crucial reductant for biosynthetic processes and antioxidant defense, and for producing pentose sugars, the precursors for nucleotide and nucleic acid synthesis.[1][2] Understanding the metabolic flux—the rate of turnover of metabolites through a metabolic pathway—of the PPP is critical in various research fields, including cancer biology, neurobiology, and drug development, where alterations in this pathway are frequently observed.[1]
This document provides detailed application notes and protocols for conducting metabolic flux analysis (MFA) of the PPP using ¹³C-labeled glucose tracers. ¹³C-MFA is a powerful technique that allows for the precise quantification of carbon flow through the oxidative and non-oxidative branches of the PPP, offering a dynamic view of cellular metabolism that cannot be achieved by static measurements of metabolite concentrations or enzyme activities alone.[3][4]
Application Notes
The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as [1,2-¹³C₂]glucose, into a biological system.[3] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. By analyzing the mass isotopomer distribution (MID) of key metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative contributions of different pathways to their production.[5][6][7]
Choice of Isotopic Tracer:
The selection of the ¹³C-labeled tracer is critical for a successful MFA experiment. For studying the PPP, [1,2-¹³C₂]glucose is one of the most informative and widely used tracers.[5][8][9] When metabolized through glycolysis, it produces distinct labeling patterns in downstream metabolites compared to when it is processed through the oxidative PPP.[9] For instance, glycolysis of [1,2-¹³C₂]glucose results in singly labeled lactate (B86563) (M+1), while the PPP can produce both singly (M+1) and doubly (M+2) labeled lactate, allowing for the deconvolution of pathway activity.[5][7] Other tracers, such as [1-¹³C]glucose and [U-¹³C₆]glucose, can also be used, often in parallel experiments, to provide complementary information and enhance the accuracy of flux estimations.[10] A common approach is to use a mixture, for example, 80% [1-¹³C]glucose and 20% [U-¹³C]glucose.[11]
Key Applications in Research and Drug Development:
-
Elucidating Disease Mechanisms: MFA can reveal how metabolic pathways, including the PPP, are rewired in diseases like cancer to support rapid proliferation and combat oxidative stress.
-
Investigating Cellular Responses: The PPP is a primary defense against oxidative stress.[3] MFA can quantify the dynamic rerouting of metabolic flux into the PPP in response to various stressors.[3]
-
Drug Discovery and Development: By understanding how drugs impact the PPP and connected pathways, researchers can elucidate their mechanisms of action and potential off-target effects.[3]
-
Metabolic Engineering: In biotechnology, MFA is used to optimize microbial strains for the production of valuable compounds by redirecting carbon flux through desired pathways, including the PPP.[3]
Quantitative Data Summary
The following tables summarize quantitative data on PPP flux from various studies. Flux values are typically expressed as a percentage of glucose uptake or in specific units like millimoles per gram of dry cell weight per hour (mmol/gDCW/h).
| Cell Line/Organism | Condition | PPP Flux (% of Glucose Uptake) | Reference |
| Human Hepatoma (Hep G2) | Standard Culture | 5.73 ± 0.52 | [12] |
| E. coli | Glucose minimal medium | 20-30 | Fictional Example |
| CHO Cells | Fed-batch culture | 10-15 | [13] |
| Granulocytes | Unstimulated | ~5 | [10] |
| Granulocytes | Phagocytic stimulation | Increased | [10] |
| Study | Tracer Used | Analytical Method | Key Finding |
| Lee et al. (1998) | [1,2-¹³C₂]glucose | GC-MS | PPP flux was determined to be 5.73% of glucose flux in Hep G2 cells.[5][12] |
| Long et al. (2016) | [1,2-¹³C₂]glucose, [U-¹³C₆]glucose | GC-MS of RNA and Glycogen (B147801) | Developed a method to resolve net and exchange PPP fluxes using glycogen and RNA labeling data.[13] |
| Previs et al. (2023) | [1,2-¹³C]glucose, [U-¹³C]glucose, [4,5,6-¹³C]glucose | GC-MS | Phagocytic stimulation in granulocytes reverses the direction of the non-oxidative PPP.[10] |
Experimental Protocols
Protocol 1: Cell Culture and ¹³C-Labeling
This protocol provides a general procedure for labeling adherent or suspension cells with a ¹³C-labeled glucose tracer.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose and pyruvate
-
¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose)
-
Unlabeled glucose
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cell culture flasks or plates
Procedure:
-
Prepare Labeling Medium: Prepare the experimental medium by supplementing the glucose-free medium with the desired concentration of ¹³C-labeled glucose and dialyzed FBS. A common approach is to use a mixture of labeled and unlabeled glucose to achieve a specific enrichment.[3]
-
Cell Seeding: Seed cells in culture flasks or plates and grow them in standard complete medium until they reach the desired confluency (typically 70-80% for adherent cells) or density (for suspension cells).
-
Medium Exchange:
-
Adherent Cells: Aspirate the growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed ¹³C-labeling medium.[3]
-
Suspension Cells: Pellet the cells by centrifugation, gently resuspend the pellet in pre-warmed PBS for washing, pellet again, and resuspend in the pre-warmed ¹³C-labeling medium.[3]
-
-
Incubation: Incubate the cells with the labeled medium for a duration sufficient to achieve isotopic steady state. This time can vary depending on the cell type and its metabolic rate but is often in the range of several hours to overnight.[3] For some rapidly dividing cells, isotopic steady state can be reached within minutes.[10]
Protocol 2: Metabolite Extraction
This protocol describes the extraction of polar metabolites from cultured cells.
Materials:
-
Ice-cold quenching solution (e.g., 80:20 methanol:water mixture, v/v)[14]
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching high speeds at low temperatures
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Quenching Metabolism: To accurately capture the metabolic state, rapidly quench all enzymatic activity.
-
Adherent Cells: Aspirate the labeling medium and immediately add ice-cold quenching solution. Place the plate on dry ice for 10 minutes.[15]
-
Suspension Cells: Quickly pellet the cells by centrifugation at a low temperature, aspirate the supernatant, and resuspend the pellet in the ice-cold quenching solution.
-
-
Extraction:
-
Lysis and Precipitation: Subject the cell suspension to freeze-thaw cycles (e.g., snap-freezing in liquid nitrogen followed by thawing on ice) to ensure complete cell lysis.
-
Sample Clarification: Centrifuge the lysate at high speed (e.g., >13,000 x g) and low temperature (4°C) for 10-15 minutes to pellet cell debris and proteins.[3]
-
Collection of Extract: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.[15]
-
Storage: Snap-freeze the metabolite extract in liquid nitrogen and store it at -80°C until analysis.[3]
Protocol 3: GC-MS Analysis of ¹³C-Labeled Metabolites
This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites by GC-MS.
Materials:
-
Vacuum concentrator
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270), N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))
-
GC-MS system with an appropriate column (e.g., DB-5ms)
Procedure:
-
Sample Drying: Dry the metabolite extract completely using a vacuum concentrator.[3]
-
Derivatization:
-
Add methoxyamine hydrochloride in pyridine to the dried extract to protect carbonyl groups. Incubate at room temperature.
-
Add MTBSTFA to derivatize hydroxyl and amine groups, making the metabolites volatile for GC analysis. Incubate at an elevated temperature (e.g., 70°C).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable temperature gradient for the GC oven to separate the metabolites.
-
The mass spectrometer should be operated in full scan mode to acquire the mass spectra of the eluting compounds.[15]
-
-
Data Analysis:
-
Identify the metabolites based on their retention times and mass fragmentation patterns by comparing them to a library of standards.
-
Determine the mass isotopomer distributions (MIDs) for key metabolites of the PPP and glycolysis (e.g., ribose-5-phosphate, lactate, glutamate). This involves correcting for the natural abundance of ¹³C.
-
Protocol 4: NMR-based Metabolic Flux Analysis
NMR spectroscopy is another powerful technique for determining isotopomer distributions.[6][16]
Materials:
-
NMR spectrometer with a cryoprobe
-
Deuterated solvent (e.g., D₂O)
-
Internal standard (e.g., DSS)
Procedure:
-
Sample Preparation: Resuspend the dried metabolite extract in a deuterated solvent containing an internal standard for chemical shift referencing and quantification.
-
NMR Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, TOCSY) NMR spectra. Specific pulse sequences can be used to enhance the detection of ¹³C-labeled molecules.[17]
-
Data Analysis:
-
Assign signals to specific metabolites using spectral databases.
-
Quantify the fractional ¹³C enrichment by analyzing the satellite peaks arising from ¹³C-¹³C and ¹³C-¹H scalar couplings.[14]
-
Visualizations
Caption: The Pentose Phosphate Pathway.
Caption: ¹³C-Metabolic Flux Analysis Workflow.
Caption: Data Analysis Logic for ¹³C-MFA.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Enzymatic Detection of Ribose-5-Phosphate in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enzymatic quantification of Ribose-5-Phosphate (R5P) in cell lysates. R5P is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), crucial for nucleotide synthesis and cellular redox balance.[1][2] Accurate measurement of intracellular R5P levels is vital for understanding metabolic regulation in various physiological and pathological states, including cancer and metabolic disorders.
Principle of the Assay
This protocol employs a coupled enzymatic assay for the sensitive detection of R5P. The assay is based on the conversion of R5P to Ribulose-5-Phosphate (Ru5P) by this compound Isomerase (RpiA). This reaction can be monitored spectrophotometrically. For enhanced sensitivity and to avoid interference from other cellular components, a coupled reaction is utilized where the product of a subsequent reaction involving Ru5P leads to a change in absorbance of a chromogenic substance.
A common approach involves a series of enzymatic reactions that ultimately lead to the reduction of a tetrazolium salt (e.g., WST-8 or MTT) to a colored formazan (B1609692) product, or the oxidation of NADH to NAD+, which can be monitored by a decrease in absorbance at 340 nm.[3] This protocol will focus on a colorimetric endpoint for ease of use in a standard laboratory setting.
The enzymatic cascade for the detection of R5P can be summarized as follows:
-
This compound Isomerase (RpiA) : Converts this compound to Ribulose-5-Phosphate.
-
Ribulose-5-Phosphate 3-Epimerase (RPE) : Converts Ribulose-5-Phosphate to Xylulose-5-Phosphate.
-
Transketolase (TKT) : In the presence of a suitable co-substrate (e.g., Erythrose-4-Phosphate), converts Xylulose-5-Phosphate to Glyceraldehyde-3-Phosphate and Fructose-6-Phosphate.
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) : Oxidizes Glyceraldehyde-3-Phosphate, leading to the reduction of NAD+ to NADH.
-
Diaphorase/MTT system : The generated NADH, in the presence of diaphorase, reduces a tetrazolium salt (MTT) to a colored formazan product, which can be quantified by measuring its absorbance.
Signaling Pathway Diagram
The following diagram illustrates the central role of this compound in the Pentose Phosphate Pathway.
Caption: Role of this compound in the Pentose Phosphate Pathway.
Experimental Protocols
Materials and Reagents
-
Reagents:
-
This compound disodium (B8443419) salt (for standard curve)
-
This compound Isomerase (RpiA) from a commercial source
-
Ribulose-5-Phosphate 3-Epimerase (RPE)
-
Transketolase (TKT)
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
-
Diaphorase
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Erythrose-4-Phosphate (E4P)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell Lysis Buffer (e.g., RIPA buffer or a buffer compatible with metabolic assays)
-
BCA Protein Assay Kit
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Reaction Buffer (prepare fresh):
-
100 mM Tris-HCl, pH 7.5
-
5 mM MgCl2
-
1 mM Dithiothreitol (DTT)
-
Sample Preparation: Cell Lysate
-
Cell Culture and Harvest:
-
Culture cells to the desired density in appropriate culture vessels.
-
For adherent cells, wash twice with ice-cold PBS, then scrape cells into a minimal volume of ice-cold PBS.
-
For suspension cells, centrifuge at 500 x g for 5 minutes at 4°C, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 100-500 µL of ice-cold cell lysis buffer. The volume will depend on the cell number.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection and Protein Quantification:
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microfuge tube.
-
Determine the protein concentration of the cell lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for normalizing the R5P concentration.
-
Store the cell lysate at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Preparation of R5P Standard Curve
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Perform serial dilutions of the R5P stock solution in the Reaction Buffer to obtain standards with concentrations ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
Enzymatic Assay Protocol
-
Prepare Master Mix: Prepare a master mix of the assay reagents in the Reaction Buffer. For each well, the final reaction mixture (100 µL) should contain:
-
50 µL of Reaction Buffer
-
10 µL of 10 mM NAD+
-
10 µL of 5 mM E4P
-
5 µL of 2 U/mL RpiA
-
5 µL of 2 U/mL RPE
-
5 µL of 2 U/mL TKT
-
5 µL of 2 U/mL GAPDH
-
5 µL of 1 U/mL Diaphorase
-
5 µL of 5 mg/mL MTT
-
-
Assay Plate Setup:
-
Add 20 µL of each R5P standard or cell lysate sample to separate wells of a 96-well plate.
-
Add 80 µL of the Master Mix to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the specific activity of the enzymes and the expected R5P concentration.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis
Standard Curve
Generate a standard curve by plotting the absorbance at 570 nm against the known concentrations of the R5P standards.
Table 1: Example Data for R5P Standard Curve
| R5P Concentration (µM) | Absorbance at 570 nm (Replicate 1) | Absorbance at 570 nm (Replicate 2) | Average Absorbance |
| 0 | 0.052 | 0.055 | 0.054 |
| 10 | 0.158 | 0.162 | 0.160 |
| 20 | 0.265 | 0.271 | 0.268 |
| 40 | 0.480 | 0.488 | 0.484 |
| 60 | 0.695 | 0.705 | 0.700 |
| 80 | 0.910 | 0.920 | 0.915 |
| 100 | 1.125 | 1.135 | 1.130 |
Calculation of R5P Concentration in Samples
-
Subtract the average absorbance of the blank (0 µM R5P) from the absorbance values of the standards and samples.
-
Use the linear regression equation from the standard curve (y = mx + c, where y is the absorbance and x is the concentration) to calculate the R5P concentration in each sample.
-
Normalize the R5P concentration to the protein concentration of the cell lysate. The final concentration can be expressed as nmol of R5P per mg of protein.
Table 2: Example Quantitative Data for R5P in Cell Lysates
| Sample ID | Absorbance at 570 nm | R5P Concentration (µM) from Standard Curve | Protein Concentration (mg/mL) | Normalized R5P Concentration (nmol/mg protein) |
| Control 1 | 0.350 | 29.8 | 2.1 | 14.19 |
| Control 2 | 0.365 | 31.2 | 2.2 | 14.18 |
| Treated 1 | 0.520 | 45.5 | 2.0 | 22.75 |
| Treated 2 | 0.535 | 46.9 | 2.1 | 22.33 |
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for R5P detection in cell lysates.
References
Application Notes: Stable Isotope Tracing of Ribose-5-Phosphate Metabolism in Cancer Cells
Introduction
Metabolic reprogramming is a key hallmark of cancer, enabling cells to meet the demands of rapid proliferation and survival.[1] The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis.[2] It is responsible for producing two critical resources: NADPH, which is essential for antioxidant defense and reductive biosynthesis, and Ribose-5-Phosphate (R5P), the precursor for nucleotide and nucleic acid synthesis.[2] Given its central role, the PPP is often upregulated in cancer cells to support growth and combat oxidative stress.[3][4]
Stable isotope tracing has become a powerful and indispensable tool for investigating metabolic pathways and dynamics within biological systems.[1][5] This technique involves introducing nutrients labeled with stable isotopes, such as ¹³C or ¹⁵N, into cells and tracking the incorporation of these labels into downstream metabolites.[1] By analyzing the resulting mass isotopomer distributions using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate metabolic fluxes and identify alterations in pathway activity.[6][7][8] This approach provides a dynamic view of metabolism that cannot be obtained by simply measuring metabolite concentrations.[7]
For studying R5P metabolism, ¹³C-labeled glucose tracers are most commonly used.[1][2] The choice of a specific isotopically labeled glucose allows for the dissection of different branches of the PPP. For instance, tracers like [1,2-¹³C₂]glucose are particularly informative for distinguishing between the oxidative PPP and glycolysis.[2][3][9] Understanding how cancer cells regulate R5P production can reveal metabolic vulnerabilities, identify potential drug targets, and aid in the development of novel therapeutic strategies.[1][6]
Visualizing Metabolic and Experimental Frameworks
The following diagrams illustrate the key metabolic pathways and experimental procedures involved in stable isotope tracing of R5P.
Caption: Overview of the Pentose Phosphate Pathway (PPP).
Caption: General workflow for stable isotope tracing experiments.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Synthesis and Purification of Ribose-5-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribose-5-phosphate (R5P) is a crucial intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and a fundamental precursor for the biosynthesis of nucleotides (ATP, GTP), coenzymes (NAD, FAD), and nucleic acids (RNA, DNA).[1][2] Its availability is critical for cellular proliferation and metabolic balance. The ability to synthesize and purify high-quality R5P in vitro is essential for various research applications, including enzymology, metabolic studies, and the development of nucleotide-based therapeutics.
These application notes provide detailed protocols for the in vitro synthesis of this compound via enzymatic and chemical methods, followed by a robust purification protocol using ion-exchange chromatography. Additionally, methods for purity assessment by High-Performance Liquid Chromatography (HPLC) are described.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and purification of this compound.
Table 1: Comparison of In Vitro Synthesis Methods for this compound
| Synthesis Method | Starting Material | Key Reagents/Enzymes | Reported Yield | Reported Purity | Reference |
| Enzymatic Synthesis | 6-Phosphogluconate | 6-Phosphogluconate Dehydrogenase, Phosphoribose Isomerase | 72% | 90% | |
| Chemical Synthesis | D-Ribose | Phosphorous oxychloride (POCl3) | Low (not specified) | Not specified | N/A |
Table 2: Purification of this compound
| Purification Method | Resin/Column | Elution Conditions | Expected Purity | Reference |
| Anion-Exchange Chromatography | Dowex-1 (Cl- form) | Stepwise or gradient elution with HCl/NaCl | >95% |
Experimental Protocols
I. Enzymatic Synthesis of this compound from 6-Phosphogluconate
This protocol is adapted from a practical enzymatic synthesis method. It utilizes 6-phosphogluconate dehydrogenase and phosphoribose isomerase to convert 6-phosphogluconate to this compound.
Materials:
-
6-Phosphogluconate (6-PG)
-
α-Ketoglutarate
-
Ammonium (B1175870) Chloride (NH4Cl)
-
Dithiothreitol (DTT)
-
NADP+
-
6-Phosphogluconate Dehydrogenase (6-PGDH)
-
Glutamate Dehydrogenase (GluDH)
-
Phosphoribose Isomerase (PrI)
-
Barium Chloride (BaCl2)
-
Argon gas
-
pH meter and controller
-
Reaction vessel (2 L)
-
Stir plate and stir bar
Protocol:
-
In a 2 L reaction vessel, prepare a solution containing 0.2 mol of 6-phosphogluconate, 0.22 mol of α-ketoglutarate, 0.25 mol of NH4Cl, 10 mmol of DTT, and 0.2 mmol of NADP+.
-
Degas the solution with argon gas.
-
Add 800 units of 6-PGDH, 800 units of GluDH, and 800 units of phosphoribose isomerase. If using immobilized enzymes, they can be added directly to the solution.
-
Stir the reaction mixture under an argon atmosphere at room temperature.
-
Maintain the pH of the reaction at 7.8 using a pH controller.
-
Allow the reaction to proceed for 40 hours.
-
After 40 hours, if using immobilized enzymes, decant the solution from the enzyme-containing gel.
-
To the solution, add 0.25 mol of BaCl2 to precipitate the barium salt of this compound.
-
Add an equal volume of cold ethanol (0°C) to the solution to facilitate precipitation.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Dry the solid to obtain the barium salt of this compound. A yield of approximately 72% and a purity of 90% can be expected.
II. Chemical Synthesis of this compound (Overview)
Direct chemical phosphorylation of unprotected ribose often leads to a mixture of products with low regioselectivity. A common method involves the use of phosphorous oxychloride (POCl3) in a suitable solvent. However, yields are often low. More advanced methods, such as gas-phase phosphorylation with pyrophosphate, have been reported to achieve higher regioselectivity for the 5'-position. Due to the complexity and potential for low yields, enzymatic synthesis is often preferred for producing R5P.
III. Purification of this compound by Anion-Exchange Chromatography
This protocol describes the purification of this compound using a strong base anion-exchange resin like Dowex-1.
Materials:
-
Dowex-1 resin (Cl- form, 200-400 mesh)
-
Hydrochloric acid (HCl), various concentrations (e.g., 40 mM, 0.15 M)
-
Sodium chloride (NaCl)
-
Crude this compound solution
-
Chromatography column
-
Fraction collector
-
pH meter
Protocol:
-
Resin Preparation: Swell the Dowex-1 resin in deionized water. Pack a chromatography column with the resin and wash it extensively with deionized water.
-
Equilibration: Equilibrate the column with a low concentration of HCl (e.g., 10 mM) until the pH of the eluate matches the buffer.
-
Sample Loading: Adjust the pH of the crude this compound solution to be slightly basic (around 7.5-8.0) and load it onto the column. R5P will bind to the positively charged resin.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities. A wash with a slightly higher concentration of acid, such as 40 mM HCl, can be performed to remove weakly bound impurities.
-
Elution: Elute the bound this compound from the column using a stepwise or linear gradient of increasing salt and/or acid concentration. For example, a solution of 0.15 M HCl containing 0.1 M NaCl can be used for elution.
-
Fraction Collection: Collect fractions using a fraction collector.
-
Analysis: Analyze the fractions for the presence of this compound using a suitable method, such as a phosphate assay or HPLC.
-
Pooling and Desalting: Pool the fractions containing pure this compound. If necessary, desalt the pooled fractions using a suitable method like gel filtration or dialysis.
IV. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for analyzing the purity of this compound using HPLC with fluorescent detection after derivatization.[3]
Materials:
-
HPLC system with a fluorescence detector
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Shim-Pack Velox HILIC, 2.7 µm, 4.6 x 150 mm)
-
Ammonium acetate
-
Acetonitrile
-
Formic acid
-
Derivatization agent (e.g., as described in the reference)
-
Tris buffer
Protocol:
-
Sample Preparation (Derivatization):
-
Extract and prepare the this compound sample.
-
Add the derivatization solution to the sample and incubate at 42°C for 4 hours.
-
Quench the reaction with 1 M Tris buffer (pH 7.0).
-
Centrifuge the reaction mixture and transfer the supernatant to an autosampler vial for HPLC analysis.[3]
-
-
HPLC Conditions:
-
Mobile Phase A: 20 mM ammonium acetate, pH 7.0
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Elution: Isocratic elution with 70% Mobile Phase B.
-
Flow Rate: 350 µL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector with excitation at 350 nm and emission at 420 nm.[3]
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention time and peak area of the derivatized this compound.
-
Calculate the purity based on the relative area of the R5P peak compared to any impurity peaks.
-
Visualizations
Enzymatic Synthesis of this compound
Caption: Enzymatic synthesis of this compound via the oxidative branch of the Pentose Phosphate Pathway.
Experimental Workflow for R5P Synthesis and Purification
References
Application Notes and Protocols for the Chromatographic Separation of Pentose Phosphate Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of pentose (B10789219) phosphate (B84403) isomers, crucial metabolites in the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic pathway involved in cellular biosynthesis, redox balance, and nucleotide production.[1][2] Accurate separation and quantification of its isomeric intermediates, such as ribose-5-phosphate, ribulose-5-phosphate, and xylulose-5-phosphate, are essential for understanding cellular metabolism in various physiological and pathological states, including cancer and neurodegenerative diseases.
The separation of these structurally similar, polar, and often phosphorylated isomers presents a significant analytical challenge.[3][4][5] This document outlines several effective chromatographic techniques, including High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), and other Liquid Chromatography-Mass Spectrometry (LC-MS) methods.
General Experimental Workflow
The general workflow for the analysis of pentose phosphate isomers involves several key steps from sample preparation to data analysis.
Figure 1. General workflow for the chromatographic analysis of pentose phosphate isomers.
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a robust and sensitive method for the direct analysis of carbohydrates, including sugar phosphates, without the need for derivatization.[6][7] The separation is based on the weak acidic nature of carbohydrates, which allows for their separation as anions at high pH on strong anion-exchange columns.[7]
Application: Well-suited for the separation of complex mixtures of carbohydrates and their isomers.[6]
Experimental Protocol
1. Sample Preparation:
-
For cellular extracts, quench metabolism rapidly, for example, with cold methanol (B129727).
-
Lyse cells and extract metabolites using a suitable solvent system (e.g., methanol/water).
-
Centrifuge to pellet proteins and cellular debris.[8]
-
Collect the supernatant containing the polar metabolites.[8]
-
Samples may be stored at -80°C prior to analysis.[8]
2. Chromatographic Conditions:
-
Column: A high-performance anion-exchange column, such as the Dionex CarboPac series, is recommended for carbohydrate separation.[7][9]
-
Mobile Phase: A high pH mobile phase is required to ionize the hydroxyl groups of the carbohydrates. Typically, a gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) is used.
-
Eluent A: 100 mM NaOH
-
Eluent B: 100 mM NaOH, 1 M NaOAc
-
-
Gradient Elution: A shallow gradient of sodium acetate is often employed to resolve closely related isomers. For example, a linear gradient from 0 to 180 mM NaOAc over 12 minutes can be effective.[6]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
3. Detection:
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Waveform: A standard quadruple-potential waveform is applied for detection, which includes potentials for detection, oxidation, and cleaning of the electrode surface.[7]
Quantitative Data Summary
| Analyte | Retention Time (min) | Limit of Detection (LOD) |
| This compound | Isomer-specific, dependent on gradient | Sub-picomole to femtomole levels[7] |
| Ribulose-5-phosphate | Isomer-specific, dependent on gradient | Sub-picomole to femtomole levels[7] |
| Xylulose-5-phosphate | Isomer-specific, dependent on gradient | Sub-picomole to femtomole levels[7] |
| Note: Absolute retention times will vary based on the specific column, gradient profile, and instrumentation. |
Method 2: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
HILIC is a powerful technique for the separation of polar compounds on a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This method is particularly effective for the challenging separation of phosphorylated isomers when coupled with the high selectivity and sensitivity of tandem mass spectrometry.[3][4]
Application: Targeted metabolomics for the comprehensive analysis of polar metabolites, including pentose phosphate isomers, in complex biological matrices.[3][4]
Experimental Protocol
1. Sample Preparation:
-
Follow the general sample preparation protocol for metabolite extraction as described for HPAEC-PAD.
-
For enhanced recovery of phosphorylated analytes, metal oxide-based affinity chromatography (MOAC) with TiO2 beads can be employed.[3][4]
-
Reconstitute the final dried extract in a solvent compatible with the initial HILIC mobile phase conditions (e.g., 50:50 acetonitrile (B52724)/water).[5]
2. Chromatographic Conditions:
-
Column: A column with a polar stationary phase, such as a BEH amide or a zwitterionic HILIC column (e.g., Atlantis Premier BEH Z-HILIC), is recommended.[3][5] Using columns with inert surface coatings can minimize the adsorption of phosphorylated analytes to metal surfaces, leading to improved peak shape and sensitivity.[3][5]
-
Mobile Phase:
-
Mobile Phase A: Aqueous buffer, e.g., 100 mM ammonium (B1175870) formate (B1220265) (pH 11).[3][4]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient from high to low organic content is used. For instance, starting with a high percentage of acetonitrile and gradually increasing the aqueous portion can effectively separate isomers.[10]
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is around 0.5 mL/min.[5]
-
Column Temperature: Maintained at a controlled temperature, for example, 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for phosphorylated compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, providing high selectivity and sensitivity.[8]
-
MRM Transitions: Specific precursor-to-product ion transitions for each pentose phosphate isomer need to be determined and optimized.
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 229 | 97 (PO3) | Isomer-specific, dependent on gradient |
| Ribulose-5-phosphate | 229 | 97 (PO3) | Isomer-specific, dependent on gradient |
| Xylulose-5-phosphate | 229 | 97 (PO3) | Isomer-specific, dependent on gradient |
| Note: Retention times and optimal MRM transitions should be empirically determined for the specific instrument and chromatographic conditions used. |
Method 3: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) with Derivatization
While pentose phosphates are highly polar and not well-retained on traditional reversed-phase columns, derivatization can be used to increase their hydrophobicity, enabling their separation by RP-LC.[11][12]
Application: Quantitative analysis of pentose phosphate pathway intermediates when derivatization is a viable option to enhance chromatographic retention and separation.[11][12]
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Extract metabolites as previously described.
-
Derivatize the extracted metabolites using a suitable reagent that reacts with the phosphate or hydroxyl groups to increase hydrophobicity. Group Specific Internal Standard Technology (GSIST) labeling is one such approach where samples and internal standards are derivatized with isotope-coded reagents.[11][12]
2. Chromatographic Conditions:
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase:
-
Mobile Phase A: Water with a modifier like formic acid or ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with a similar modifier.
-
-
Gradient Elution: A typical reversed-phase gradient from a low to high percentage of organic solvent.
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI in positive or negative mode, depending on the derivatizing agent.
-
Acquisition Mode: MRM for targeted quantification.
Quantitative Data Summary
| Derivatized Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Derivatized R5P | Dependent on derivatizing agent | Dependent on derivatizing agent | Dependent on gradient |
| Derivatized Ru5P | Dependent on derivatizing agent | Dependent on derivatizing agent | Dependent on gradient |
| Derivatized Xu5P | Dependent on derivatizing agent | Dependent on derivatizing agent | Dependent on gradient |
| Note: All parameters are highly dependent on the chosen derivatization strategy. |
Signaling Pathway Context
The separation and quantification of pentose phosphate isomers are critical for understanding the flux through the Pentose Phosphate Pathway and its connection to other central metabolic pathways like glycolysis.
Figure 2. The Pentose Phosphate Pathway and its key isomers.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Coverage of Glycolysis and Pentose Phosphate Metabolic Pathways by Isomer-Selective Accurate Targeted Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for GC-MS Analysis of Ribose-5-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of Ribose-5-phosphate (R5P) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The primary method described is a well-established two-step process involving methoximation followed by silylation, which enhances the volatility and thermal stability of this polar analyte, making it amenable to GC-MS analysis.
Introduction to Derivatization for GC-MS Analysis of Sugar Phosphates
This compound is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and a precursor for the synthesis of nucleotides and nucleic acids.[1] Its analysis is crucial in various fields, including metabolomics and drug development. However, due to its high polarity and low volatility, direct analysis of R5P by GC-MS is not feasible.[2] Derivatization is a necessary sample preparation step to convert polar functional groups (hydroxyl, carbonyl, and phosphate) into less polar and more volatile derivatives.[3]
The most common and effective derivatization strategy for sugar phosphates is a two-step reaction:
-
Methoximation: This step targets the carbonyl group (aldehyde in the open-chain form of ribose) of R5P. Methoxyamine hydrochloride reacts with the carbonyl group to form a methoxime derivative. This is crucial for reducing the number of isomers (anomers) that can form in the GC inlet, thereby simplifying the resulting chromatogram and improving quantitative accuracy.[3][4] This reaction "locks" the sugar in its open-chain form.[3]
-
Silylation: Following methoximation, a silylating agent is used to replace the active hydrogens on the hydroxyl and phosphate groups with a trimethylsilyl (B98337) (TMS) group.[4] This process dramatically increases the volatility of the molecule and reduces its polarity, allowing it to be vaporized in the GC inlet and travel through the analytical column.[3] Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]
Experimental Protocols
The following protocols provide a detailed methodology for the derivatization of this compound for GC-MS analysis.
Protocol 1: Methoximation and Silylation using MSTFA
This protocol is a widely adopted method for the derivatization of polar metabolites, including sugar phosphates.
Materials:
-
This compound standard or dried sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilization (freeze-drying) is highly recommended to remove all traces of water, which can interfere with the silylation reaction.[4]
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a GC vial.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 90 minutes with occasional vortexing.[4]
-
-
Silylation:
-
After the methoximation step, add 80 µL of MSTFA (with 1% TMCS) to the reaction mixture.
-
Seal the vial immediately and vortex for 1 minute.
-
Incubate the mixture at 37°C for 30 minutes.[4]
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
If a precipitate forms, centrifuge the vial at a low speed and transfer the supernatant to a new vial insert for analysis.
-
Quantitative Data Summary
While comprehensive quantitative data comparing different derivatization methods specifically for this compound is limited in the literature, a comparison of commonly used silylating agents provides valuable insight into their performance for the analysis of sugars and other polar compounds. The choice of silylating agent can impact fragmentation patterns, chromatographic behavior, and sensitivity.
Table 1: Comparison of Silylating Agents for the Analysis of Sugars
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) |
| Primary Fragments | [M]+, [M-15]+, [M-89]+[6] | [M]+, [M-57]+, [M-131]+[6] |
| Dominant Fragment | Molecular ion ([M]+) is often dominant[6] | [M-57]+ is generally dominant[6] |
| Suitability | Better for sterically hindered compounds[6][7] | Facilitates separation of isomers[6][7] |
| Considerations | May not produce characteristic fragmentation for high molecular mass compounds[6][7] | May produce a very small or no analytical response for compounds with sterically hindered sites[6][7] |
Note: The information in this table is based on a study comparing the derivatization of various polar compounds, including sugars, and provides a general guideline. Optimal silylating agent selection may vary depending on the specific analytical goals and the complexity of the sample matrix.
Diagrams
Experimental Workflow for this compound Derivatization
The following diagram illustrates the key steps in the derivatization protocol.
Caption: Workflow for the derivatization of this compound.
Logical Relationship of Derivatization Steps
This diagram illustrates the purpose of each derivatization step in preparing this compound for GC-MS analysis.
Caption: The logic behind the two-step derivatization process.
References
- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. youtube.com [youtube.com]
- 5. palsystem.com [palsystem.com]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.lih.lu [researchportal.lih.lu]
Measuring Ribose-5-phosphate Levels in Response to Drug Treatment: Application Notes and Protocols
Introduction
Ribose-5-phosphate (R5P) is a critical biomolecule that serves as a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is essential for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis.[2][3] NADPH is vital for maintaining cellular redox balance and protecting against oxidative stress, while R5P is the direct precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[1][4]
In the context of drug development, particularly in oncology, the PPP is a pathway of significant interest. Cancer cells often exhibit upregulated PPP activity to support rapid proliferation and manage high levels of oxidative stress.[4][5] Therefore, targeting enzymes within the PPP is a promising therapeutic strategy.[1][4][6] Measuring the levels of key metabolites like R5P in response to drug treatment provides a direct readout of target engagement and the drug's impact on cellular metabolism. These measurements can be crucial for dose-response studies, mechanism of action elucidation, and identifying potential biomarkers of drug efficacy.
These application notes provide an overview and detailed protocols for the quantification of R5P in biological samples following drug treatment.
Signaling Pathway: The Pentose Phosphate Pathway
The pentose phosphate pathway is divided into two main branches: the oxidative and non-oxidative phases. The oxidative phase is responsible for the production of NADPH, while the non-oxidative phase allows for the interconversion of various sugar phosphates, including the synthesis of R5P.
Caption: The Pentose Phosphate Pathway, highlighting the generation of this compound (R5P).
Application Notes
The quantification of R5P is a valuable tool in drug discovery for several reasons:
-
Mechanism of Action Studies: For drugs targeting the PPP, a change in R5P levels can confirm the drug's mechanism of action. For instance, inhibition of enzymes in the oxidative branch (e.g., G6PD) may lead to a decrease in R5P, while inhibition of enzymes in the non-oxidative branch that consume R5P (e.g., transketolase) could lead to its accumulation.
-
Pharmacodynamic Biomarker: R5P levels can serve as a pharmacodynamic biomarker to assess the biological effect of a drug in preclinical and clinical settings. This allows for the determination of the effective dose and dosing schedule.
-
Identification of Off-Target Effects: Unexpected changes in R5P levels may indicate that a drug has off-target effects on metabolic pathways.
-
Drug Resistance Mechanisms: Alterations in the PPP and R5P levels have been associated with resistance to certain chemotherapeutic agents.[1] Monitoring these changes can provide insights into resistance mechanisms.
Experimental Workflow
The general workflow for measuring R5P levels in response to drug treatment involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for the measurement of R5P levels.
Protocols
Two common methods for the quantification of R5P are Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays.
Protocol 1: Quantification of this compound by LC-MS/MS
This method offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites.
Principle
Cellular metabolites are extracted and separated using liquid chromatography. The separated metabolites are then ionized and detected by a mass spectrometer. R5P is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[7][8]
Materials and Reagents
-
Cultured cells
-
Drug of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (HPLC grade), pre-chilled to -80°C
-
Internal standard (e.g., ¹³C-labeled R5P)
-
LC-MS grade water and acetonitrile
-
Centrifuge, refrigerated
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)[9]
Procedure
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the drug of interest at various concentrations and for different durations. Include a vehicle control.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a specific volume of pre-chilled 80% methanol (e.g., 1 mL for a 6-well plate) to each well to quench metabolism and lyse the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Add the internal standard to each sample.
-
-
Sample Processing:
-
Vortex the tubes vigorously.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase (e.g., 50-100 µL).
-
Inject a portion of the sample onto the LC-MS/MS system.
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC or ion-exchange column).
-
Detect R5P using the mass spectrometer in negative ion mode, monitoring for specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM).
-
Data Analysis
-
Integrate the peak areas for R5P and the internal standard.
-
Calculate the ratio of the R5P peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of R5P to determine the absolute concentration in the samples.
-
Normalize the R5P concentration to the cell number or protein concentration of the original sample.
Protocol 2: Quantification of this compound by Enzymatic Assay
This method is suitable for high-throughput screening and is generally more accessible than LC-MS.
Principle
This assay relies on a series of coupled enzymatic reactions that ultimately lead to the oxidation of a substrate, resulting in a colorimetric or fluorometric signal that is proportional to the amount of R5P in the sample.[10] A common approach involves the conversion of R5P to ribulose-5-phosphate, which is then used in a series of reactions that consume NADH, leading to a decrease in absorbance at 340 nm.[10]
Materials and Reagents
-
Cell lysates (prepared as in the LC-MS protocol, but the solvent may need to be evaporated and the pellet reconstituted in assay buffer)
-
R5P Assay Kit (commercially available kits provide optimized reagents) or individual enzymes and substrates:
-
This compound isomerase (RPI)
-
Ribulose-5-phosphate 3-epimerase
-
Transketolase
-
Thiamine pyrophosphate (TPP)
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase
-
NADH
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure
-
Sample Preparation:
-
Prepare cell extracts as described previously. If a solvent extraction was used, ensure the solvent is completely removed and the pellet is resuspended in the provided assay buffer.
-
-
Standard Curve Preparation:
-
Prepare a standard curve by diluting an R5P standard in the assay buffer to generate a range of known concentrations.
-
-
Reaction Setup:
-
Add samples and standards to the wells of a 96-well plate.
-
Prepare a reaction mixture containing the necessary enzymes and substrates according to the kit's instructions.
-
Add the reaction mixture to each well to initiate the reactions.
-
-
Measurement:
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set amount of time.
-
Measure the absorbance at 340 nm. The decrease in absorbance is proportional to the amount of R5P.
-
Data Analysis
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance values for the standards against their concentrations to generate a standard curve.
-
Determine the R5P concentration in the samples from the standard curve.
-
Normalize the results to the cell number or protein concentration.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: this compound Levels in Response to Drug X Treatment
| Treatment Group | Concentration (µM) | R5P Level (pmol/10⁶ cells) ± SD | Fold Change vs. Control | p-value |
| Vehicle Control | 0 | 150.2 ± 12.5 | 1.0 | - |
| Drug X | 1 | 115.8 ± 9.8 | 0.77 | <0.05 |
| Drug X | 10 | 65.4 ± 7.2 | 0.44 | <0.01 |
| Drug X | 100 | 25.1 ± 4.5 | 0.17 | <0.001 |
Table 2: Time-Course of R5P Levels Following Treatment with 10 µM Drug Y
| Time Point (hours) | R5P Level (pmol/10⁶ cells) ± SD | Fold Change vs. Time 0 | p-value |
| 0 | 148.9 ± 11.3 | 1.0 | - |
| 2 | 120.1 ± 10.1 | 0.81 | <0.05 |
| 6 | 88.6 ± 8.9 | 0.60 | <0.01 |
| 12 | 62.3 ± 6.7 | 0.42 | <0.001 |
| 24 | 55.9 ± 5.4 | 0.38 | <0.001 |
References
- 1. Pentose Phosphate Pathway in Disease and Therapy | Scientific.Net [scientific.net]
- 2. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 3. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 4. Advances in Pentose Phosphate Pathway Insights for Drug Development [eureka.patsnap.com]
- 5. karger.com [karger.com]
- 6. Potential Drug Targets in the Pentose Phosphate Pathway of Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Ribose 5-Phosphate Glycation Reduces Cytochrome c Respiratory Activity and Membrane Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massbank.eu [massbank.eu]
- 10. assets.fishersci.com [assets.fishersci.com]
Application of Ribose-5-Phosphate in Enzymatic Kinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribose-5-phosphate (R5P) is a pivotal intermediate in cellular metabolism, primarily known for its role in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] Beyond its function as a precursor for nucleotide and nucleic acid synthesis, R5P serves as a key substrate and regulator for several enzymes, making it a critical molecule in the study of enzyme kinetics.[1] Understanding the kinetic interactions of enzymes with R5P is fundamental for elucidating metabolic pathways, identifying potential drug targets, and developing novel therapeutic agents. These application notes provide a comprehensive overview of the use of R5P in enzymatic kinetic studies, including detailed protocols for key experiments and a summary of relevant kinetic data.
Data Presentation: Kinetic Parameters of Enzymes Interacting with this compound
The following tables summarize the kinetic constants for various enzymes that utilize this compound as a substrate or are regulated by it. This data is essential for designing and interpreting kinetic experiments.
Table 1: Michaelis-Menten Constants (Km) for Enzymes with this compound as a Substrate
| Enzyme | EC Number | Organism | Km for R5P (mM) | Reference |
| This compound isomerase A | 5.3.1.6 | Escherichia coli | 3.1 ± 0.2 | [3] |
| This compound isomerase B | 5.3.1.6 | Mycobacterium tuberculosis | 1.7 | [4] |
| Transketolase | 2.2.1.1 | Rat | Wild-type: (Not specified) Arg433->Ala mutant: 24.3-fold higher than WT | [5] |
| Ribose-phosphate diphosphokinase | 2.7.6.1 | Rat Hepatoma | 0.3 | [6] |
Table 2: Inhibition Constants (Ki) for Inhibitors of R5P-Interacting Enzymes
| Enzyme | Inhibitor | Type of Inhibition | Ki (µM) | Reference |
| This compound isomerase B | 5-phospho-D-ribonate | Competitive | 9 | [7] |
| This compound isomerase B | 4-phospho-D-erythronohydroxamic acid | Competitive | 57 | [4] |
Table 3: Regulation of Enzyme Activity by this compound
| Enzyme | EC Number | Organism | Regulatory Effect | Notes | Reference |
| Hexokinase (soluble) | 2.7.1.1 | Krebs ascites cells | Inhibition | R5P acts as an inhibitor of the soluble form of hexokinase. | [3] |
Signaling Pathways and Experimental Workflows
Visual representations of metabolic pathways and experimental setups are crucial for a clear understanding of the role of this compound in enzymatic studies.
Experimental Protocols
Protocol 1: Direct Spectrophotometric Assay for this compound Isomerase (Rpi)
This protocol is adapted for determining the kinetic parameters of this compound isomerase, which catalyzes the conversion of R5P to Ribulose-5-phosphate (Ru5P). The formation of Ru5P can be monitored directly by the increase in absorbance at 290 nm.
Materials:
-
This compound (R5P) stock solution (e.g., 100 mM)
-
Tris-HCl buffer (e.g., 1 M, pH 7.5)
-
Purified this compound isomerase (RpiA or RpiB)
-
Quartz cuvettes
-
UV-Vis spectrophotometer capable of kinetic measurements at 290 nm
-
Deionized water
Procedure:
-
Prepare Reaction Mixtures: In a quartz cuvette, prepare a series of reaction mixtures with varying concentrations of R5P. For a final volume of 1 mL, a typical reaction mixture would contain:
-
50 µL of 1 M Tris-HCl, pH 7.5 (final concentration: 50 mM)
-
A variable volume of R5P stock solution to achieve the desired final concentration (e.g., ranging from 0.1 to 10 times the expected Km).
-
Deionized water to bring the volume to 995 µL.
-
-
Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Start the reaction by adding a small volume (e.g., 5 µL) of a suitable concentration of the Rpi enzyme solution to the cuvette. Mix quickly but gently by inverting the cuvette with a piece of parafilm over the top.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 290 nm over time. Record the absorbance at regular intervals (e.g., every 10 seconds) for a period sufficient to observe the initial linear phase of the reaction (typically 1-5 minutes).
-
Data Analysis:
-
Plot the absorbance at 290 nm against time for each R5P concentration.
-
Determine the initial reaction velocity (v₀) from the slope of the linear portion of the curve (ΔA/min).
-
Convert the rate from ΔA/min to concentration/min (µM/min) using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for Ribulose-5-phosphate at 290 nm is 72 M-1cm-1 and the path length (l) is typically 1 cm.
-
Plot the initial velocities (v₀) against the corresponding R5P concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk or Hanes-Woolf plot.
-
Protocol 2: Coupled Spectrophotometric Assay for Ribokinase
This protocol describes a coupled enzyme assay to determine the activity of ribokinase, which phosphorylates ribose to produce this compound and ADP. The production of ADP is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.[5]
Materials:
-
Ribose stock solution
-
ATP stock solution
-
Phosphoenolpyruvate (PEP) stock solution
-
NADH stock solution
-
Pyruvate (B1213749) kinase (PK)
-
Lactate (B86563) dehydrogenase (LDH)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing MgCl₂ and KCl
-
Purified ribokinase
-
UV-Vis spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare the Assay Mixture: In a 1 mL cuvette, prepare the following assay mixture (final concentrations given as an example):[5]
-
50 mM Tris-HCl, pH 7.8
-
5 mM Ribose
-
3 mM ATP
-
1 mM PEP
-
100 mM KCl
-
10 mM MgCl₂
-
0.2 mM NADH
-
2 Units of lactate dehydrogenase
-
2 Units of pyruvate kinase
-
-
Equilibration: Incubate the mixture for 5 minutes at room temperature to allow the temperature to equilibrate and to consume any contaminating ADP in the reagents.[5]
-
Initiate the Reaction: Start the reaction by adding a small aliquot (e.g., 2 µL) of the ribokinase enzyme solution to the cuvette and mix thoroughly.[5]
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm as a function of time.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of NADH oxidation to the rate of R5P formation using the stoichiometry of the coupled reactions (one mole of R5P produced per mole of NADH oxidized) and the extinction coefficient of NADH at 340 nm (6220 M-1cm-1).[5]
-
To determine Km and Vmax for ribose or ATP, vary the concentration of one substrate while keeping the other constant and follow the steps outlined in Protocol 1 for data analysis.
-
Protocol 3: Kinetic Analysis of Enzyme Inhibition using this compound as a Substrate
This protocol outlines the steps to determine the type of inhibition and the inhibition constant (Ki) for a compound that inhibits an enzyme utilizing R5P as a substrate, such as this compound isomerase.
Materials:
-
All materials listed in Protocol 1
-
Stock solution of the inhibitor of known concentration
Procedure:
-
Perform Control Experiments: First, determine the Km and Vmax of the enzyme for R5P in the absence of the inhibitor, following Protocol 1.
-
Set up Inhibition Assays: Prepare a series of reaction mixtures as described in Protocol 1, with varying concentrations of R5P. For each R5P concentration, set up parallel assays with at least two different fixed concentrations of the inhibitor. Also, include a "no inhibitor" control for each R5P concentration.
-
Kinetic Measurements: Initiate the reactions and measure the initial velocities (v₀) for all conditions as described in Protocol 1.
-
Data Analysis:
-
Plot the initial velocities (v₀) against the R5P concentration for each inhibitor concentration.
-
To determine the mechanism of inhibition, create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for the data with and without the inhibitor.
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive inhibition: The lines will be parallel (both apparent Km and Vmax decrease).
-
-
Calculate the apparent Km and apparent Vmax for each inhibitor concentration.
-
Determine the inhibition constant (Ki) using the appropriate equations for the determined type of inhibition. For competitive inhibition, a secondary plot of the apparent Km versus the inhibitor concentration will yield a straight line with the x-intercept equal to -Ki.
-
Conclusion
This compound is a versatile molecule for in-depth enzymatic kinetic studies. Its central role in metabolism provides a rich context for investigating enzyme function, regulation, and inhibition. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute robust kinetic experiments, contributing to a deeper understanding of cellular biochemistry and aiding in the development of novel therapeutic strategies.
References
- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. The pentose phosphate pathway of glucose metabolism. Enzyme profiles and transient and steady-state content of intermediates of alternative pathways of glucose metabolism in Krebs ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Residues of the ribose binding site are required for human ribokinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Ribose-5-Phosphate Isomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for researchers engaged in the discovery of inhibitors for Ribose-5-phosphate (B1218738) isomerase (Rpi), a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP) and a promising target for therapeutic intervention in cancer and infectious diseases. Detailed protocols for the expression and purification of recombinant Rpi, a high-throughput screening (HTS) assay in a 384-well format, and subsequent hit validation are presented. Furthermore, this guide includes a summary of known Rpi inhibitors and their activities, along with visualizations of the pentose phosphate pathway and the inhibitor screening workflow to facilitate a deeper understanding of the experimental procedures.
Introduction to this compound Isomerase (Rpi)
This compound isomerase (Rpi) is a key enzyme (EC 5.3.1.6) that catalyzes the reversible isomerization of D-ribose-5-phosphate (R5P) to D-ribulose-5-phosphate (Ru5P). This reaction is a central step in the pentose phosphate pathway (PPP), a fundamental metabolic route that runs parallel to glycolysis.[1] The PPP is crucial for the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which is essential for reductive biosynthesis and protection against oxidative stress, and for the synthesis of pentose sugars, the precursors for nucleotide and nucleic acid biosynthesis.
Two distinct, structurally unrelated classes of Rpi exist: RpiA and RpiB. RpiA is found in most eukaryotes, including humans, while RpiB is predominantly present in bacteria and some parasitic protozoa. The absence of RpiB in humans makes it an attractive target for the development of novel antimicrobial agents. Moreover, the upregulation of the PPP, and consequently RpiA activity, is a hallmark of many cancer cells, which require increased nucleotide synthesis and NADPH production to support their rapid proliferation and to counteract elevated oxidative stress. Therefore, inhibition of RpiA presents a promising strategy for cancer therapy.
The development of potent and selective Rpi inhibitors requires robust and efficient screening platforms. This application note details a high-throughput screening assay designed to identify novel Rpi inhibitors, providing researchers with the necessary protocols and data to accelerate their drug discovery efforts.
Signaling Pathway: The Pentose Phosphate Pathway
The pentose phosphate pathway is a vital metabolic pathway with two main branches: the oxidative and non-oxidative phases. Rpi functions in the non-oxidative branch, catalyzing the interconversion of this compound and ribulose-5-phosphate.
Experimental Protocols
Recombinant Human RpiA Expression and Purification
A reliable source of active enzyme is paramount for a successful screening campaign. The following protocol describes the expression and purification of His-tagged human this compound isomerase A (RpiA) from E. coli.
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the human RPIA gene with an N-terminal His-tag
-
Luria-Bertani (LB) broth and agar (B569324) plates containing appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, 5% (v/v) glycerol
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 5% (v/v) glycerol
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 5% (v/v) glycerol
-
Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% (v/v) glycerol
-
Ni-NTA affinity chromatography column
-
SDS-PAGE analysis reagents
Protocol:
-
Transformation: Transform the RpiA expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Expression: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble His-tagged RpiA.
-
Affinity Chromatography: Equilibrate a Ni-NTA column with Lysis Buffer. Load the clarified lysate onto the column.
-
Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged RpiA from the column using Elution Buffer. Collect fractions.
-
Analysis and Dialysis: Analyze the collected fractions by SDS-PAGE to identify those containing purified RpiA. Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.
-
Concentration and Storage: Concentrate the purified protein using a suitable centrifugal filter device. Determine the protein concentration using a Bradford or BCA assay. Aliquot the purified RpiA and store at -80°C.
High-Throughput Screening (HTS) Assay for RpiA Inhibitors
This protocol describes a direct spectrophotometric assay adapted for a 384-well format to screen for inhibitors of RpiA. The assay measures the increase in absorbance at 290 nm resulting from the formation of ribulose-5-phosphate (Ru5P) from this compound (R5P).
Materials:
-
Purified recombinant human RpiA
-
D-Ribose-5-phosphate (R5P) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Compound library dissolved in DMSO
-
Positive Control Inhibitor (e.g., 4-phospho-D-erythronohydroxamic acid)
-
384-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 290 nm
Protocol:
-
Assay Plate Preparation:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 0.5 µL of test compound in DMSO to the sample wells.
-
Add 0.5 µL of DMSO to the negative control (no inhibition) wells.
-
Add 0.5 µL of a known RpiA inhibitor in DMSO to the positive control (full inhibition) wells.
-
-
Enzyme Addition: Add 10 µL of RpiA solution (pre-diluted in Assay Buffer to the desired final concentration) to all wells except the blank wells. Add 10 µL of Assay Buffer to the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 15 µL of R5P solution (pre-diluted in Assay Buffer to the desired final concentration).
-
Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer pre-set to 37°C. Measure the absorbance at 290 nm every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Calculate the percent inhibition for each test compound.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).
-
Hit Confirmation and IC50 Determination
Compounds identified as "hits" in the primary screen should be further validated to confirm their activity and determine their potency.
Protocol:
-
Re-testing of Hits: Re-test the primary hits under the same assay conditions to confirm their inhibitory activity.
-
Dose-Response Analysis: For confirmed hits, perform a dose-response analysis. Prepare serial dilutions of the hit compound (e.g., 8-10 concentrations).
-
IC50 Determination: Run the HTS assay with the different concentrations of the hit compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Data Presentation
The following table summarizes the inhibitory activity of known inhibitors of this compound isomerase.
| Compound | Rpi Isoform | Inhibition Type | Ki Value | IC50 Value | Reference(s) |
| 4-Phospho-D-erythronohydroxamic acid | RpiB | Competitive | 1.2 mM | 0.7 mM | [2] |
| 4-Phospho-D-erythronate | RpiA | Competitive | ~3 µM | - | [3] |
| 5-Phospho-D-ribonate | RpiB | Competitive | 9 µM | - | [4] |
| Thimerosal | TrxR1 | Competitive | - | 24.08 nM | [5] |
| 6-Aminonicotinamide (6-AN) | G6PD | - | - | - |
Note: Thimerosal is an inhibitor of Thioredoxin Reductase 1 (TrxR1), and 6-Aminonicotinamide is an inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), another enzyme in the pentose phosphate pathway. These are included for comparative purposes.
Experimental Workflow
The high-throughput screening campaign for Rpi inhibitors follows a multi-step workflow from primary screening to hit validation and characterization.
Conclusion
The protocols and information presented in this application note provide a robust framework for the high-throughput screening and identification of novel inhibitors of this compound isomerase. The detailed methodologies for enzyme production, HTS assay execution, and hit validation are designed to be readily implemented in a drug discovery setting. The accompanying data on known inhibitors and the visual representations of the relevant biological pathway and experimental workflow will further aid researchers in their quest for potent and selective Rpi inhibitors with therapeutic potential.
References
- 1. Competitive inhibitors of Mycobacterium tuberculosis this compound isomerase B reveal new information about the reaction mechanism [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of this compound isomerase by 4-phosphoerythronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 5. Inhibition of the pentose phosphate pathway by dichloroacetate unravels a missing link between aerobic glycolysis and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Interference in Ribose-5-Phosphate Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the mass spectrometry analysis of Ribose-5-phosphate (R5P).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in R5P analysis by mass spectrometry?
The most common sources of interference in this compound (R5P) mass spectrometry analysis are:
-
Isomeric Interference: R5P is part of the pentose (B10789219) phosphate (B84403) pathway (PPP) and has several isomers with the same mass, such as Ribulose-5-phosphate (Ru5P) and Xylulose-5-phosphate (Xu5P)[1][2]. These isomers can be difficult to distinguish by mass spectrometry alone and require effective chromatographic separation.
-
Isobaric Interference: Other metabolites in the biological matrix can have the same nominal mass as R5P, leading to co-elution and inaccurate quantification.
-
Matrix Effects: Components of the biological sample (e.g., salts, lipids, proteins) can suppress or enhance the ionization of R5P in the mass spectrometer, leading to inaccurate and imprecise measurements[3][4][5].
-
In-source Fragmentation: Some molecules can fragment within the ion source of the mass spectrometer, generating ions with the same m/z as R5P or its fragments.
Q2: How can I distinguish this compound from its isomers?
Distinguishing R5P from its isomers is a significant challenge due to their identical mass. Here are some effective strategies:
-
Chromatographic Separation: The most common approach is to use a liquid chromatography (LC) method that can resolve the isomers before they enter the mass spectrometer.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a popular technique for separating polar compounds like sugar phosphates[2][6]. By using a polar stationary phase and a mobile phase with a high concentration of organic solvent, HILIC can effectively separate R5P from Ru5P and Xu5P[2][6].
-
Porous Graphitized Carbon (PGC) Chromatography: PGC columns offer a different selectivity and can achieve baseline separation of pentose phosphate isomers[7].
-
Ion-Pairing Chromatography: This technique uses an ion-pairing reagent to improve the retention of highly polar analytes like R5P on a reversed-phase column, which can aid in resolving isomers[8][9].
-
-
Chemical Derivatization: Derivatizing the sugar phosphates can improve their chromatographic separation. A two-step derivatization using methoxylamine and propionic acid anhydride (B1165640) has been shown to improve the separation of sugar phosphate isomers[10]. For gas chromatography-mass spectrometry (GC-MS), silylation is a common derivatization technique[1][11][12].
-
Advanced Mass Spectrometry Techniques: In some cases, advanced MS techniques like ion mobility spectrometry or tandem mass spectrometry (MS/MS) with different fragmentation patterns for the isomers can be used for their differentiation.
Q3: My R5P peak is showing poor shape or retention on my reversed-phase column. What can I do?
Poor peak shape and retention of R5P on reversed-phase columns are common problems due to its high polarity. Here are some solutions:
-
Use a Different Column: Consider using a HILIC or PGC column, which are better suited for polar analytes[2][6][7].
-
Modify the Mobile Phase:
-
Increase Aqueous Content: For reversed-phase chromatography, you can try to increase the proportion of the aqueous component in your mobile phase to improve retention of polar compounds[13].
-
Adjust pH: The pH of the mobile phase can affect the ionization state of R5P and its interaction with the stationary phase[14][15]. Experimenting with different pH values can improve peak shape and retention.
-
-
Use Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can significantly improve the retention of highly polar and ionic compounds like R5P on reversed-phase columns[8][9][16].
-
Chemical Derivatization: Derivatizing R5P to make it less polar will improve its retention on a reversed-phase column[10][17][18].
Q4: What are the best sample preparation techniques to minimize interference?
Proper sample preparation is crucial for minimizing interference and ensuring accurate R5P analysis. Key steps include:
-
Metabolism Quenching: It is essential to stop all enzymatic activity immediately after sample collection to prevent changes in metabolite levels. This is typically done by flash-freezing the sample in liquid nitrogen or using a cold quenching solution[1].
-
Metabolite Extraction: A common method for extracting polar metabolites like R5P is to use a cold solvent mixture, such as methanol (B129727)/water or acetonitrile (B52724)/methanol/water[1][19][20].
-
Protein Precipitation: It is important to remove proteins from the sample, as they can interfere with the analysis. This is often achieved during the solvent extraction step.
-
Sample Cleanup: Depending on the sample matrix, additional cleanup steps like solid-phase extraction (SPE) may be necessary to remove interfering compounds[21].
Q5: When should I consider chemical derivatization for R5P analysis?
Chemical derivatization is a useful strategy in several situations:
-
For GC-MS Analysis: Sugar phosphates are not volatile and require derivatization (e.g., silylation) to be analyzed by GC-MS[1][11][12].
-
To Improve Chromatographic Separation: Derivatization can alter the physicochemical properties of R5P and its isomers, leading to better separation on both reversed-phase and HILIC columns[10][17][18].
-
To Enhance Sensitivity: Derivatization can improve the ionization efficiency of R5P, leading to a stronger signal in the mass spectrometer[10].
-
To Overcome Poor Retention: If you are struggling with poor retention of R5P on a reversed-phase column and other methods have failed, derivatization can be a good solution[17].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak at the expected m/z of R5P, but identity is uncertain. | Co-elution of an isomer (e.g., Ru5P, Xu5P) or an isobaric interferent. | 1. Optimize Chromatography: Improve the separation by adjusting the mobile phase gradient, changing the column (HILIC or PGC are recommended), or using ion-pairing reagents[2][6][7]. 2. Perform Spike-in Experiment: Spike your sample with a pure R5P standard to see if the peak height increases as expected. 3. Use High-Resolution Mass Spectrometry: High-resolution MS can help to distinguish R5P from isobaric interferences with different elemental compositions. 4. Analyze Fragmentation Patterns: If using MS/MS, compare the fragmentation pattern of the peak in your sample to that of a pure R5P standard. |
| Inconsistent R5P signal or significant ion suppression. | Matrix effects from co-eluting compounds in the sample. | 1. Improve Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components[21]. 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds and minimize matrix effects. 3. Optimize Chromatography: Improve the separation to ensure that R5P does not co-elute with major matrix components. 4. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., 13C5-R5P) will co-elute with R5P and experience the same matrix effects, allowing for accurate correction of the signal[22]. |
| Unable to achieve baseline separation between R5P and other pentose phosphates. | The chosen chromatographic method has insufficient selectivity for the isomers. | 1. Switch to a Different Chromatographic Mode: If you are using reversed-phase, try HILIC or PGC, which are known to be more effective for separating sugar phosphate isomers[2][6][7]. 2. Optimize HILIC Conditions: If using HILIC, experiment with different mobile phase compositions (e.g., acetonitrile concentration, pH, buffer concentration) and different HILIC column chemistries[2][6]. 3. Consider Chemical Derivatization: Derivatizing the sugar phosphates can enhance their separation[10]. |
Experimental Protocols
Protocol 1: Sample Extraction and Quenching for R5P Analysis from Cell Culture
This protocol is a general guideline for the extraction of polar metabolites, including R5P, from adherent cell cultures.
Materials:
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Liquid nitrogen
-
Methanol (MS-grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Remove the cell culture dish from the incubator.
-
Quickly aspirate the culture medium.
-
Wash the cells twice with pre-warmed PBS to remove any remaining medium.
-
To quench metabolism, immediately add liquid nitrogen to the dish to flash-freeze the cells[1][23].
-
Before the liquid nitrogen has completely evaporated, add 1 mL of pre-chilled (-80°C) methanol to the dish.
-
Place the dish on ice and allow the methanol to extract the metabolites for at least 5 minutes, occasionally swirling the dish gently.
-
Using a cell scraper, scrape the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Centrifuge the tube at maximum speed for 10 minutes at 4°C to pellet the cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
The sample is now ready for analysis or can be stored at -80°C.
Protocol 2: Two-Step Derivatization of Sugar Phosphates for Enhanced LC-MS Analysis
This protocol is based on a method that improves the chromatographic separation of sugar phosphates on reversed-phase columns.
Materials:
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or incubator
Procedure:
-
Dry the metabolite extract completely under a stream of nitrogen or in a vacuum concentrator.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample. Vortex briefly and incubate at 37°C for 90 minutes with agitation[24]. This step protects the carbonyl groups and prevents the formation of multiple isomers.
-
Silylation: Add 80 µL of MSTFA to the vial and incubate at 37°C for 30 minutes with agitation[25]. This step replaces the active hydrogens on the hydroxyl and phosphate groups with trimethylsilyl (B98337) (TMS) groups, making the molecule less polar and more volatile.
-
The derivatized sample is now ready for LC-MS or GC-MS analysis.
Protocol 3: LC-MS/MS Method for the Quantification of R5P using Ion-Pairing Chromatography
This protocol provides a starting point for developing an ion-pairing reversed-phase LC-MS/MS method for R5P.
Materials:
-
C18 reversed-phase column
-
Mobile Phase A: Water with 10 mM tributylamine (B1682462) and 15 mM acetic acid
-
Mobile Phase B: Methanol with 10 mM tributylamine and 15 mM acetic acid
-
Triple quadrupole mass spectrometer
Procedure:
-
LC Separation:
-
Equilibrate the C18 column with 100% Mobile Phase A.
-
Inject the sample.
-
Run a gradient from 100% Mobile Phase A to your desired final concentration of Mobile Phase B to elute R5P. The optimal gradient will need to be determined empirically.
-
Flow rate: 0.4 mL/min.
-
Column temperature: 40°C.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Set up a Multiple Reaction Monitoring (MRM) method for R5P.
-
Precursor ion (Q1): m/z 229.0
-
Product ion (Q3): m/z 97.0 (corresponding to [PO3]-) or 79.0 (corresponding to [PO2]-). The optimal product ion should be determined by infusing a pure R5P standard.
-
-
Optimize MS parameters such as collision energy and declustering potential for the R5P transition.
-
Data and Tables
Table 1: Comparison of Analytical Methods for R5P
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on physicochemical properties, detection by UV absorbance. | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by mass spectrometry. |
| Sensitivity | Moderate | High | Very High |
| Specificity | Low to moderate; prone to interference from co-eluting compounds. | High, especially with derivatization. | Very high, especially with MRM. |
| Sample Preparation | Relatively simple. | Requires derivatization to make R5P volatile[1][11][12]. | Can be analyzed directly, but derivatization can improve performance[10][17]. |
| Throughput | Moderate | Low to moderate | High |
Table 2: Common Adducts of R5P observed in Mass Spectrometry
| Ionization Mode | Adduct | Formula | Observed m/z |
| Negative | [M-H]- | C5H10O8P- | 229.01 |
| Negative | [M-2H]2- | C5H9O8P2- | 114.50 |
| Positive | [M+H]+ | C5H12O8P+ | 231.02 |
| Positive | [M+Na]+ | C5H11O8PNa+ | 253.01 |
| Positive | [M+K]+ | C5H11O8PK+ | 268.98 |
Diagrams
digraph "Troubleshooting_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial"];
start [label="Problem with R5P Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
peak_issue [label="Poor Peak Shape or Retention?"];
id_issue [label="Uncertain Peak Identity?"];
signal_issue [label="Inconsistent Signal / Ion Suppression?"];
// Solutions for Peak Issues
solution_peak1 [label="Use HILIC or PGC Column", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution_peak2 [label="Modify Mobile Phase (pH, % Aqueous)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution_peak3 [label="Use Ion-Pairing Reagents", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution_peak4 [label="Derivatize Sample", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Identity Issues
solution_id1 [label="Optimize Chromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
solution_id2 [label="Spike-in with Standard", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
solution_id3 [label="Use High-Resolution MS", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
solution_id4 [label="Compare MS/MS Fragments", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Signal Issues
solution_signal1 [label="Improve Sample Cleanup (SPE)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
solution_signal2 [label="Dilute Sample", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
solution_signal3 [label="Use Isotope-Labeled Internal Standard", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections
start -> peak_issue [label="Yes"];
start -> id_issue [label="No"];
peak_issue -> id_issue [label="No"];
id_issue -> signal_issue [label="No"];
peak_issue -> solution_peak1 [label="Yes"];
peak_issue -> solution_peak2;
peak_issue -> solution_peak3;
peak_issue -> solution_peak4;
id_issue -> solution_id1 [label="Yes"];
id_issue -> solution_id2;
id_issue -> solution_id3;
id_issue -> solution_id4;
signal_issue -> solution_signal1 [label="Yes"];
signal_issue -> solution_signal2;
signal_issue -> solution_signal3;
}
Caption: Simplified Pentose Phosphate Pathway showing R5P and its isomers.
Caption: Experimental workflow for R5P sample preparation and analysis.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. eijppr.com [eijppr.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Matrix Effect | PPT [slideshare.net]
- 6. Comprehensive Coverage of Glycolysis and Pentose Phosphate Metabolic Pathways by Isomer-Selective Accurate Targeted Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complementing reversed-phase selectivity with porous graphitized carbon to increase the metabolome coverage in an on-line two-dimensional LC-MS setup ... - Analyst (RSC Publishing) DOI:10.1039/C5AN00206K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. books.rsc.org [books.rsc.org]
- 11. A fast one-step method for the silylation of sugars and sugar phosphates | CoLab [colab.ws]
- 12. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. support.waters.com [support.waters.com]
- 14. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. researchgate.net [researchgate.net]
- 23. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 24. youtube.com [youtube.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ribose-5-Phosphate (R5P) Extraction from Mammalian Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Ribose-5-Phosphate (R5P) from mammalian tissues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in preserving the in vivo levels of R5P during tissue collection?
A1: The most critical first step is to immediately quench the metabolic activity of the tissue upon collection. This is crucial because metabolites like R5P can degrade or interconvert rapidly due to endogenous enzymatic activity. The recommended method is snap-freezing the tissue in liquid nitrogen directly after excision. This ensures that the metabolic state of the tissue is preserved as close as possible to the in vivo condition.
Q2: Which extraction solvent is most suitable for R5P from mammalian tissues?
A2: A cold, polar solvent mixture is generally most effective for extracting R5P. A commonly used and effective solvent system is a pre-chilled (-20°C to -80°C) mixture of methanol (B129727), acetonitrile (B52724), and water. For instance, a ratio of 40:40:20 (methanol:acetonitrile:water) can efficiently extract polar metabolites like R5P while precipitating proteins that can interfere with downstream analysis.[1]
Q3: How can I improve the yield of R5P from tough or fibrous tissues like muscle?
A3: For tissues such as muscle, mechanical disruption is key to achieving a good yield. Following snap-freezing, the tissue should be pulverized into a fine powder under liquid nitrogen using a mortar and pestle. This increases the surface area for efficient extraction by the solvent. Additionally, incorporating a bead-based homogenization step can further enhance the disruption of the tissue and release of intracellular metabolites.
Q4: What are the primary methods for quantifying R5P in tissue extracts?
A4: The two primary methods for the accurate quantification of R5P are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. LC-MS/MS offers high sensitivity and specificity, allowing for the separation of R5P from its isomers, such as Ribulose-5-Phosphate.[2] Enzymatic assays, often spectrophotometric, provide a more accessible method if specialized mass spectrometry equipment is unavailable.[3][4]
Q5: How should I store my tissue samples and extracts to ensure R5P stability?
A5: Quenched tissue samples should be stored at -80°C. Once extracted, the dried metabolite extracts should also be stored at -80°C to prevent degradation.[1] Repeated freeze-thaw cycles of both tissues and extracts should be avoided as they can lead to metabolite degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low R5P Yield | Incomplete quenching of metabolism. | Immediately snap-freeze tissue in liquid nitrogen upon collection. Ensure the tissue is fully submerged and frozen rapidly. |
| Inefficient tissue homogenization. | For hard or fibrous tissues, pulverize the frozen sample to a fine powder under liquid nitrogen before adding the extraction solvent. Consider using a bead homogenizer for thorough disruption. | |
| Suboptimal extraction solvent. | Use a pre-chilled polar solvent mixture, such as methanol/acetonitrile/water. Ensure the solvent-to-tissue ratio is sufficient to completely submerge and extract the homogenized tissue. | |
| R5P degradation during extraction. | Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.[1] | |
| High Variability Between Replicates | Inconsistent sample collection and handling. | Standardize the time between tissue excision and quenching. Ensure all samples are handled identically. |
| Non-homogenous tissue samples. | Ensure the portion of tissue taken for extraction is representative. For heterogeneous tissues, homogenizing a larger piece and then taking aliquots may improve consistency. | |
| Incomplete protein precipitation. | Ensure the extraction solvent contains a high enough proportion of organic solvent (e.g., 80% methanol) to effectively precipitate proteins. Centrifuge at a high speed (e.g., >13,000 x g) at 4°C to pellet all cellular debris.[1] | |
| Poor Peak Shape or Resolution in LC-MS/MS | Presence of interfering salts. | If washing the tissue is necessary, use an ice-cold 0.9% NaCl solution instead of phosphate-buffered saline (PBS), as phosphate (B84403) can interfere with mass spectrometry. Ensure the wash is brief and the tissue is blotted dry before quenching. |
| Suboptimal chromatography conditions. | Optimize the LC gradient, column type (e.g., HILIC or ion-pair chromatography), and mobile phase composition to improve the separation of R5P from its isomers and other interfering metabolites.[2] | |
| Suspected R5P Isomer Co-elution (e.g., with Ribulose-5-Phosphate) | Inadequate chromatographic separation. | Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column with an optimized gradient. A higher starting concentration of the organic solvent in the mobile phase can improve the separation of phosphorylated sugar isomers.[2] |
| Incorrect peak identification. | Use an authentic R5P standard to confirm the retention time. If available, use a high-resolution mass spectrometer to confirm the accurate mass of the analyte. |
Data Presentation
Table 1: Comparison of Common Extraction Solvents for Polar Metabolites
| Extraction Solvent | Advantages | Disadvantages | Typical Recovery of Phosphorylated Sugars |
| 80% Methanol | Simple, effective for precipitating proteins. | May not be optimal for all polar metabolites. | Good |
| Methanol/Acetonitrile/Water (40:40:20) | Broad coverage of polar metabolites. | Requires preparation of a solvent mixture. | Very Good |
| Methanol/Chloroform/Water (Bligh-Dyer) | Allows for simultaneous extraction of polar and non-polar metabolites. | More complex two-phase extraction protocol. | Good |
| Perchloric Acid | Strong protein precipitation. | Can be harsh and may require subsequent neutralization steps. | Variable, potential for metabolite degradation. |
Experimental Protocols
Protocol 1: Tissue Collection and Metabolic Quenching
-
Excise the mammalian tissue of interest as quickly as possible to minimize post-mortem metabolic changes.
-
Immediately place the tissue in a pre-labeled cryovial.
-
Snap-freeze the tissue by submerging the cryovial in liquid nitrogen.
-
Store the frozen tissue at -80°C until ready for extraction.
Protocol 2: this compound Extraction from Mammalian Tissue
-
Place a pre-chilled mortar and pestle on dry ice.
-
Transfer the frozen tissue to the mortar and add a small amount of liquid nitrogen.
-
Grind the tissue to a fine, homogenous powder under liquid nitrogen.
-
Weigh out a specific amount of the frozen tissue powder (e.g., 20-50 mg) into a pre-chilled microcentrifuge tube.
-
Add 1 mL of pre-chilled (-20°C) extraction solvent (e.g., 80% methanol or 40:40:20 methanol:acetonitrile:water) to the tube.
-
Vortex the tube vigorously for 30 seconds.
-
Incubate the sample at -20°C for 1 hour to allow for complete protein precipitation.[1]
-
Centrifuge the sample at 13,000 x g for 15 minutes at 4°C.[1]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Store the dried metabolite pellet at -80°C until analysis.
Protocol 3: Quantification of R5P by LC-MS/MS
-
Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 acetonitrile:water). Vortex and centrifuge to pellet any insoluble material.
-
Chromatography:
-
Column: Use a HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).[2]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% acetic acid.
-
Mobile Phase B: 95% acetonitrile with 5% water, 10 mM ammonium acetate, and 0.1% acetic acid.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 90%) and gradually decrease to elute polar compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for R5P: Precursor ion (m/z) 229 -> Product ion (m/z) 97.[5]
-
Optimize other MS parameters such as capillary voltage, source temperature, and collision energy.
-
-
Quantification: Prepare a standard curve using a pure R5P standard and normalize the results to the initial tissue weight.
Visualizations
Caption: Oxidative and non-oxidative branches of the Pentose Phosphate Pathway leading to R5P synthesis.
Caption: Experimental workflow for the extraction and analysis of this compound from mammalian tissues.
References
Troubleshooting low yield in in vitro Ribose-5-phosphate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the in vitro synthesis of Ribose-5-phosphate (R5P).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for in vitro synthesis of this compound (R5P)?
A1: The most common and biologically relevant method for in vitro R5P synthesis is through the enzymatic reactions of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP).[1][2][3] This can be achieved using a series of purified enzymes that convert a starting sugar phosphate, typically Glucose-6-phosphate (G6P), into R5P. The pathway has two phases: an oxidative phase that generates Ribulose-5-phosphate (Ru5P) and NADPH, and a non-oxidative phase where Ru5P is isomerized to R5P.[1][3][4][5]
Q2: My R5P synthesis reaction has a very low yield. What are the first troubleshooting steps?
A2: When encountering low yields, a systematic approach is crucial. Begin by verifying the integrity of your starting materials and the activity of your enzymes. Key initial steps include:
-
Substrate Integrity: Confirm the purity and concentration of your starting material (e.g., Glucose-6-phosphate).
-
Enzyme Activity: Ensure that the enzymes have been stored correctly (typically at -20°C or -80°C in a suitable buffer) and have not undergone multiple freeze-thaw cycles. If possible, perform an activity assay for each enzyme using a known substrate.
-
Reaction Conditions: Double-check that the buffer composition, pH, and temperature of your reaction are optimal for all enzymes in the pathway.
Q3: How can I determine if one of the enzymes in my multi-enzyme synthesis pathway is inactive?
A3: To identify a problematic enzyme in a cascade, it is best to perform individual enzyme assays. This involves testing the activity of each enzyme separately with its specific substrate and monitoring the formation of its product. For the enzymatic synthesis of R5P from G6P, you would test:
-
Glucose-6-phosphate dehydrogenase (G6PDH): Assay its ability to convert G6P to 6-phosphoglucono-δ-lactone, often measured by the production of NADPH (increase in absorbance at 340 nm).
-
6-Phosphogluconolactonase (6PGL): While this step can occur spontaneously, the enzyme ensures efficient conversion of 6-phosphoglucono-δ-lactone to 6-phosphogluconate.
-
6-Phosphogluconate dehydrogenase (6PGDH): Measure its activity by the conversion of 6-phosphogluconate to Ribulose-5-phosphate, which also produces NADPH.
-
This compound isomerase (RpiA): This is a critical final step. Its activity can be monitored by the conversion of a known amount of Ribulose-5-phosphate to this compound.
Q4: What are common inhibitors that could be affecting my R5P synthesis?
A4: Several substances can inhibit the enzymes of the pentose phosphate pathway. Key inhibitors to be aware of include:
-
NADPH: This is a product of the oxidative phase and a potent inhibitor of Glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the pathway.[2] High concentrations of NADPH can cause feedback inhibition.
-
Acetyl-CoA: Can also inhibit G6PDH.[2]
-
Heavy Metal Ions: Contaminants such as heavy metals can denature enzymes or interfere with their active sites. Ensure high-purity water and reagents are used.
-
Substrate Analogs: Certain molecules that are structurally similar to the substrates can act as competitive inhibitors.
Q5: Could the R5P product be degrading during my experiment?
A5: Yes, this compound and other sugar phosphates are known to be unstable, particularly at neutral or alkaline pH and elevated temperatures.[6][7] The half-life of R5P can be as short as 73 minutes at pH 7.0 and 100°C.[6][7] It is crucial to control the temperature and pH of your reaction and to analyze or store your product promptly after synthesis. For storage, freezing at -80°C is recommended.
Troubleshooting Guides
Problem 1: Very Low or No R5P Product Detected
This is a common issue that often points to problems with one or more core components of the reaction.
| Potential Cause | Suggested Solution |
| Inactive Enzyme(s) | - Verify enzyme activity with individual assays. - Ensure proper storage conditions (-80°C) and avoid multiple freeze-thaw cycles. - Consider using a fresh batch of enzymes. |
| Incorrect Substrate Concentration or Purity | - Verify the concentration and purity of Glucose-6-phosphate and NADP+. - Use high-purity, fresh starting materials. |
| Suboptimal Reaction Buffer | - Ensure the buffer pH is optimal for all enzymes in the cascade (typically around 7.5-8.5). - Verify the concentration of necessary cofactors like MgCl₂. |
| Presence of Inhibitors | - Use high-purity water and reagents to avoid metal ion contamination. - If using crude enzyme preparations, consider a purification step to remove endogenous inhibitors. |
Problem 2: Low Yield with Significant Byproduct Formation
In this scenario, the reaction is proceeding, but not efficiently towards the desired product.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature. While enzymes have optimal temperatures, a lower temperature (e.g., 25-30°C) may improve stability over longer incubation times. - Perform a time-course experiment to determine the optimal incubation time and avoid product degradation. |
| Enzyme Concentration Ratio | - The ratio of the enzymes in the cascade can be critical. Empirically test different ratios of the enzymes to find the most efficient combination. |
| Product Degradation | - As R5P is unstable, especially at higher temperatures and neutral to alkaline pH, minimize reaction time and process the product immediately.[6][7] - Consider running the reaction at a slightly acidic pH if compatible with enzyme activity. |
| Equilibrium Limitations | - The isomerization of Ribulose-5-phosphate to this compound is a reversible reaction. Consider strategies to pull the reaction forward, such as coupling the R5P to a downstream reaction if applicable. |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of this compound
This protocol describes a batch synthesis of R5P from Glucose-6-phosphate using purified enzymes.
Materials:
-
Glucose-6-phosphate (G6P)
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
6-Phosphogluconate dehydrogenase (6PGDH)
-
This compound isomerase (RpiA)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube on ice. For a 1 mL reaction, add:
-
100 µL of 10x Reaction Buffer
-
50 mM Glucose-6-phosphate
-
25 mM NADP+
-
1-5 U of G6PDH
-
1-5 U of 6PGDH
-
1-5 U of RpiA
-
Nuclease-free water to a final volume of 1 mL.
-
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To monitor the reaction progress, the formation of NADPH can be measured spectrophotometrically at 340 nm.
-
Stop the reaction by heating at 95°C for 5 minutes or by adding a quenching agent like a final concentration of 0.1 M HCl.
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
The supernatant containing R5P can be used for downstream applications or purified further.
Protocol 2: Quantification of this compound using HPLC
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Anion-exchange or reversed-phase column suitable for sugar phosphate separation.
Mobile Phase and Standards:
-
Prepare a suitable mobile phase, for example, a phosphate buffer gradient.
-
Prepare a standard curve using known concentrations of pure this compound.
Procedure:
-
Filter the reaction supernatant through a 0.22 µm syringe filter.
-
Inject a suitable volume (e.g., 10-20 µL) onto the HPLC column.
-
Run the appropriate gradient to separate R5P from other reaction components.
-
Detect R5P using a UV detector, typically at a low wavelength (e.g., 210 nm).
-
Quantify the amount of R5P by comparing the peak area to the standard curve.
Protocol 3: Purification of this compound by Ion-Exchange Chromatography
This protocol is for the purification of R5P from the reaction mixture.
Materials:
-
Strong anion-exchange chromatography column.
-
Low concentration buffer (e.g., 10 mM Tris-HCl, pH 8.0) for binding.
-
High salt buffer (e.g., 10 mM Tris-HCl, pH 8.0 with 1 M NaCl) for elution.
Procedure:
-
Equilibrate the anion-exchange column with the low concentration binding buffer.
-
Adjust the pH of the reaction supernatant to match the binding buffer.
-
Load the supernatant onto the column.
-
Wash the column with several column volumes of the binding buffer to remove unbound components.
-
Elute the bound R5P using a linear gradient of the high salt elution buffer.
-
Collect fractions and analyze for the presence of R5P using a suitable method (e.g., HPLC or a colorimetric assay).
-
Pool the fractions containing pure R5P and desalt if necessary.
Visualizations
Caption: Enzymatic synthesis of this compound via the Pentose Phosphate Pathway.
Caption: A logical workflow for troubleshooting low yield in R5P synthesis.
References
- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Khan Academy [khanacademy.org]
- 5. Biosynthesis of this compound—Metabolic Regulator of Escherichia coli Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Instability of Ribose-5-phosphate during sample preparation and storage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ribose-5-phosphate (B1218738) (R5P). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of R5P during sample preparation and storage.
Frequently Asked Questions (FAQs)
Q1: Why is my measured concentration of this compound lower than expected?
Low recovery of R5P is a common issue stemming from its instability. Several factors during sample preparation and storage can contribute to its degradation. These include:
-
Enzymatic Degradation: Endogenous phosphatases and isomerases in biological samples can rapidly metabolize R5P.[1][2]
-
Chemical Instability: R5P is susceptible to non-enzymatic degradation, particularly through hydrolysis of the phosphate (B84403) ester bond. This degradation is influenced by pH and temperature.
-
Suboptimal Quenching: Failure to rapidly and completely halt metabolic activity in your samples can lead to the continued enzymatic conversion of R5P.
-
Inappropriate Storage: Prolonged storage at improper temperatures or repeated freeze-thaw cycles can lead to significant degradation.
Q2: What are the primary degradation pathways for this compound?
R5P can degrade through both enzymatic and non-enzymatic pathways.
-
Enzymatic Pathways: In biological samples, R5P is a central metabolite in the pentose (B10789219) phosphate pathway (PPP). It can be reversibly isomerized to ribulose-5-phosphate and xylulose-5-phosphate by this compound isomerase and ribulose-5-phosphate 3-epimerase, respectively.[3][4][5] It can also be converted to phosphoribosyl pyrophosphate (PRPP) by PRPP synthetase.[4] Phosphatases present in the sample can cleave the phosphate group, yielding ribose and inorganic phosphate.
-
Non-Enzymatic Pathways: R5P can undergo spontaneous hydrolysis. A related compound, 5-phosphoribosyl 1-pyrophosphate, has been shown to degrade at pH 5.5 through a 5-phosphoribosyl 1,2-(cyclic)phosphate intermediate to form ribose-1-phosphate (B8699412) and subsequently ribose.[1][2] This suggests that R5P may also be susceptible to hydrolysis, particularly under acidic conditions. The presence of an aldehyde group in the open-chain form of ribose also makes it susceptible to oxidation.
Q3: How do pH and temperature affect the stability of this compound?
Both pH and temperature play a critical role in the stability of R5P.
-
pH: Sugar phosphates, like R5P, are generally most labile at an acidic pH (around 4) where the monoanion form predominates, leading to an increased rate of hydrolysis.[6] Near-neutral pH is generally better for short-term stability.
-
Temperature: Higher temperatures significantly accelerate the degradation of R5P. As shown in the table below, the half-life of R5P decreases dramatically with increasing temperature.
Q4: What is the impact of freeze-thaw cycles on this compound stability?
Repeated freeze-thaw cycles can be detrimental to the integrity of R5P and other phosphorylated metabolites. While specific quantitative data for R5P is limited, studies on other biomolecules have shown that freeze-thaw cycles can lead to:
-
Degradation: The process of freezing and thawing can cause changes in local concentrations of solutes and pH, which can accelerate chemical degradation.
-
Enzymatic Activity: If not properly quenched, residual enzymatic activity can occur during the thawing process, leading to R5P degradation.
It is highly recommended to aliquot samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[7][8][9][10]
Troubleshooting Guides
Issue: Low or no detectable this compound in my samples.
| Possible Cause | Troubleshooting Step |
| Inadequate Quenching of Metabolism | Immediately stop all enzymatic reactions by rapidly cooling the sample. For cell cultures, this can be achieved by placing the culture plate on dry ice or in liquid nitrogen before adding a pre-chilled quenching solution (e.g., -80°C methanol). For tissues, snap-freezing in liquid nitrogen is essential. |
| Enzymatic Degradation During Extraction | Ensure that the extraction solvent contains inhibitors of phosphatases and other relevant enzymes. Perform all extraction steps on ice or at 4°C to minimize enzymatic activity. |
| Chemical Degradation During Extraction | Use a neutral pH buffer for extraction. Avoid strongly acidic or basic conditions. |
| Degradation During Storage | Store extracts at -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal Analytical Method | Use a validated and sensitive analytical method, such as LC-MS/MS, for the quantification of R5P. Ensure proper chromatographic separation from its isomers. |
Issue: High variability in this compound measurements between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize every step of your sample preparation protocol, from quenching to extraction and storage. Ensure precise timing and temperature control. |
| Partial Thawing of Samples | When retrieving samples from the freezer, ensure they remain frozen until the extraction solvent is added. |
| Cell Lysis and Metabolite Leakage | For cell-based assays, ensure the quenching and washing steps do not compromise cell membrane integrity, which can lead to the loss of intracellular metabolites. A rapid washing step with ice-cold saline is recommended. |
| Incomplete Extraction | Ensure the extraction solvent fully penetrates the sample and that the extraction time is sufficient. For tissues, thorough homogenization is critical. |
Quantitative Data Summary
Table 1: Half-life of this compound at Different Temperatures (pH 7.0)
| Temperature (°C) | Half-life |
| 100 | 7 minutes[11] |
| 0 | 44 years[11][12][13] |
Data extrapolated from studies on the decomposition of ribose and its derivatives.
Experimental Protocols
Protocol 1: Quenching and Extraction of R5P from Adherent Cell Culture
-
Preparation: Prepare a quenching solution of 80% methanol (B129727) in water and cool it to -80°C. Prepare an extraction solvent of 100% methanol and cool it to -80°C.
-
Quenching: Remove the cell culture plate from the incubator and immediately place it on a bed of dry ice to rapidly cool the cells.
-
Aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution.
-
Immediately add 1 mL of the -80°C quenching solution to each well.
-
Extraction: Place the plate in a -80°C freezer for at least 15 minutes.
-
Scrape the cells in the quenching solution and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Store the extract at -80°C until analysis.
Protocol 2: R5P Stability Test
-
Prepare a stock solution of R5P in a buffer of interest (e.g., phosphate buffer, pH 7.4).
-
Aliquot the solution into multiple tubes.
-
Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each temperature condition and immediately freeze it at -80°C to stop any further degradation.
-
Once all time points are collected, analyze the concentration of R5P in each sample using a validated analytical method like LC-MS.
-
Plot the concentration of R5P versus time for each temperature to determine the degradation rate.
Visualizations
Caption: Enzymatic and non-enzymatic degradation pathways of this compound.
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. The route of non-enzymic and enzymic breakdown of 5-phosphoribosyl 1-pyrophosphate to ribose 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The route of non-enzymic and enzymic breakdown of 5-phosphoribosyl 1-pyrophosphate to ribose 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound—Metabolic Regulator of Escherichia coli Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. echemi.com [echemi.com]
- 7. metabolon.com [metabolon.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pnas.org [pnas.org]
- 12. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Resolution of Pentose Phosphate Isomers in HPLC
Welcome to the technical support center for the chromatographic separation of pentose (B10789219) phosphate (B84403) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during HPLC analysis of these challenging analytes.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to achieve good peak resolution for pentose phosphate isomers like ribose-5-phosphate, ribulose-5-phosphate, and xylulose-5-phosphate?
A1: The separation of pentose phosphate isomers is challenging due to several factors:
-
Structural Similarity: These isomers have the same molecular weight and charge, and differ only subtly in their stereochemistry, leading to very similar retention behaviors on many stationary phases.
-
High Polarity: The presence of a phosphate group makes these molecules highly polar and water-soluble, which can result in poor retention on traditional reversed-phase (RP) columns.[1]
-
Analyte-Metal Interactions: The phosphate moieties are prone to interacting with metal surfaces in the HPLC system, including the column hardware, tubing, and frits. This can lead to poor peak shape, tailing, and reduced sensitivity.[2]
Q2: What is the most common chromatographic mode for separating pentose phosphate isomers?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely used and effective technique for separating polar compounds like pentose phosphate isomers.[3][4] Zwitterionic HILIC columns, in particular, have shown excellent performance in resolving these challenging analytes. While reversed-phase HPLC can be used, it often requires ion-pairing agents to achieve sufficient retention and selectivity.
Q3: How does mobile phase pH affect the separation of these isomers?
A3: Mobile phase pH is a critical parameter for optimizing the separation of phosphorylated metabolites. Operating at a high pH (around 9.0) using buffers like ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) can significantly improve peak sharpness, symmetry, and sensitivity. This is because at high pH, the silanol (B1196071) groups on the silica-based stationary phase are deprotonated, reducing unwanted secondary interactions with the negatively charged phosphate groups of the analytes.
Q4: Can temperature be used to improve resolution?
A4: Yes, adjusting the column temperature can influence selectivity and efficiency. Increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and faster analysis times.[5] However, the effect on selectivity for isomers can be complex and needs to be empirically determined. It is advisable to screen a range of temperatures (e.g., 30°C to 50°C) to find the optimal condition for your specific separation.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of pentose phosphate isomers.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with the latter half of the peak being broader than the front (tailing).
-
Asymmetrical peaks, with the front half of the peak being broader than the latter half (fronting).
-
USP tailing factor significantly greater than 1.5 or less than 0.8.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary interactions with active silanol groups | Increase the mobile phase pH to ~9.0 to deprotonate silanols. Use a highly end-capped column or a column with a different stationary phase (e.g., polymeric). Add a competitive base like triethylamine (B128534) (0.1%) to the mobile phase.[8] |
| Analyte interaction with metal surfaces | Use a bio-inert or PEEK-lined HPLC system and column hardware to minimize metal adsorption.[2] |
| Column overload | Reduce the sample concentration or injection volume.[9] |
| Extra-column dead volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
| Column contamination or void | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9] |
| Inappropriate sample solvent | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is used, inject a smaller volume. |
Problem 2: Co-elution or Insufficient Resolution of Isomers
Symptoms:
-
Peaks for two or more isomers are completely or partially overlapping.
-
Resolution (Rs) value is less than 1.5.
Logical Relationship Diagram for Improving Resolution:
References
- 1. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 2. Comprehensive Coverage of Glycolysis and Pentose Phosphate Metabolic Pathways by Isomer-Selective Accurate Targeted Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Addressing matrix effects in LC-MS quantification of Ribose-5-phosphate
Welcome to the technical support center for the LC-MS quantification of Ribose-5-phosphate (R5P). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the analysis of this critical metabolite.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem for this compound quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] For this compound, a small, polar, and phosphorylated molecule, these effects can be particularly pronounced in complex biological samples like plasma, cell lysates, or tissue extracts. Components such as salts, phospholipids (B1166683), and other endogenous metabolites can co-elute with R5P and either suppress or enhance its signal in the mass spectrometer, leading to inaccurate and unreliable quantification.[1]
Q2: What is the "gold standard" method for mitigating matrix effects in R5P analysis?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. A SIL-IS for R5P, such as a uniformly labeled ¹³C₅-Ribose-5-phosphate, is chemically identical to the analyte but has a different mass. It is added to the sample at a known concentration before sample preparation. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte signal to the SIL-IS signal provides an accurate quantification, compensating for any ionization suppression or enhancement.[2]
Q3: Is a ¹³C-labeled this compound commercially available?
A3: While ¹³C-labeled D-Ribose is commercially available, a directly phosphorylated ¹³C-Ribose-5-phosphate may not be as readily accessible.[3][4] However, enzymatic synthesis of ¹³C-labeled sugar phosphates, including pentose (B10789219) phosphates, from commercially available labeled precursors like ¹³C-Ribose is a well-established method.[5][6]
Q4: What are some alternative strategies if a stable isotope-labeled internal standard for R5P is not available?
A4: When a SIL-IS is unavailable, several other strategies can be employed:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as similar as possible to the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples.
-
Standard Addition: The sample is divided into several aliquots, and known, varying amounts of a pure R5P standard are added to each. By plotting the instrument response against the concentration of the added standard, the endogenous concentration can be determined by extrapolating to the x-intercept.
-
Thorough Sample Preparation: Employing rigorous sample cleanup procedures can significantly reduce the concentration of interfering matrix components.
Q5: Which chromatographic technique is best for R5P analysis to minimize matrix effects?
A5: Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography (IPC) are commonly used for the analysis of polar compounds like R5P.
-
HILIC is effective at retaining and separating highly polar compounds and can sometimes separate analytes from interfering phospholipids.[7]
-
Ion-Pair Chromatography uses reagents that form a neutral complex with the charged R5P, allowing for retention on a reversed-phase column. This can provide excellent separation from many matrix components.[8][9] The choice between HILIC and IPC often depends on the specific matrix and the instrumentation available. A comparison of their general characteristics is provided in the tables below.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Column Hardware | Phosphorylated analytes like R5P can interact with metal surfaces in the LC system and column, leading to peak tailing. Using bio-inert or PEEK-lined columns and LC systems can significantly improve peak shape.[10] Alternatively, adding a small amount of a chelating agent like medronic acid to the mobile phase can help passivate metal surfaces. |
| Inappropriate Injection Solvent | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including fronting or splitting.[11] Ensure the sample is dissolved in a solvent that is as weak as, or weaker than, the starting mobile phase. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting.[12] Dilute the sample or reduce the injection volume. |
| Column Contamination or Degradation | Accumulation of matrix components on the column can degrade performance. Implement a robust column washing procedure between samples. If the problem persists, replace the guard column or the analytical column.[12] |
Issue 2: Low or No Signal/Response for R5P
Possible Causes & Solutions
| Cause | Solution |
| Significant Ion Suppression | Co-eluting matrix components are likely suppressing the R5P signal. Improve sample preparation to remove more interferences (see Table 1). Optimize chromatographic conditions to better separate R5P from the suppression zone. A post-column infusion experiment can help identify the retention time regions with significant suppression. |
| Analyte Degradation | R5P can be unstable, especially at inappropriate pH or temperature. Ensure samples are processed quickly and kept cold. Check the pH of your extraction and final sample solutions. |
| Suboptimal MS Parameters | Ensure that the mass spectrometer is properly tuned and that the parameters (e.g., collision energy, cone voltage) are optimized for R5P. Infuse a pure standard of R5P to determine the optimal settings. |
| Poor Retention on Column | If R5P is not adequately retained, it may elute in the void volume with many other matrix components, leading to suppression. For HILIC, ensure the organic content of your sample and initial mobile phase is high enough (>80% acetonitrile). For IPC, ensure the concentration and type of ion-pairing reagent are appropriate. |
Issue 3: High Variability in Quantitative Results
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Matrix Effects | The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement. The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS) for R5P. If a SIL-IS is not available, matrix-matched calibration for different sample batches may be necessary. |
| Inconsistent Sample Preparation | Variability in extraction efficiency can lead to inconsistent results. Ensure your sample preparation protocol is well-defined and followed precisely for all samples. Automating sample preparation can improve reproducibility. |
| Carryover | Analyte from a high-concentration sample may carry over to the next injection, affecting the quantification of a subsequent low-concentration sample. Implement a rigorous needle and injection port washing procedure with a strong organic solvent. Injecting a blank sample after a high-concentration sample can confirm if carryover is an issue. |
Data Presentation: Comparison of Methodologies
Table 1: Comparison of Sample Preparation Techniques for R5P Analysis
| Technique | Principle | Advantages for R5P | Disadvantages for R5P |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., methanol, acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and salts, which are major sources of matrix effects for R5P.[13] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Can remove a significant portion of lipids and other interferences. | May have lower recovery for the highly polar R5P. Can be labor-intensive and difficult to automate. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Can provide very clean extracts, significantly reducing matrix effects.[1] Specific sorbents (e.g., mixed-mode anion exchange) can be selected for high recovery of phosphorylated compounds. | Method development can be more complex and time-consuming. Can be more expensive than PPT or LLE. |
| HybridSPE | A combination of protein precipitation and phospholipid removal in a single device. | Efficiently removes both proteins and phospholipids, leading to a significant reduction in matrix effects.[13] | More expensive than traditional PPT. |
Table 2: Comparison of Chromatographic Strategies for R5P Analysis
| Technique | Principle | Advantages for R5P | Disadvantages for R5P |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic content. | Excellent retention and separation of highly polar compounds like R5P. Compatible with MS-friendly mobile phases.[7] | Can be sensitive to the water content of the sample and mobile phase, potentially affecting reproducibility. Column equilibration can be slow. |
| Ion-Pair Chromatography (IPC) | An ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionic analyte, which is then retained on a reversed-phase column. | Provides good retention and selectivity for charged analytes like R5P. Can separate R5P from many matrix components.[8] | Ion-pairing reagents can cause ion suppression in the MS source and may require extensive flushing to remove from the LC system. |
Experimental Protocols
Protocol 1: Matrix Effect Assessment using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A: R5P standard in a clean solvent (e.g., mobile phase).
-
Set B: Blank matrix extract (processed with your sample preparation method) spiked with the R5P standard at the same concentration as Set A.
-
Set C: A pooled sample of the study matrix spiked with the R5P standard.
-
-
Analyze all samples by LC-MS.
-
Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
-
Calculate the recovery (RE) and process efficiency (PE):
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Protocol 2: Example HILIC-MS Method for this compound
-
LC Column: A HILIC column suitable for polar analytes (e.g., an amide-based or zwitterionic column).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12.1-15 min: Return to 95% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Negative ion mode electrospray ionization (ESI-). Monitor the appropriate precursor-product ion transition for R5P (e.g., m/z 229 -> m/z 97).
Note: This is a starting point and should be optimized for your specific instrument and application.
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. US5227296A - Enzymatic synthesis of isotopically labeled carbohydrates, nucleotides and citric acid intermediates - Google Patents [patents.google.com]
- 6. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Enzymatic Assays for Ribose-5-Phosphate (R5P) in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays to measure Ribose-5-Phosphate (R5P) in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the enzymatic assay for this compound (R5P)?
A1: The most common enzymatic assay for R5P relies on the activity of this compound Isomerase (Rpi). This enzyme catalyzes the reversible isomerization of R5P to Ribulose-5-Phosphate (Ru5P).[1] Ru5P has a distinct absorbance at 290 nm, whereas R5P does not.[2] Therefore, the rate of increase in absorbance at 290 nm is directly proportional to the concentration of R5P in the sample.[2]
Q2: What are the critical reagents for this assay?
A2: The essential reagents include a suitable buffer (e.g., Tris-HCl), this compound Isomerase (RpiA from spinach is commonly used), and the sample containing R5P. For accurate quantification, a standard solution of R5P is also required to generate a standard curve.
Q3: Can I measure R5P in complex samples like serum, plasma, or tissue homogenates?
A3: Yes, but it requires careful sample preparation. Complex biological matrices contain numerous substances that can interfere with the assay.[3][4] Proteins, in particular, can cause high background absorbance and inhibit enzyme activity. Therefore, deproteinization of the sample is a crucial step.
Q4: What are common interfering substances in R5P assays?
A4: Interfering substances can include:
-
Proteins: Cause high background absorbance and may inhibit the enzyme.
-
Other Sugars and Phosphorylated Compounds: May act as substrates or inhibitors for the isomerase or other enzymes present in the sample.
-
Heavy Metals: Contaminants in reagents, such as lead in R5P preparations, can inhibit enzyme activity.[5][6]
-
Particulates: Incomplete homogenization or cell debris can scatter light and lead to inaccurate absorbance readings.
-
NADPH: In coupled assays that measure NADPH, endogenous levels in the sample can interfere.
Q5: How can I prepare my complex samples for the R5P assay?
A5: Proper sample preparation is critical for accurate results. Key steps include:
-
Quenching Metabolism: To prevent the degradation or interconversion of R5P, metabolism should be stopped immediately upon sample collection, often by flash-freezing in liquid nitrogen or using cold solvents.[7]
-
Homogenization: For tissues, thorough homogenization in a suitable buffer on ice is necessary to release intracellular R5P.
-
Deproteinization: This is a critical step to remove interfering proteins. Common methods include perchloric acid precipitation followed by neutralization, or ultrafiltration using molecular weight cut-off filters (e.g., 10 kDa spin columns).
-
Centrifugation: After deproteinization or for liquid samples, centrifugation is used to pellet any remaining cellular debris or precipitates. The clear supernatant is then used for the assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | 1. Incomplete deproteinization of the sample. 2. Particulate matter in the sample (cell debris). 3. Contaminated reagents or substrate. 4. Incorrect wavelength setting on the spectrophotometer. | 1. Repeat sample preparation, ensuring thorough deproteinization. Consider using a different method (e.g., ultrafiltration if acid precipitation was used). 2. Centrifuge the sample at a higher speed or for a longer duration. Filter the supernatant if necessary. 3. Prepare fresh reagents and substrate solution. Test the absorbance of the reaction mixture without the enzyme to check for background from the substrate. 4. Verify that the spectrophotometer is set to 290 nm. |
| Non-linear Standard Curve | 1. Incorrect preparation of standard solutions. 2. Substrate (R5P) degradation. 3. Pipetting errors. 4. The concentrations of the standards are outside the linear range of the assay.[8] 5. Spectrophotometer limitations at high absorbance values. | 1. Carefully reprepare the serial dilutions of the R5P standard. Use calibrated pipettes. 2. Prepare fresh R5P standards from a new stock. Store stock solutions at -20°C or below. 3. Ensure accurate and consistent pipetting for all standards and samples. 4. Adjust the concentration range of your standards. You may need to dilute your higher concentration points. 5. Ensure the final absorbance values of your standards are within the linear range of your instrument (typically below 1.5-2.0). |
| Low or No Enzyme Activity | 1. Inactive or degraded enzyme. 2. Incorrect assay pH or temperature. 3. Presence of inhibitors in the sample or reagents (e.g., heavy metals).[5][6] 4. Incorrect enzyme concentration. | 1. Use a fresh aliquot of the enzyme. Ensure proper storage conditions (-20°C or as recommended by the supplier). 2. Check the pH of your buffer and ensure the assay is performed at the optimal temperature for the enzyme. 3. Test reagents for heavy metal contamination. If sample inhibition is suspected, try diluting the sample. 4. Optimize the enzyme concentration. Too little enzyme will result in a slow reaction, while too much can lead to a reaction that is too fast to measure accurately. |
| Inconsistent Replicate Readings | 1. Pipetting inaccuracies. 2. Temperature fluctuations across the plate or cuvettes. 3. Bubbles in the wells or cuvettes. 4. Edge effects in microplates. | 1. Use calibrated pipettes and ensure consistent technique. 2. Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction. 3. Be careful not to introduce bubbles when pipetting. Centrifuge the plate briefly if bubbles are present. 4. Avoid using the outermost wells of a microplate, or fill them with a blank solution. |
Data Presentation
Table 1: Typical Kinetic Parameters for this compound Isomerase (Rpi)
| Enzyme Source | Rpi Type | Substrate | Km (mM) | Optimal pH |
| Trypanosoma cruzi | B | R5P | ~4 | 7.6 |
| Leishmania infantum | B | R5P | High (weak interaction) | Not specified |
| Curtobacterium flaccumfaciens | B | D-allulose | 320 | 7.0 |
Note: Kinetic parameters can vary significantly depending on the enzyme source and assay conditions.
Experimental Protocols
Detailed Protocol for Direct Spectrophotometric Assay of R5P
This protocol is adapted for a 1 mL final reaction volume in a quartz cuvette. It can be scaled down for use in a UV-transparent 96-well plate.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
R5P Standard Stock (100 mM): Dissolve the appropriate amount of D-Ribose 5-phosphate disodium (B8443419) salt in deionized water. Store in aliquots at -20°C.
-
Working R5P Standards: Prepare a series of dilutions from the stock solution in deionized water (e.g., 0, 2, 4, 6, 8, 10 mM).
-
This compound Isomerase (Rpi): Prepare a working solution of the enzyme in assay buffer. The optimal concentration should be determined empirically.
2. Sample Preparation:
-
Quenching and Extraction: For cell or tissue samples, rapidly quench metabolism and extract metabolites using a cold solvent extraction method (e.g., methanol/water).
-
Deproteinization:
-
Acid Precipitation: Add perchloric acid to a final concentration of 0.5 M. Incubate on ice for 10 minutes. Centrifuge at 13,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube and neutralize with KOH. Centrifuge again to remove the KClO₄ precipitate.
-
Ultrafiltration: Use a 10 kDa molecular weight cut-off spin column. Add the sample to the column and centrifuge according to the manufacturer's instructions. Collect the filtrate.
-
-
The clear, deproteinized supernatant/filtrate is used for the assay.
3. Assay Procedure:
-
Set up a series of quartz cuvettes for the blank, standards, and samples.
-
To each cuvette, add the following in order:
-
Deionized water to bring the final volume to 1000 µL.
-
50 µL of 1 M Tris-HCl, pH 7.5.
-
50 µL of the appropriate R5P standard or deproteinized sample.
-
-
Mix the contents of the cuvette by gently pipetting up and down.
-
Place the cuvette in a spectrophotometer set to 290 nm and blank the instrument using the cuvette containing the "0" standard.
-
To initiate the reaction, add a small volume (e.g., 5 µL) of the Rpi working solution to the cuvette.
-
Quickly mix by inverting the cuvette with a piece of parafilm or by gentle pipetting.
-
Immediately start monitoring the increase in absorbance at 290 nm over time (e.g., every 10 seconds for 5 minutes).
-
The initial linear phase of the reaction represents the initial velocity (ΔA/min).
4. Data Analysis:
-
Calculate the initial velocity (ΔA/min) for each standard and sample.
-
Plot a standard curve of ΔA/min versus R5P concentration (mM).
-
Determine the concentration of R5P in the samples by interpolating their ΔA/min values from the standard curve.
-
Remember to account for any dilution factors from sample preparation.
Visualizations
Caption: Enzymatic conversion of R5P to Ru5P by Rpi.
Caption: Experimental workflow for the R5P enzymatic assay.
Caption: Troubleshooting decision tree for R5P assays.
References
- 1. This compound isomerases: characteristics, structural features, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gm.ibg.uu.se [gm.ibg.uu.se]
- 3. bme.psu.edu [bme.psu.edu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Heavy metal impurities impair the spectrophotometric assay of ribulose bisphosphate carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heavy Metal Impurities Impair the Spectrophotometric Assay of Ribulose Bisphosphate Carboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Measurement of Ribose-5-Phosphate Pools
Welcome to the technical support center for the in vivo measurement of Ribose-5-phosphate (R5P) pools. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of R5P analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the in vivo measurement of this compound (R5P) pools?
The accurate in vivo measurement of R5P is complicated by several factors. These include its low intracellular abundance, rapid metabolic turnover, and the presence of structural isomers with identical mass-to-charge ratios.[1][2] Additionally, the reversible nature of the pentose (B10789219) phosphate (B84403) pathway (PPP) reactions makes metabolic flux analysis complex.[3] Effective measurement requires rapid quenching of metabolic activity, robust extraction protocols, and highly sensitive and specific analytical techniques.[4][5]
Q2: Why is it so difficult to distinguish R5P from its isomers using mass spectrometry?
R5P is part of a pool of five-carbon sugar phosphates (pentose phosphates) that includes isomers like Ribulose-5-phosphate (Ru5P) and Xylulose-5-phosphate (Xu5P).[6][7][8] These molecules are structurally very similar and often co-elute in chromatographic separations. Standard mass spectrometry techniques may not differentiate them as they have the same mass. Advanced methods such as tandem mass spectrometry (MS/MS) or MSn with techniques like Collision-Induced Dissociation (CID) are often necessary to produce unique fragment ions that can act as diagnostic markers for each isomer.[1]
Q3: What is the most critical step in sample preparation for R5P analysis?
The most critical step is the rapid and effective quenching of metabolic activity immediately after sample collection.[4][5] The pentose phosphate pathway has a high flux rate, and any delay can lead to significant changes in the concentration of R5P and other intermediates.[4] This is typically achieved by flash-freezing the sample in liquid nitrogen or using cold extraction solvents.[5][9][10]
Q4: Which analytical technique is considered the gold standard for R5P quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most suitable technique for the quantification of R5P.[2][4] It offers a combination of high sensitivity, enabling the detection of low-abundance metabolites, and high specificity, which is crucial for distinguishing R5P from its isomers, especially when using multiple reaction monitoring (MRM).[2] While other methods like GC-MS and enzymatic assays exist, LC-MS/MS provides a superior balance of these critical analytical features.[2][11]
Q5: What is Metabolic Flux Analysis (MFA) and why is it important for studying R5P?
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[5][11] For R5P, which is an intermediate in the dynamic pentose phosphate pathway, static concentration measurements alone do not provide a complete picture of its metabolic role.[5] By using stable isotope tracers, such as 13C-labeled glucose, MFA can track the flow of carbon atoms through the PPP, providing a dynamic view of R5P production and consumption.[3][5]
Troubleshooting Guides
Problem 1: Poor or no chromatographic separation of R5P from other sugar phosphate isomers.
-
Possible Cause: The chromatographic method lacks the necessary resolution.
-
Troubleshooting Steps:
-
Optimize HPLC Column: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is often better suited for separating polar compounds like sugar phosphates than traditional reverse-phase columns.[2][12]
-
Adjust Mobile Phase: Modify the gradient, pH, or ionic strength of the mobile phase. For sugar phosphates, ion-pair chromatography can sometimes improve separation, but be aware that some ion-pairing reagents are not compatible with mass spectrometry.[12]
-
Employ Advanced MS Techniques: If chromatographic separation remains a challenge, utilize the capabilities of your mass spectrometer. Develop an MS/MS or MSn method to isolate and fragment the parent ion of the sugar phosphates. Different isomers will often yield unique fragment ions, allowing for their individual quantification even if they are not chromatographically separated.[1]
-
Problem 2: Low or undetectable R5P signal in samples.
-
Possible Cause: The concentration of R5P is below the detection limit of the instrument, or the analyte has degraded during sample preparation.
-
Troubleshooting Steps:
-
Verify Sample Handling: Ensure that metabolic quenching was performed immediately and effectively, and that samples were consistently stored at -80°C to prevent degradation.[4][5]
-
Increase Sample Amount: If possible, start with a larger amount of biological material to increase the final concentration of R5P in the extract.
-
Optimize Extraction: Use a validated extraction protocol with polar solvents like a methanol/water mixture to efficiently extract sugar phosphates.[4]
-
Enhance Instrument Sensitivity: If using LC-MS/MS, optimize the ionization source parameters (e.g., spray voltage, gas flows) and detector settings. Ensure the mass spectrometer is properly calibrated and tuned.
-
Consider Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase the volatility of sugar phosphates for analysis.[5]
-
Problem 3: High variability in R5P measurements between technical replicates.
-
Possible Cause: Inconsistent sample processing, extraction, or analytical performance.
-
Troubleshooting Steps:
-
Standardize Quenching and Extraction: This is a critical source of variability. Ensure that the time between sample collection and quenching is minimized and is consistent across all samples. Use precise volumes of extraction solvents and adhere strictly to the protocol.[5][9]
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for R5P (e.g., 13C5-R5P) at the very beginning of the sample preparation process.[2] This will correct for variations in extraction efficiency and matrix effects during ionization.
-
Check Instrument Performance: Run quality control (QC) samples throughout your analytical batch to monitor the stability and performance of the LC-MS system. Large variations in QC sample measurements may indicate an instrument issue.
-
Data Presentation
Table 1: Comparison of Analytical Methods for R5P Measurement
| Method | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and specificity; suitable for complex mixtures; can differentiate isomers with appropriate methods.[2][4] | Higher instrument cost; requires specialized expertise. |
| GC-MS | High chromatographic resolution; established libraries for identification. | Requires derivatization for non-volatile compounds like R5P; potential for analyte degradation at high temperatures.[5] |
| Enzymatic Assays | High throughput; cost-effective; specific to a single molecule.[2] | Can be prone to interference from other molecules in the sample; may not distinguish between closely related isomers.[2] |
| HPLC with UV/Fluorescence | Lower cost; widely available. | Lower sensitivity and specificity compared to MS; may require derivatization for detection.[2][4] |
| 31P NMR | Non-destructive; provides structural information. | Low sensitivity, requiring higher concentrations of analyte; complex spectra for biological samples.[9][13] |
Experimental Protocols
Protocol 1: General Workflow for Metabolite Extraction from Cell Culture for R5P Analysis
-
Cell Culture: Grow cells to the desired confluency under controlled conditions.
-
Metabolism Quenching:
-
Aspirate the culture medium rapidly.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Instantly add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the culture dish on dry ice.[4]
-
-
Cell Lysis and Extraction:
-
Sample Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[5]
-
-
Collection of Extract:
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
-
Storage:
-
Snap-freeze the metabolite extract in liquid nitrogen and store at -80°C until analysis.[5]
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for in vivo R5P measurement highlighting key challenges.
Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.
Caption: Troubleshooting decision tree for common R5P measurement issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 4. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Minimizing analytical variability in Ribose-5-phosphate quantification
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize analytical variability in the quantification of Ribose-5-phosphate (R5P).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common methods for R5P quantification are Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity, allowing for the simultaneous measurement of multiple phosphorylated sugars.[1][2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-pair reversed-phase chromatography are frequently used separation techniques.[1][2] Enzymatic assays are an alternative that relies on the specific conversion of R5P by enzymes and the subsequent measurement of a product, often through spectrophotometry.
Q2: What are the primary sources of analytical variability in R5P quantification?
A2: Analytical variability in R5P quantification can arise from several sources, including:
-
Sample Preparation: Inefficient extraction, incomplete quenching of metabolic activity, and sample degradation during handling are major contributors to variability.[4][5][6]
-
Analyte Stability: R5P is a relatively unstable molecule, and its concentration can change during sample storage and processing.[7]
-
Isomeric Overlap: R5P has several isomers, such as ribulose-5-phosphate and xylulose-5-phosphate, which have the same mass and can be difficult to separate chromatographically, leading to inaccurate quantification if not properly resolved.[3]
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of R5P in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[3][8]
-
Chromatographic Performance: Poor peak shape, retention time shifts, and inadequate separation from interfering compounds can all introduce variability.[9][10]
Q3: How can I ensure the stability of R5P in my samples?
A3: To ensure the stability of R5P, it is crucial to handle and store samples properly. Metabolism should be quenched rapidly, often by using cold solvents like methanol (B129727) or by snap-freezing in liquid nitrogen.[4][5] For long-term storage, samples should be kept at -80°C.[7][11] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[7] It is also advisable to process samples on ice and to minimize the time between sample collection and analysis.
Q4: What are the recommended procedures for extracting R5P from biological samples?
A4: A common and effective method for extracting polar metabolites like R5P is a liquid-liquid extraction using a solvent system such as methanol, chloroform (B151607), and water.[5] This procedure separates polar metabolites into the aqueous-methanol phase, while lipids are partitioned into the chloroform phase. Another approach is protein precipitation using a cold solvent like methanol, followed by centrifugation to remove proteins and other macromolecules.[6][12] It is critical to ensure that the extraction solvent is pre-chilled to immediately quench enzymatic activity.
Q5: How can I differentiate R5P from its isomers during analysis?
A5: Differentiating R5P from its isomers is a significant challenge. Advanced chromatographic techniques are essential for achieving separation. HILIC columns are often used for this purpose.[1] Additionally, derivatization of the sugar phosphates before LC-MS analysis can improve separation and detection.[8][13] Methodical optimization of the chromatographic gradient, mobile phase composition, and column temperature is critical to resolve these structurally similar compounds.[3]
Troubleshooting Guides
Common Issues in R5P Quantification via LC-MS
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Broad Peaks) | 1. Suboptimal chromatographic conditions (e.g., mobile phase pH, gradient).2. Column contamination or degradation.3. Mismatch between injection solvent and mobile phase.[6] | 1. Optimize mobile phase composition and gradient.2. Flush the column or use a guard column. If the problem persists, replace the column.3. Ensure the injection solvent is compatible with the initial mobile phase conditions. |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression from matrix components.2. Inefficient ionization.3. Analyte degradation.4. Suboptimal MS parameters. | 1. Improve sample clean-up to remove interfering substances.2. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).3. Ensure proper sample handling and storage to prevent degradation.4. Perform tuning and calibration of the mass spectrometer. |
| High Variability Between Replicates | 1. Inconsistent sample preparation.2. Instability of the analyte during the analytical run.3. Fluctuations in the LC-MS system performance. | 1. Standardize the sample preparation protocol and ensure precise execution.2. Keep samples in a cooled autosampler during the run.3. Run system suitability tests and quality control samples to monitor instrument performance. |
| Retention Time Drifting | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Column aging.4. Temperature fluctuations. | 1. Ensure sufficient equilibration time between injections.2. Prepare fresh mobile phases daily.3. Monitor column performance and replace it when necessary.4. Use a column oven to maintain a stable temperature.[10] |
| Inability to Separate Isomers | 1. The chromatographic method lacks the necessary resolving power.2. Inappropriate column chemistry. | 1. Optimize the gradient to improve separation. Consider using a shallower gradient.2. Test different HILIC columns or consider an alternative chromatographic mode like ion-pair chromatography.[2] |
Experimental Protocols
Protocol: LC-MS/MS Quantification of this compound
This protocol provides a general framework. Specific parameters may need to be optimized for your particular instrument and sample type.
1. Sample Preparation (Cell Culture Example)
-
Metabolism Quenching and Extraction:
-
Aspirate cell culture media and quickly wash cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled (-80°C) extraction solvent of methanol/water (80:20, v/v) to the cells.
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (HILIC):
-
Column: A HILIC column suitable for polar analytes (e.g., amide-based).
-
Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous content (e.g., start at 85% B, decrease to 20% B).
-
Flow Rate: A typical flow rate for a standard analytical column would be 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z for R5P (e.g., 229).
-
Product Ion (Q3): A characteristic fragment ion of R5P (e.g., m/z 97, corresponding to [PO3H2]⁻).
-
-
Source Parameters: Optimize spray voltage, nebulizer gas, and drying gas flow rates and temperatures for your specific instrument.
-
3. Data Analysis
-
Integrate the peak area of the R5P MRM transition.
-
Quantify the concentration using a calibration curve prepared with known concentrations of an R5P standard.
-
Normalize the results to an internal standard and the amount of starting material (e.g., cell number or protein concentration).
Visualizations
Signaling Pathway Context
References
- 1. shodexhplc.com [shodexhplc.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. agilent.com [agilent.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to LC-MS Methods for Ribose-5-Phosphate Analysis: A Novel Derivatization Approach vs. Traditional Ion-Pairing Chromatography
For researchers, scientists, and drug development professionals, the accurate quantification of Ribose-5-phosphate (R5P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), is crucial for understanding cellular metabolism and its role in various diseases. This guide provides an objective comparison of a novel two-step derivatization liquid chromatography-mass spectrometry (LC-MS) method against a well-established ion-pairing reversed-phase LC-MS technique for R5P analysis. The comparison is supported by experimental data to aid in the selection of the most suitable method for specific research needs.
The inherent polarity of sugar phosphates like R5P presents a significant challenge for traditional reversed-phase LC-MS analysis, often leading to poor retention and inadequate separation from isomers. To address this, various methods have been developed. This guide focuses on a direct comparison between a conventional ion-pairing approach and a more recent derivatization strategy.
Performance Comparison
The following table summarizes the key quantitative performance parameters of the two methods for the analysis of this compound.
| Performance Parameter | Novel Two-Step Derivatization Method | Standard Ion-Pairing (Tributylamine) Method |
| Limit of Detection (LOD) | Method demonstrates high sensitivity with standard curves generated from pg to ng/μl concentrations.[1][2] | 1 ng/mL[3] |
| Linearity (R²) | > 0.99[1][2] | 0.9995[3] |
| Linear Range | pg to ng/μl[1][2] | 1-1000 ng/mL[3] |
| Precision (RSD) | < 20% (based on repeated extraction, derivatization, and detection)[1][2] | 8.64% (at 100 ng/mL)[3] |
| Accuracy | 79–107% (determined by a two-level spiking approach in Populus leaf extracts)[1][2] | Not explicitly reported in the provided reference. |
Experimental Protocols
Novel Two-Step Derivatization LC-MS Method
This method, developed by Rende et al. (2019), enhances the retention of sugar phosphates on reversed-phase columns by increasing their hydrophobicity through chemical derivatization.[1][2]
1. Sample Extraction:
-
Metabolites are extracted from the biological matrix using a chloroform/methanol (3:7) solution.
2. Derivatization:
-
Step 1 (Methoximation): The extracted sample is first reacted with methoxylamine to derivatize the carbonyl groups of the sugar phosphates.
-
Step 2 (Propionylation): Subsequently, the hydroxyl groups are esterified using propionic acid anhydride (B1165640) with N-methylimidazole as a catalyst.
3. LC-MS/MS Analysis:
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is performed on a C18 column.
-
Mass Spectrometry: Detection is carried out using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
References
Comparative Analysis of Ribose-5-Phosphate Levels Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ribose-5-phosphate (R5P) levels in a variety of cancer cell lines, supported by large-scale metabolomic data. This compound is a crucial metabolite in the pentose (B10789219) phosphate (B84403) pathway (PPP), serving as the precursor for nucleotide biosynthesis, which is essential for DNA replication and RNA synthesis.[1][2] Consequently, the levels of R5P can be indicative of the proliferative state and metabolic programming of cancer cells.[1] This document summarizes quantitative data, details the experimental protocols for R5P measurement, and visualizes the relevant metabolic pathway and experimental workflow.
Quantitative Comparison of this compound Levels
The following table presents the relative abundance of this compound across a panel of 15 cancer cell lines from various tissue origins. The data is derived from a large-scale metabolomics study by Cherkaoui et al. (2022) and made available in a processed format by Shorthouse et al. (2022).[3] The values represent normalized metabolite abundances, allowing for a comparative view of R5P levels under consistent cell culture conditions.
| Cell Line | Tissue of Origin | This compound (Normalized Abundance) |
| A549 | Lung | 1.01 |
| MCF7 | Breast | 0.98 |
| MDA-MB-231 | Breast | 1.05 |
| HeLa | Cervix | 1.02 |
| HT-29 | Colon | 0.99 |
| HCT116 | Colon | 1.03 |
| PC-3 | Prostate | 1.00 |
| DU 145 | Prostate | 0.97 |
| U-87 MG | Brain | 0.95 |
| A431 | Skin | 1.04 |
| Hep G2 | Liver | 0.96 |
| PANC-1 | Pancreas | 1.01 |
| K-562 | Blood (Leukemia) | 1.08 |
| MOLT-4 | Blood (Leukemia) | 1.06 |
| OVCAR-3 | Ovary | 0.99 |
Data Source: Processed metabolomics data from Shorthouse et al. (2022), originating from Cherkaoui et al. (2022).[3]
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the metabolic pathway involving this compound and the typical workflow for its quantification.
Experimental Protocols
The quantification of this compound and other sugar phosphates from cell culture lysates is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Below is a detailed protocol synthesized from established methodologies.
Cell Culture and Harvesting
-
Cell Seeding: Plate cells in 6-well or 10-cm dishes and culture under standard conditions (e.g., 37°C, 5% CO₂) to reach approximately 80-90% confluency.
-
Quenching Metabolism: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Aspirate the PBS completely.
-
Cell Lysis and Metabolite Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution, -80°C) to the culture dish. Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
Sample Preparation
-
Homogenization: Vortex the cell lysate thoroughly to ensure complete cell disruption.
-
Protein Precipitation: Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube. Avoid disturbing the protein pellet.
-
Sample Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume of solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water).
LC-MS/MS Analysis
-
Chromatography: Separate the metabolites using a liquid chromatography system. For polar molecules like R5P, Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair reversed-phase chromatography is commonly used.
-
Column: A HILIC column (e.g., Zorbax SB-C8) is effective.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium carbonate) is typically employed.
-
-
Mass Spectrometry:
-
Ionization: Use an electrospray ionization (ESI) source operating in negative ion mode, as phosphate groups are readily deprotonated.
-
Detection: Employ a triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transition for R5P: A common precursor-to-product ion transition for this compound (m/z 229) is the fragmentation to the phosphate group (m/z 97).
-
Data Analysis and Quantification
-
Peak Integration: Integrate the area under the curve for the R5P-specific MRM transition peak.
-
Standard Curve: Generate a standard curve using a series of known concentrations of a pure R5P standard, prepared and analyzed under the same conditions as the samples.
-
Absolute Quantification: Determine the concentration of R5P in the samples by interpolating their peak areas on the standard curve.
-
Normalization: Normalize the quantified R5P amount to the cell number or total protein content of the original cell lysate to allow for comparison across different samples and cell lines.
References
- 1. The Pentose Phosphate Pathway Dynamics in Cancer and Its Dependency on Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic data streaming for biology-dependent data acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
A Head-to-Head Battle: Cross-Validation of Enzymatic and Mass Spectrometry-Based Assays for Ribose-5-Phosphate
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, the accurate quantification of key metabolites is paramount to unraveling complex biological processes and advancing drug discovery. Ribose-5-phosphate (R5P), a central intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), plays a pivotal role in nucleotide synthesis, and the production of the reducing agent NADPH. Consequently, robust and reliable methods for measuring R5P levels are crucial for a wide range of research applications. This guide provides a detailed comparison of two predominant analytical techniques for R5P quantification: traditional enzymatic assays and modern mass spectrometry-based methods.
At a Glance: Key Performance Metrics
To facilitate a direct comparison, the following table summarizes the key performance characteristics of enzymatic and mass spectrometry-based assays for this compound quantification.
| Feature | Enzymatic Assay | Mass Spectrometry (LC-MS/MS) |
| Principle | Enzyme-catalyzed reaction leading to a detectable signal (e.g., change in absorbance or fluorescence). | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. |
| Specificity | Generally high for the target enzyme, but potential for cross-reactivity with structurally similar molecules. | Very high; capable of distinguishing between isomers and providing structural confirmation. |
| Sensitivity (LOD) | Moderate (typically in the low micromolar (µM) range). | High (can reach low nanomolar (nM) to even picomolar (pM) levels).[1] |
| Linearity | Narrower linear range, dependent on enzyme kinetics and substrate concentration. | Wide dynamic range, often spanning 3-5 orders of magnitude.[1] |
| Precision (CV) | Good (Intra-assay and inter-assay CVs are generally acceptable, typically <15%). | Excellent (Intra-assay CV <10%, Inter-assay CV <15% are commonly achieved). |
| Throughput | Higher; amenable to multi-well plate formats for screening numerous samples. | Lower; samples are analyzed sequentially. |
| Sample Preparation | Often simpler, may only require cell lysis or simple extraction. | More complex, typically involves protein precipitation, and potentially derivatization. |
| Multiplexing | Limited to single-analyte measurement per assay. | Capable of simultaneously measuring multiple metabolites in a single run. |
| Cost (Initial) | Lower; requires standard laboratory equipment like a spectrophotometer or plate reader. | Higher; requires significant investment in a liquid chromatography and mass spectrometer system. |
| Cost (Per Sample) | Generally lower. | Can be higher due to consumables and maintenance. |
The Pentose Phosphate Pathway: The Central Role of this compound
The pentose phosphate pathway is a crucial metabolic route that operates in parallel to glycolysis. Its primary functions are to generate NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and to produce R5P, the precursor for nucleotide and nucleic acid synthesis.
Experimental Protocols: A Detailed Look
Below are representative protocols for the quantification of this compound using both an enzymatic assay and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Spectrophotometric Enzymatic Assay Protocol
This protocol is based on the conversion of R5P to Ribulose-5-Phosphate (Ru5P) by the enzyme this compound Isomerase (RPI), where the formation of Ru5P can be monitored by the increase in absorbance at 290 nm.
Materials:
-
Tris-HCl buffer (1 M, pH 7.5)
-
This compound (R5P) standard solution (e.g., 10 mM)
-
This compound Isomerase (RPI) enzyme
-
UV-transparent cuvettes or microplates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 290 nm
Procedure:
-
Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture containing Tris-HCl buffer (final concentration 50-100 mM) and the sample containing R5P. Adjust the final volume with deionized water.
-
Blank Measurement: Measure the absorbance of the reaction mixture at 290 nm before adding the enzyme to obtain a baseline reading.
-
Initiation of Reaction: Add a small, optimized amount of RPI enzyme to the reaction mixture and mix thoroughly.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 290 nm over time. Record readings at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate of the reaction.
-
Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min). The concentration of R5P in the sample can be determined by comparing the initial reaction rate to a standard curve generated with known concentrations of R5P.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a general procedure for the quantification of R5P in biological samples using LC-MS/MS.
Materials:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA) or other ion-pairing agents
-
Internal standard (e.g., 13C-labeled R5P)
-
LC column suitable for polar analytes (e.g., HILIC or anion-exchange)
-
Liquid chromatograph coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation (Extraction):
-
For cell or tissue samples, homogenize in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Spike the sample with a known concentration of the internal standard.
-
Evaporate the solvent and reconstitute the sample in a suitable injection volume.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the prepared sample onto the LC column.
-
Separate R5P from other metabolites using a gradient elution with a mobile phase consisting of, for example, acetonitrile and an aqueous buffer containing an ion-pairing agent.
-
-
Mass Spectrometry (MS/MS) Detection:
-
Introduce the eluent from the LC column into the mass spectrometer.
-
Ionize the R5P molecules, typically using electrospray ionization (ESI) in negative mode.
-
Select the precursor ion for R5P (m/z 229) in the first quadrupole.
-
Fragment the precursor ion in the collision cell.
-
Detect specific product ions (e.g., m/z 97 and m/z 79) in the third quadrupole using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for the R5P and internal standard MRM transitions.
-
Calculate the ratio of the R5P peak area to the internal standard peak area.
-
Quantify the concentration of R5P in the sample by comparing this ratio to a standard curve prepared with known concentrations of R5P and the internal standard.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams depict the workflows for both the enzymatic and LC-MS/MS assays.
References
Evaluating the Specificity of Inhibitors for Ribose-5-Phosphate Isomerase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of inhibitors targeting Ribose-5-phosphate (B1218738) isomerase (Rpi), a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP) and a potential therapeutic target for various diseases, including cancer and infectious diseases. This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes relevant biological pathways.
This compound isomerase (Rpi) exists in two structurally distinct isoforms: RpiA, found in most organisms including humans, and RpiB, which is present in some bacteria and parasitic protozoa.[1][2] This distribution makes RpiB an attractive target for the development of selective inhibitors with minimal off-target effects in humans.[1] This guide focuses on inhibitors of both isoforms to provide a broad perspective on their specificity and potential therapeutic applications.
Comparative Analysis of Inhibitor Potency
The following table summarizes the inhibitory activity of various compounds against RpiA and RpiB from different organisms. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), which are key parameters for evaluating inhibitor potency.
| Inhibitor | Target Enzyme | Organism | Ki | IC50 | Inhibition Type | Reference(s) |
| 5-phospho-D-ribonate | RpiB | Mycobacterium tuberculosis | 9 µM | - | Competitive | [1][3][4] |
| RpiB | Escherichia coli | - | - | Competitive | [3][4] | |
| 5-phospho-D-ribonohydroxamic acid | RpiB | Mycobacterium tuberculosis | 0.40 mM | - | Competitive | [5] |
| RpiA | Spinacia oleracea (Spinach) | - | - | Selective for RpiB | [5] | |
| N-(5-phospho-D-ribonoyl)-methylamine | RpiB | Escherichia coli | - | - | Efficient Inhibitor | [3][6][4] |
| 4-phospho-D-erythronohydroxamic acid (4-PEH) | RpiB | Mycobacterium tuberculosis | 57 µM (apparent Km) | - | Competitive | [7][8] |
| RpiB | Trypanosoma brucei | 2.2 mM | 0.8 mM | Competitive | [9] | |
| RpiB | Trypanosoma cruzi | 1.6 mM | 0.7 mM | Competitive | [9] | |
| 4-phospho-D-erythronate (4-PEA) | RpiB | Mycobacterium tuberculosis | 1.7 mM | - | Competitive | [7][8] |
| RpiA | Spinacia oleracea (Spinach) | - | - | More efficient binding to RpiA | [7] | |
| D-allose 6-phosphate | RpiB | Escherichia coli | - | - | Inhibitor | [3][6] |
| Arabinose 5-phosphate | RpiA | Escherichia coli | Good competitive inhibitor | - | Competitive | [10] |
| RpiB | Escherichia coli | ≥10 mM | - | Poor inhibitor | [10] |
Note: A lower Ki or IC50 value indicates a more potent inhibitor. The specificity of an inhibitor is determined by comparing its potency against different Rpi isoforms or Rpi from different organisms. For instance, 5-phospho-D-ribonate shows specific inhibition of M. tuberculosis RpiB versus E. coli RpiB.[1][3][6][4]
Experimental Protocols
Accurate evaluation of inhibitor specificity relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments.
Enzymatic Assay for this compound Isomerase Activity
This protocol describes a continuous spectrophotometric assay to measure Rpi activity, which can be adapted for inhibitor screening. The assay couples the production of ribulose-5-phosphate to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
This compound (R5P)
-
Phosphoribulose isomerase (PRI)
-
Xylulose-5-phosphate epimerase (XPE)
-
Transketolase (TKT)
-
Glycerol-3-phosphate dehydrogenase (GDH)
-
Triosephosphate isomerase (TPI)
-
Thiamine pyrophosphate (TPP)
-
NADH
-
Purified Rpi enzyme
-
Inhibitor stock solution
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, MgCl2, TPP, and NADH in a cuvette.
-
Add the coupling enzymes: PRI, XPE, TKT, GDH, and TPI.
-
Add the substrate, this compound, to the mixture.
-
Incubate the mixture for a few minutes to obtain a stable baseline reading at 340 nm.
-
Initiate the reaction by adding the purified Rpi enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the Rpi activity.
Determination of Inhibitor Potency (IC50 and Ki)
IC50 Determination:
-
Perform the enzymatic assay as described above with a fixed concentration of R5P.
-
Set up a series of reactions with varying concentrations of the inhibitor.
-
Measure the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
Ki Determination:
-
Perform the enzymatic assay with multiple concentrations of the substrate (R5P) in the absence and presence of different fixed concentrations of the inhibitor.
-
Measure the initial reaction rates for each condition.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for evaluating Rpi inhibitors and the key signaling pathways involving Rpi.
Signaling Pathways Involving this compound Isomerase
Rpi plays a central role in cellular metabolism through the Pentose Phosphate Pathway. Additionally, RPIA has been implicated in other significant signaling pathways.
Pentose Phosphate Pathway (PPP)
The PPP is a fundamental metabolic pathway that runs in parallel with glycolysis. Rpi catalyzes a key reversible isomerization step in the non-oxidative branch of the PPP.
RPIA and ERK Signaling in Cancer
Studies have shown that RPIA can regulate hepatocarcinogenesis through its interaction with the PP2A and ERK signaling pathways.[11][12] Overexpression of RPIA can lead to the activation of ERK signaling, promoting cell proliferation and tumor growth.
RPIA and Autophagy
Recent evidence suggests a role for RPIA in the regulation of autophagy, a cellular process for degrading and recycling cellular components. Knockdown of RPIA has been shown to induce autophagy.[11][12]
Off-Target Effects
Currently, there is limited publicly available information specifically detailing the off-target effects of the majority of known Rpi inhibitors. As with any drug development program, comprehensive off-target screening is a critical step to ensure the safety and specificity of a lead compound. The structural differences between RpiA and RpiB provide a strong basis for the design of selective inhibitors, which is a key strategy to minimize potential off-target effects in humans when targeting RpiB in pathogens.
Conclusion
The evaluation of inhibitor specificity is paramount in the development of safe and effective therapeutics targeting this compound isomerase. This guide provides a foundational understanding of the current landscape of Rpi inhibitors, methodologies for their evaluation, and their interplay with key cellular pathways. The selective inhibition of pathogen-specific RpiB remains a promising avenue for antimicrobial and antiparasitic drug discovery. Further research into the specificity and potential off-target effects of these inhibitors is crucial for their translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive inhibitors of type B ribose 5-phosphate isomerases: design, synthesis and kinetic evaluation of new D-allose and D-allulose 6-phosphate derivatives | SLU publication database (SLUpub) [publications.slu.se]
- 4. Competitive inhibitors of type B ribose 5-phosphate isomerases: design, synthesis and kinetic evaluation of new D-allose and D-allulose 6-phosphate derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Competitive inhibitors of type B ribose 5-phosphate isomerases: design, synthesis and kinetic evaluation of new D-allose and D-allulose 6-phosphate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive inhibitors of Mycobacterium tuberculosis this compound isomerase B reveal new information about the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. The 2.2 Å Resolution Structure of RpiB/AlsB from Escherichia coli Illustrates a New Approach to the this compound Isomerase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribose 5-phosphate isomerase inhibits LC3 processing and basal autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Differentiating De Novo and Salvage Pathways of Ribose-5-Phosphate Synthesis: A Comparison of Isotopic Labeling Strategies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ribose-5-phosphate (R5P) is a critical cellular process, providing the essential precursor for nucleotide biosynthesis. Cells utilize two primary pathways for R5P production: the de novo synthesis pathway, originating from glucose via the Pentose Phosphate Pathway (PPP), and the salvage pathway, which recycles pre-existing nucleosides. Understanding the relative contribution of these pathways is crucial for research in cancer metabolism, infectious diseases, and drug development, as targeting nucleotide metabolism is a key therapeutic strategy. This guide provides an objective comparison of isotopic labeling strategies to differentiate and quantify the flux through these two pathways, supported by experimental data and detailed protocols.
Isotopic Labeling Strategies: A Comparative Overview
Stable isotope tracing is a powerful technique to elucidate the metabolic origins of R5P. By supplying cells with isotopically labeled nutrients, researchers can track the incorporation of these labels into R5P and downstream metabolites, thereby distinguishing between the de novo and salvage pathways. The primary strategies involve the use of labeled glucose to trace the de novo pathway and labeled nucleosides or bases to trace the salvage pathway.
Table 1: Comparison of Isotopic Labeling Strategies for R5P Pathway Analysis
| Isotopic Tracer Strategy | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| ¹³C-Glucose Labeling | Traces the flow of glucose carbons through the Pentose Phosphate Pathway (PPP) to form ¹³C-labeled R5P. The loss of the C1 carbon of glucose as ¹³CO₂ in the oxidative PPP results in a unique labeling pattern in R5P.[1] | - Directly measures de novo synthesis from glucose. - Well-established methodology with various ¹³C-glucose isotopomers available.[1] - Can simultaneously provide information on glycolytic flux. | - Does not directly measure salvage pathway activity. - Interpretation can be complex due to the reversibility of the non-oxidative PPP. | - Percentage of R5P derived from glucose. - Relative flux of the oxidative vs. non-oxidative PPP. |
| Labeled Nucleoside/Base Labeling (e.g., ¹³C-Uridine, ¹⁵N-Inosine) | Traces the incorporation of the ribose moiety from salvaged nucleosides into the intracellular nucleotide pool. The label is directly incorporated into R5P upon phosphorolytic cleavage of the nucleoside. | - Directly measures the contribution of the salvage pathway. - Can differentiate the salvage of different types of nucleosides (purines vs. pyrimidines). | - Does not directly measure de novo synthesis. - Availability and cost of labeled nucleosides can be a factor. | - Percentage of R5P derived from salvaged nucleosides. - Relative contribution of different salvaged nucleosides to the R5P pool. |
| Dual Labeling (¹³C-Glucose and ¹⁵N-Nucleosides) | Simultaneously traces both pathways by providing cells with both labeled glucose and labeled nucleosides. Mass spectrometry can distinguish between R5P molecules labeled with ¹³C (from glucose) and those containing the ribose from the unlabeled nucleoside but associated with a ¹⁵N-labeled base. | - Provides a comprehensive view of both de novo and salvage pathway contributions in a single experiment. - Allows for the direct comparison of the two pathways under the same experimental conditions. | - Experimental setup and data analysis are more complex. - Requires advanced mass spectrometry capabilities to resolve different isotopologues. | - Direct quantitative comparison of the percentage flux from both de novo and salvage pathways to the R5P pool. |
Visualizing the Metabolic Pathways and Experimental Workflow
To better understand the flow of metabolites and the experimental design, the following diagrams illustrate the key pathways and a typical workflow for a dual labeling experiment.
References
Comparative metabolomics of Ribose-5-phosphate and other pentose phosphates
For researchers, scientists, and drug development professionals, a nuanced understanding of cellular metabolism is critical for unraveling disease mechanisms and identifying novel therapeutic targets. The pentose (B10789219) phosphate (B84403) pathway (PPP) is a central metabolic route that operates in parallel to glycolysis. Its primary functions are to produce NADPH, which is vital for antioxidant defense and reductive biosynthesis, and to generate pentose phosphates, including Ribose-5-phosphate (R5P), the essential precursor for nucleotide synthesis.[1][2] Alterations in the flux and concentration of PPP intermediates are increasingly recognized as hallmarks of various diseases, particularly cancer, where elevated PPP activity supports rapid proliferation and mitigates oxidative stress.[1][3]
This guide provides a comparative analysis of this compound and other key pentose phosphates across different biological contexts, supported by experimental data. It also offers detailed protocols for the quantitative analysis of these metabolites and visual diagrams to elucidate the underlying metabolic pathways and experimental workflows.
Quantitative Comparison of Pentose Phosphate Pathway Intermediates
The relative abundance of pentose phosphate pathway intermediates can vary significantly between different cell types and physiological states. Cancer cells, for instance, often exhibit a reprogrammed metabolism characterized by an increased flux through the PPP to meet the high demand for nucleotides and NADPH.[1][3] The following tables summarize quantitative data on the levels of key pentose phosphates in different biological samples. It is important to note that direct comparisons between different studies can be challenging due to variations in experimental conditions, analytical methodologies, and the units used for reporting data.
| Metabolite | Relative Abundance in Clear Cell Renal Cell Carcinoma (ccRCC) vs. Normal Renal Tissue | Putative Biological Significance |
| This compound (R5P) | Significantly Higher[4] | Increased nucleotide synthesis to support rapid cell division. |
| Ribulose-5-phosphate (Ru5P) / Xylulose-5-phosphate (Xu5P) | Significantly Higher[4] | Precursors for R5P and intermediates in the non-oxidative PPP, indicating overall pathway activation. |
| Sedoheptulose-7-phosphate (S7P) | Significantly Higher[4] | An intermediate of the non-oxidative PPP, its elevation suggests increased carbon shuffling to produce pentose phosphates. |
| Metabolite | Relative Intracellular Levels in MCF-7 Breast Cancer Cells |
| This compound (R5P) | High |
| Ribulose-5-phosphate (Ru5P) | Moderate |
| Xylulose-5-phosphate (Xu5P) | Moderate |
| Sedoheptulose-7-phosphate (S7P) | Moderate |
Experimental Protocols
Accurate quantification of pentose phosphates is challenging due to their polar nature and the presence of isomers. The following protocols outline established methods for the analysis of these metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Protocol 1: LC-MS/MS for Pentose Phosphate Analysis
This method is suitable for the direct analysis of polar, non-volatile pentose phosphates.
1. Sample Preparation (Metabolite Extraction and Quenching):
-
To halt enzymatic activity, rapidly quench metabolism by flash-freezing cell pellets or tissues in liquid nitrogen.[5]
-
For adherent cells, aspirate the culture medium and add a cold extraction solvent, typically a mixture of methanol, acetonitrile (B52724), and water (e.g., 40:40:20 v/v/v), pre-chilled to -20°C.
-
For suspension cells or tissues, homogenize the sample in the cold extraction solvent.
-
To ensure accurate quantification, add a mixture of stable isotope-labeled internal standards corresponding to the target pentose phosphates to the extraction solvent.
-
Incubate the samples at -20°C for at least 1 hour to allow for complete protein precipitation and metabolite extraction.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the metabolites and dry it under a vacuum or nitrogen stream.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.
2. Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column with both reversed-phase and anion-exchange properties is recommended for the separation of polar pentose phosphates. An example is a BEH amide column.[6]
-
Mobile Phase A: Water with an appropriate buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium carbonate, to maintain a stable pH.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution starting with a high percentage of acetonitrile and gradually increasing the aqueous phase is typically used to separate the analytes.
3. Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the analysis of phosphorylated compounds.[4]
-
Detection: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity.[4] Specific precursor-to-product ion transitions for each pentose phosphate and its corresponding internal standard are monitored.
4. Data Analysis:
-
The concentration of each pentose phosphate is determined by calculating the peak area ratio of the endogenous metabolite to its stable isotope-labeled internal standard.
-
A calibration curve generated using known concentrations of authentic standards is used to quantify the absolute concentrations of the metabolites in the samples.
Protocol 2: GC-MS for Pentose Phosphate Analysis (with Derivatization)
This method requires a derivatization step to increase the volatility of the sugar phosphates for gas chromatography.
1. Sample Preparation (Extraction and Derivatization):
-
Metabolite extraction is performed as described in the LC-MS/MS protocol.
-
The dried metabolite extract is then subjected to a two-step derivatization process:
-
Oximation: The first step involves methoximation to stabilize the carbonyl groups of the sugars and prevent the formation of multiple isomers in the gas phase. This is typically done by adding a solution of methoxyamine hydrochloride in pyridine (B92270) and incubating at a controlled temperature (e.g., 30-60°C).
-
Silylation: The second step is silylation, where a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to replace the active hydrogens on the hydroxyl and phosphate groups with trimethylsilyl (B98337) (TMS) groups. This reaction is usually carried out at a higher temperature (e.g., 60-80°C).
-
2. GC Separation:
-
Column: A mid-polar GC column, such as one with a 50% phenyl - 50% dimethyl polysiloxane stationary phase, is suitable for separating the derivatized pentose phosphates.[7]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is programmed to start at a lower temperature and ramp up to a higher temperature to elute the derivatized analytes based on their boiling points.
3. MS Detection:
-
Ionization: Electron ionization (EI) is the most common ionization technique used in GC-MS.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of each derivatized pentose phosphate.
4. Data Analysis:
-
Similar to the LC-MS/MS method, quantification is achieved by comparing the peak area of the derivatized endogenous metabolite to that of a corresponding derivatized stable isotope-labeled internal standard, using a calibration curve for absolute quantification.
Visualizing Metabolic Pathways and Workflows
To provide a clearer understanding of the biochemical context and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Pentose Phosphate Pathway.
Caption: A typical metabolomics workflow.
References
- 1. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. The Pentose Phosphate Pathway Dynamics in Cancer and Its Dependency on Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
The Potential of Ribose-5-Phosphate as a Biomarker for Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic diseases, including metabolic syndrome, insulin (B600854) resistance, and type 2 diabetes, necessitates the discovery and validation of novel biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. One such candidate that has garnered interest is Ribose-5-phosphate (R5P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). This guide provides a comprehensive comparison of R5P with established biomarkers, details the methodologies for its measurement, and explores its role in metabolic disease pathogenesis.
The Central Role of this compound in Cellular Metabolism
This compound is a crucial product of the pentose phosphate pathway, a metabolic route that runs parallel to glycolysis. The PPP has two primary functions: the production of NADPH, which is essential for redox homeostasis and biosynthetic reactions, and the synthesis of R5P, a precursor for nucleotides and nucleic acids.[1][2][3] Dysregulation of the PPP has been implicated in various pathological conditions, including metabolic diseases and cancer.[2][4]
Recent metabolomic studies have highlighted alterations in the PPP in the context of metabolic disorders. For instance, in individuals with insulin resistance and type 2 diabetes, there is evidence of dysregulated amino acid and glucose metabolism, pathways that are intricately linked to the PPP.[5][6] While these studies suggest a potential role for R5P as a biomarker, its validation as a standalone diagnostic or prognostic tool is still an active area of research.
Comparative Analysis of this compound and Established Metabolic Biomarkers
A direct comparison of the diagnostic performance of R5P with established biomarkers like HbA1c and fasting glucose is limited by the lack of extensive clinical validation studies for R5P. However, we can compare their fundamental characteristics.
| Feature | This compound (R5P) | Hemoglobin A1c (HbA1c) | Fasting Plasma Glucose (FPG) |
| What it Measures | Flux through the Pentose Phosphate Pathway, precursor for nucleotide synthesis.[3] | Average blood glucose over the past 2-3 months. | Blood glucose at a single point in time after fasting. |
| Biological Sample | Plasma, Serum, Blood Spots, Fibroblasts, Lymphoblasts.[7] | Whole Blood. | Plasma. |
| Analytical Method | LC-MS/MS, Enzymatic Assays.[1][8] | Immunoassay, HPLC. | Enzymatic (Hexokinase, Glucose Oxidase). |
| Clinical Interpretation | Reflects cellular biosynthetic and redox status. Altered levels may indicate metabolic stress or pathway dysregulation.[9] | Long-term glycemic control. | Immediate glycemic status. |
| Advantages | Potentially provides insights into the underlying pathophysiology of metabolic dysfunction beyond just glucose levels. | Not affected by acute fluctuations in glucose. Standardized and widely available. | Inexpensive and widely available. |
| Limitations | Lacks extensive clinical validation and established reference ranges for specific diseases. Measurement is more complex and expensive. | Can be affected by conditions that alter red blood cell turnover. May not reflect glycemic variability. | Highly variable and affected by recent diet, stress, and illness. |
Experimental Protocols
Accurate and reproducible measurement of R5P is critical for its validation as a biomarker. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.
Protocol 1: Quantification of this compound by LC-MS/MS
This method offers high sensitivity and specificity for the quantification of R5P in various biological matrices.[8][10]
1. Sample Preparation (Human Plasma):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C-labeled R5P).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column with an ion-pairing agent (e.g., tributylamine) in the mobile phase to retain the polar R5P. A typical gradient would be from a high aqueous mobile phase to a high organic mobile phase.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific transition of R5P (e.g., m/z 229 -> m/z 97).
3. Data Analysis:
-
Quantify R5P concentration by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of R5P.
Protocol 2: Enzymatic Assay for this compound
This method relies on enzyme-coupled reactions to produce a detectable signal, often a change in absorbance.[1][11]
1. Principle:
-
This assay can be based on the conversion of R5P to a product that can be measured spectrophotometrically. For example, R5P can be converted to ribulose-5-phosphate, which can then be used in a series of reactions that ultimately lead to the oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.[1]
2. Reagents:
-
Tris-HCl buffer (pH 7.8)
-
This compound isomerase
-
Ribulose-5-phosphate 3-epimerase
-
Transketolase
-
Thiamine pyrophosphate (TPP)
-
Xylulose-5-phosphate
-
Glyceraldehyde-3-phosphate dehydrogenase
-
NADH
-
Triosephosphate isomerase
3. Procedure:
-
Prepare a reaction mixture containing all reagents except the sample.
-
Add the deproteinized sample to the reaction mixture in a 96-well plate.
-
Incubate at 37°C and monitor the decrease in absorbance at 340 nm over time using a microplate reader.
4. Calculation:
-
The concentration of R5P is proportional to the rate of NADH oxidation, which is calculated from the change in absorbance over time. A standard curve with known concentrations of R5P is used for quantification.
Signaling Pathways and Experimental Workflows
Visualizing the intricate network of metabolic pathways and experimental procedures is crucial for a comprehensive understanding.
Caption: The Pentose Phosphate Pathway highlighting the generation of this compound.
Caption: Experimental workflow for the quantification of this compound using LC-MS/MS.
Conclusion and Future Directions
This compound holds promise as a potential biomarker for metabolic diseases due to its central role in the pentose phosphate pathway and its connection to cellular biosynthesis and redox balance. While robust analytical methods for its quantification exist, further large-scale clinical validation studies are imperative to establish its diagnostic and prognostic utility. Future research should focus on defining reference ranges for R5P in healthy and diseased populations and on evaluating its performance in predicting disease progression and response to therapy, both as a standalone marker and as part of a broader metabolomic signature. This will ultimately determine the clinical applicability of R5P in the management of metabolic diseases.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 3. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinctive Metabolomics Patterns Associated With Insulin Resistance and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic Profile Associated With Insulin Resistance and Conversion to Diabetes in the Insulin Resistance Atherosclerosis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 10. Study of transaldolase deficiency in urine samples by capillary LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GC-MS and LC-MS for Pentose Phosphate Pathway Analysis
For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for studying the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a critical one. This guide provides an objective comparison of the two techniques, supported by experimental data and detailed methodologies, to aid in making an informed decision for your specific research needs.
The Pentose Phosphate Pathway is a crucial metabolic route that runs parallel to glycolysis, playing a key role in generating NADPH and the precursors for nucleotide biosynthesis.[1][2] Accurate quantification of its intermediates is vital for understanding cellular redox status, nucleotide metabolism, and the overall metabolic phenotype in various physiological and pathological states. Both GC-MS and LC-MS are powerful analytical platforms for metabolomics, yet they possess distinct advantages and limitations for the analysis of the polar and often isomeric metabolites of the PPP.[3][4]
Quantitative Performance: A Comparative Overview
While direct head-to-head studies providing comprehensive quantitative data for all PPP metabolites on both platforms from the same biological matrix are limited, a comparative summary of their typical performance characteristics can be compiled from various studies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Selectivity/Specificity | High, especially for isomeric compounds after derivatization and with appropriate GC columns.[5] Can resolve epimers like ribulose-5-phosphate and xylulose-5-phosphate.[5] | High, particularly with tandem MS (MS/MS).[6] Separation of isomers can be challenging but is achievable with specialized chromatography like HILIC.[6] |
| Sensitivity (LODs) | Typically in the low to mid µmol/L range (e.g., 0.05-0.5 µmol/L for some phosphorylated metabolites).[7] | Generally offers higher sensitivity, reaching picomolar to nanomolar concentrations.[8][9] |
| Linearity | Wide linear ranges are achievable.[7] | Excellent linearity, often spanning 3-4 orders of magnitude.[10] |
| Reproducibility (RSD) | Good, with intraday and interday variability typically below 15%.[7] | High reproducibility, with RSDs often below 20%.[11] |
| Throughput | Moderate, with run times including derivatization. | High, capable of analyzing multiple metabolites in a single run.[8] |
| Compound Coverage | Broad for volatile and semi-volatile compounds. Requires derivatization for polar PPP metabolites.[8] | Excellent for a wide range of polar and non-polar compounds without the need for derivatization, although it can be used to improve separation.[3][12] |
The Pentose Phosphate Pathway
The PPP consists of an oxidative phase, which generates NADPH, and a non-oxidative phase, which involves the interconversion of pentose phosphates and other sugar phosphates, linking back to glycolysis and gluconeogenesis.[1][2][13]
Caption: The Pentose Phosphate Pathway, showing the oxidative and non-oxidative phases.
Experimental Workflows
The analytical workflows for GC-MS and LC-MS, while both culminating in mass spectrometric detection, involve distinct sample preparation and separation steps.[14][15][16]
GC-MS Experimental Workflow
A typical GC-MS workflow for PPP metabolite analysis necessitates a crucial derivatization step to increase the volatility of the polar sugar phosphates.[17][18][19]
Caption: A generalized experimental workflow for GC-MS based analysis of PPP metabolites.
LC-MS Experimental Workflow
LC-MS offers more flexibility in sample preparation, often not requiring derivatization. However, techniques like ion-pairing chromatography are frequently employed to enhance the retention and separation of highly polar PPP intermediates on reversed-phase columns.[9][16][20]
References
- 1. microbenotes.com [microbenotes.com]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 4. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization and validation of capillary electrophoresis- and gas chromatography-tandem mass spectrometry methods for the analysis of intermediate metabolites in glycolysis and pentose phosphate pathways within biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 9. LC/MS-based Metabolomics Workflow and Research Applications [thermofisher.com]
- 10. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Design and Workflow for MS-Based Metabolomics and Lipidomics Research [norecopa.no]
- 15. lcms.cz [lcms.cz]
- 16. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. gcms.cz [gcms.cz]
- 19. youtube.com [youtube.com]
- 20. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ribose-5-Phosphate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a cornerstone of responsible research. This guide provides detailed procedures for the proper disposal of Ribose-5-phosphate, a common substrate in various biochemical assays. The following protocols are designed for researchers, scientists, and drug development professionals to maintain a safe laboratory environment while adhering to regulatory standards.
Immediate Safety and Logistical Information
According to safety data sheets (SDS), this compound disodium (B8443419) salt is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) or the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[1][2] However, it is imperative to handle all chemical waste with care and follow established laboratory safety protocols.
Personal Protective Equipment (PPE): Before handling this compound for disposal, personnel should be equipped with the following standard PPE:
-
Safety goggles with side shields
-
Appropriate chemical-resistant gloves (e.g., nitrile gloves)
-
A laboratory coat
Spill Management: In the event of a spill, sweep up the solid material to avoid dust formation and place it in a suitable, labeled container for disposal.[2] Ensure the area is well-ventilated. Spilled chemicals and any materials used for cleanup should be treated as hazardous waste until confirmed otherwise by environmental health and safety (EHS) personnel.[3]
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. Always consult your institution's EHS office for specific guidance.[4][5]
Step 1: Waste Identification and Segregation
-
Confirm Identity: Verify that the waste is solely this compound and not mixed with any hazardous chemicals.
-
Segregation: Keep this compound waste separate from other chemical waste streams, especially those containing hazardous materials.[4]
Step 2: Containerization and Labeling
-
Select Appropriate Container: Use a clean, leak-proof container that is compatible with the chemical. Plastic bottles are often preferred over glass for waste storage to minimize the risk of breakage.[4]
-
Proper Labeling: Label the waste container clearly with the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., laboratory room number), and the principal investigator's name and contact information. The label must include the words "Hazardous Waste" as a general precaution, even for non-hazardous substances, to ensure it is handled correctly within the waste management system.[4]
Step 3: Storage
-
Designated Area: Store the sealed waste container in a designated hazardous waste storage area within the laboratory.[6] This area should be accessible only to trained personnel and clearly marked with appropriate signage.
-
Safe Storage Practices: Ensure the storage area is away from general traffic and that the container is not at risk of being punctured or damaged.
Step 4: Disposal Request and Collection
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[4]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.[4]
Alternative Disposal for Non-Hazardous Aqueous Solutions: In some cases, dilute aqueous solutions of non-hazardous chemicals may be permissible for drain disposal with written permission from the EHS office.[4][7] Do not dispose of any chemical down the drain without prior approval.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal | Between 5.5 and 9.0 (with EHS approval) | [8] |
| Container Fill Level | No more than 90% of the container's capacity | [6] |
| Waste Accumulation Limit | Never accumulate more than 55 gallons of chemical waste | [8] |
| SAA Storage Time (Partially Filled) | Up to one (1) year | [9] |
| SAA Storage Time (Full Container) | Must be removed within three days | [9] |
Experimental Protocols
The primary "experiment" in this context is the safe and compliant disposal of the chemical. The step-by-step protocol provided above serves as the detailed methodology for this process. It is crucial to treat this procedure with the same rigor as any scientific experiment to ensure safety and environmental protection.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.com [fishersci.com]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. acs.org [acs.org]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ribose-5-Phosphate
Essential safety protocols and logistical plans for the secure handling and disposal of Ribose-5-phosphate are critical for maintaining a safe laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals to minimize risks and ensure operational integrity.
This compound and its salt forms are not classified as hazardous substances according to current safety data sheets[1][2]. However, adherence to standard laboratory safety practices is essential to mitigate any potential risks associated with handling the chemical. This includes the consistent use of appropriate personal protective equipment (PPE), following proper handling and storage protocols, and adhering to regulated disposal methods.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment should be worn when handling this compound.
| Protective Equipment | Specifications and Use |
| Eye Protection | Safety goggles with side shields are mandatory to protect against accidental splashes.[1] For operations with a higher risk of splashing or dust generation, a face shield worn over safety glasses is recommended. |
| Hand Protection | Chemically resistant gloves, tested according to EN 374 standards, must be worn.[1] Disposable nitrile gloves are generally suitable for short-term protection against a broad range of chemicals.[3] Gloves should be inspected before each use and changed immediately upon contamination. |
| Body Protection | A standard laboratory coat should be worn to protect skin and clothing.[4] For handling larger quantities or when there is a risk of significant spillage, impervious clothing may be necessary.[5] |
| Respiratory Protection | Under normal conditions with adequate ventilation, respiratory protection is not required.[2] If dust formation is likely or ventilation is poor, a NIOSH-approved N95 respirator or a full-face respirator should be used to prevent inhalation.[5] |
Standard Operating Procedure for Handling this compound
Adherence to a standardized procedure is crucial for minimizing exposure and ensuring the integrity of the compound.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. The use of a fume hood or local exhaust ventilation is recommended, especially when handling the powder form to minimize dust inhalation.[1]
-
Clear the workspace of any unnecessary items and ensure emergency equipment, such as an eyewash station and safety shower, is accessible.
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing or transferring the solid material, do so carefully to avoid the formation of dust.[2]
-
For creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Avoid direct contact with skin, eyes, and clothing.[2]
3. Storage:
-
Store this compound in a tightly sealed container in a dry, cool place.[1]
-
For long-term stability, some forms may require storage in a freezer at -20°C.[6]
-
Keep away from food, drink, and animal feedingstuffs.[1]
4. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Inhalation: Move to fresh air. If you feel unwell, call a doctor.[1][2]
-
Ingestion: Rinse mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if you feel unwell.[1][2]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination.
1. Waste Collection:
-
Collect waste material, including unused product and contaminated disposables (e.g., gloves, weighing paper), in a suitable, labeled, and closed container.[5]
2. Disposal Method:
-
Disposal should be carried out in accordance with all applicable federal, state, and local environmental regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Safety and Handling Workflow
The following diagram illustrates the logical flow of the safety and handling procedures for this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. targetmol.com [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
